Alatrofloxacin
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for bacterial disease.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPPAMZDFLUHD-LZGARRQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057893 | |
| Record name | Alatrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-76-4 | |
| Record name | Alatrofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alatrofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alatrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALATROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Alatrofloxacin from Trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical synthesis of alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin. This compound was developed to enhance the aqueous solubility of trovafloxacin for intravenous administration. Upon administration, it is rapidly converted in vivo to its active form, trovafloxacin. This document details the synthetic route from trovafloxacin to this compound, including the preparation of key intermediates, coupling reactions, and deprotection steps. Experimental protocols are provided alongside quantitative data to support reproducibility. Furthermore, this guide includes diagrammatic representations of the synthetic workflow to facilitate a clear understanding of the process.
Introduction
Trovafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic. However, its limited water solubility presents challenges for intravenous formulation. To overcome this, this compound, the L-alanyl-L-alanyl prodrug of trovafloxacin, was developed. The addition of the dipeptide moiety significantly increases the aqueous solubility of the compound, making it suitable for parenteral administration. In the body, plasma esterases rapidly hydrolyze the dipeptide to release the active trovafloxacin.
This guide focuses on the chemical synthesis of this compound starting from trovafloxacin, a process that involves the strategic use of protecting groups to ensure regioselective acylation of the primary amine on the 3-azabicyclo[3.1.0]hexane ring system of trovafloxacin.
Synthetic Pathway Overview
The synthesis of this compound from trovafloxacin can be conceptually broken down into three main stages:
-
Preparation of the Protected Dipeptide: Synthesis of N-tert-butoxycarbonyl-L-alanyl-L-alanine (Boc-L-Ala-L-Ala).
-
Coupling Reaction: Amide bond formation between trovafloxacin and the protected dipeptide.
-
Deprotection: Removal of the Boc protecting group to yield the final product, this compound.
This synthetic strategy is outlined in U.S. Patent 5,164,402.
Experimental Protocols
Preparation of N-tert-butoxycarbonyl-L-alanyl-L-alanine (Boc-L-Ala-L-Ala)
The synthesis of the protected dipeptide is a critical precursor step.
Step 1: Synthesis of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH)
A common method for the Boc protection of L-alanine is as follows:
-
Reaction: L-alanine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system of water and an organic solvent like tetrahydrofuran (THF).
-
Procedure: To a suspension of L-alanine (1.0 eq) in a 1:1 mixture of water and THF, sodium hydroxide (1.5 eq) is added at 0°C. Di-tert-butyl dicarbonate (1.3 eq) is then added, and the mixture is stirred at room temperature overnight.
-
Work-up: The reaction mixture is extracted with a nonpolar solvent (e.g., petroleum ether) to remove unreacted (Boc)₂O. The aqueous layer is then acidified to a low pH (e.g., pH 1) with a strong acid like hydrochloric acid and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-L-Ala-OH as an oil or solid, which can often be used in the next step without further purification.
Step 2: Coupling of Boc-L-Ala-OH with L-alanine methyl ester to form Boc-L-Ala-L-Ala-OMe
-
Reaction: The Boc-protected L-alanine is coupled with the methyl ester of L-alanine using a standard peptide coupling reagent.
-
Procedure: To a solution of Boc-L-Ala-OH (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and an additive like 1-hydroxybenzotriazole (HOBt). The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography.
Step 3: Saponification of Boc-L-Ala-L-Ala-OMe to Boc-L-Ala-L-Ala-OH
-
Reaction: The methyl ester of the protected dipeptide is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: The Boc-L-Ala-L-Ala-OMe is dissolved in a mixture of an alcohol (e.g., methanol) and water, and an aqueous solution of a base like lithium hydroxide or sodium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to give Boc-L-Ala-L-Ala-OH.
| Intermediate Synthesis Step | Reactants | Key Reagents | Typical Yield | Reference |
| Boc-L-Ala-OH Synthesis | L-alanine | Di-tert-butyl dicarbonate, NaOH | >95% | [1] |
| Boc-L-Ala-L-Ala-OMe Synthesis | Boc-L-Ala-OH, L-alanine methyl ester HCl | DCC/HOBt or EDC/HOBt, TEA | 70-85% | General Peptide Synthesis Protocols |
| Boc-L-Ala-L-Ala-OH Synthesis | Boc-L-Ala-L-Ala-OMe | LiOH or NaOH | >90% | General Saponification Protocols |
Coupling of Trovafloxacin with Boc-L-Ala-L-Ala-OH
This step involves the formation of an amide bond between the primary amine of trovafloxacin and the carboxylic acid of the protected dipeptide.
-
Reaction: Trovafloxacin is reacted with Boc-L-Ala-L-Ala-OH in the presence of a peptide coupling agent.
-
Procedure: To a solution of trovafloxacin (1.0 eq) and Boc-L-Ala-L-Ala-OH (1.1 eq) in an anhydrous polar aprotic solvent such as DMF, a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq) are added, followed by a tertiary amine base such as DIPEA (2.0 eq). The reaction mixture is stirred at room temperature until the trovafloxacin is consumed (monitored by HPLC or TLC).
-
Work-up and Purification: The reaction mixture is diluted with water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude Boc-protected this compound can be purified by column chromatography on silica gel.
Deprotection of Boc-protected this compound
The final step is the removal of the acid-labile Boc protecting group.[2][3]
-
Reaction: The Boc group is cleaved under acidic conditions.[2][3]
-
Procedure: The Boc-protected this compound is dissolved in a suitable solvent such as dichloromethane. An excess of trifluoroacetic acid (TFA) is added, often in a 1:1 ratio with the solvent.[2] The reaction is stirred at room temperature for a few hours.[2]
-
Work-up and Purification: The solvent and excess TFA are removed under reduced pressure. The residue is often triturated with diethyl ether to precipitate the product as the TFA salt. The salt can be converted to the free base or another pharmaceutically acceptable salt, such as the mesylate, through appropriate work-up and salt formation procedures.
| Synthesis Step | Reactants | Key Reagents | Typical Yield | Reference |
| Coupling | Trovafloxacin, Boc-L-Ala-L-Ala-OH | EDC, HOBt, DIPEA | 60-75% | U.S. Patent 5,164,402 |
| Deprotection | Boc-protected this compound | Trifluoroacetic Acid (TFA) | >90% | [2] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of this compound from trovafloxacin.
References
Alatrofloxacin chemical structure and properties
An In-Depth Technical Guide to Alatrofloxacin: Chemical Structure, Properties, and Experimental Analysis
Introduction
This compound is a parenteral fluoroquinolone antibiotic.[1] It is the L-alanyl-L-alanyl prodrug of trovafloxacin, designed to be more soluble for intravenous administration.[2][3] Following administration, this compound is rapidly and completely converted in vivo to its active form, trovafloxacin.[2][4] Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[3][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development. This compound, along with its active metabolite trovafloxacin, was withdrawn from the U.S. market due to concerns of hepatotoxicity.[6][7]
Chemical and Physical Properties
This compound's identity and physicochemical characteristics are summarized in the table below.[6][7][8][9][10][11][12]
| Property | Value |
| IUPAC Name | 7-[(1R,5S,6S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid[6][9] |
| CAS Number | 146961-76-4[6][8][9] |
| Molecular Formula | C₂₆H₂₅F₃N₆O₅[6][8][9][13] |
| Molecular Weight | 558.51 g/mol [6][8][13] |
| Appearance | Solid powder[8] |
| Water Solubility | 0.0388 mg/mL[10] |
| pKa (Strongest Acidic) | 5.41[10] |
| pKa (Strongest Basic) | 8.09[10] |
| logP | -0.83[10][14] |
| Polar Surface Area | 157.96 Ų[10][11] |
This compound is also available as a mesylate salt (CAS Number: 157605-25-9), which has a molecular formula of C₂₇H₂₉F₃N₆O₈S and a molecular weight of 654.62 g/mol .[2][5][14][15]
Mechanism of Action
The bactericidal effect of this compound is attributable to its active form, trovafloxacin, which functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism contributes to its potent antibacterial activity.[16][17] The process begins with the in vivo conversion of this compound to trovafloxacin.
Caption: Mechanism of this compound action.
Pharmacokinetic Properties
This compound is administered intravenously and is rapidly converted to trovafloxacin.[4][18] The pharmacokinetic parameters listed below pertain to the active moiety, trovafloxacin, following the administration of this compound.
| Parameter | Value |
| Bioavailability | Not applicable (intravenous administration)[6][7] |
| Protein Binding | 76%[6][7] |
| Metabolism | Rapidly hydrolyzed to trovafloxacin.[6][7] Trovafloxacin is primarily metabolized via conjugation.[4] |
| Elimination Half-life | 9 to 12 hours[6][7][18] |
| Excretion | Primarily fecal, with a smaller portion via renal excretion.[3][6][7] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[19][20]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound (this compound/trovafloxacin) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[19]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Gel Electrophoresis: Analyze the DNA topoisomers by loading the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 25-90V) for an extended period to separate the supercoiled and relaxed DNA forms.[19]
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled DNA to determine the IC₅₀ value of the inhibitor.
Caption: DNA Gyrase Inhibition Assay Workflow.
Topoisomerase IV Relaxation/Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[17][21][22]
Methodology:
-
Reaction Setup: In separate tubes, combine the assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), supercoiled plasmid DNA (for relaxation) or kDNA (for decatenation), and various concentrations of the test compound.[21]
-
Enzyme Addition: Add bacterial topoisomerase IV to each tube to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[21]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., GSTEB - glycerol, SDS, Tris-EDTA, bromophenol blue) and chloroform/isoamyl alcohol, followed by centrifugation.[21]
-
Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel.
-
Analysis: After electrophoresis, stain the gel with ethidium bromide. Inhibition is determined by the persistence of the supercoiled or catenated DNA substrate.
Caption: Topoisomerase IV Inhibition Assay Workflow.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation: Aseptically prepare serial twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Pharmacokinetic Study
A general protocol to assess the pharmacokinetics of this compound in an animal model (e.g., rats).
Methodology:
-
Animal Preparation: Acclimate healthy male rats for at least one week. Fast the animals overnight before dosing but allow free access to water.
-
Dosing: Administer a single intravenous dose of this compound via the tail vein.
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing into heparinized tubes.[18][23]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its active metabolite, trovafloxacin, in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using non-compartmental analysis software.
Conclusion
This compound is a prodrug antibiotic that, upon conversion to trovafloxacin, effectively targets bacterial DNA gyrase and topoisomerase IV. Its chemical properties are tailored for intravenous delivery. The experimental protocols detailed herein provide standardized methods for evaluating its efficacy and mechanism of action. Despite its potent antibacterial activity, its clinical use was halted due to safety concerns, highlighting the critical importance of comprehensive toxicological evaluation in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. tapermd.com [tapermd.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound [medbox.iiab.me]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. This compound | C26H25F3N6O5 | CID 3086677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound [drugcentral.org]
- 12. This compound CAS#: 146961-76-4 [amp.chemicalbook.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. scbt.com [scbt.com]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 20. journals.asm.org [journals.asm.org]
- 21. inspiralis.com [inspiralis.com]
- 22. topoisomerase IV assay kits [profoldin.com]
- 23. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin's In Vitro Efficacy Against Gram-Negative Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of alatrofloxacin against clinically relevant gram-negative bacteria. This compound is a fluoroquinolone antibiotic, specifically a prodrug that is converted in the body to its active form, trovafloxacin. This document collates quantitative data on its efficacy, details common experimental protocols for assessing its activity, and illustrates key mechanisms and workflows.
This compound and Trovafloxacin: A Prodrug-Active Agent Relationship
This compound was developed as a water-soluble L-alanyl-L-alanine prodrug of trovafloxacin, facilitating intravenous administration. In vivo, plasma esterases rapidly cleave the prodrug to release trovafloxacin, the microbiologically active compound. Therefore, the in vitro and in vivo antibacterial activity attributed to this compound is a direct result of trovafloxacin.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Like other fluoroquinolones, trovafloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In gram-negative bacteria, the primary target is DNA gyrase.[1] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
Trovafloxacin binds to the complex of DNA gyrase and bacterial DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA strands but cannot reseal them. This leads to an accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately triggers cell death.
Quantitative In Vitro Activity
The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC values are often reported as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
The following tables summarize the in vitro activity of trovafloxacin against a range of gram-negative aerobic and anaerobic bacteria.
Table 1: In Vitro Activity of Trovafloxacin against Aerobic Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 6 | - | 0.5 | 1.0 | [2] |
| Escherichia coli | 221 (aerobic) | ≤2 | - | - | [3][4] |
| Klebsiella pneumoniae | - | - | 0.09 | - | [5] |
| Enterobacteriaceae | 221 (aerobic) | ≤2 | - | - | [3][4] |
| Acinetobacter spp. | - | - | - | - | [6] |
| Stenotrophomonas maltophilia | - | - | - | - | [6] |
Note: Data for some species were presented in aggregate within the referenced studies.
Table 2: In Vitro Activity of Trovafloxacin against Anaerobic Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gram-Negative Anaerobes (Overall) | 497 | <0.03 - 4 | 0.12 | 1.0 | [7] |
| Bacteroides fragilis group | 217 (anaerobic) | ≤2 | - | - | [3][4] |
Trovafloxacin has demonstrated potent activity against a broad spectrum of gram-negative organisms.[8] For many Enterobacteriaceae, its activity is comparable to other quinolones like ciprofloxacin.[3][4] Notably, it retains significant activity against Acinetobacter spp. and Stenotrophomonas maltophilia.[6] While ciprofloxacin may exhibit more potent activity against Pseudomonas aeruginosa in some studies, trovafloxacin's activity is still considered modest.[2][9][10] Its efficacy against gram-negative anaerobes, including the Bacteroides fragilis group, is a key feature of its broad spectrum.[7]
Experimental Protocols: MIC Determination
The data presented in this guide are primarily derived from in vitro susceptibility testing. The gold-standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Workflow
The broth microdilution method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.
Key Methodological Details:
-
Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for testing non-fastidious aerobic bacteria.
-
Inoculum: The final concentration of bacteria in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Plates are typically incubated at 35-37°C for 16 to 20 hours in ambient air.
-
Controls: A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included to ensure the viability of the bacteria and the sterility of the medium, respectively.
Conclusion
This compound, through its active metabolite trovafloxacin, demonstrates broad-spectrum in vitro activity against a wide array of gram-negative bacteria, encompassing both aerobic and anaerobic species. Its primary mechanism of action is the inhibition of DNA gyrase, a validated target in gram-negative organisms. While its potency against Pseudomonas aeruginosa may be less than that of ciprofloxacin, it maintains robust activity against many other clinically important pathogens, including Enterobacteriaceae and anaerobic bacteria. The standardized methodologies for MIC determination provide a reliable framework for quantifying this activity, ensuring that data are comparable across studies and can effectively inform research and development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the bactericidal activity of trovafloxacin and ciprofloxacin, alone and in combination with cefepime, against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alatrofloxacin's Potent In Vitro Activity Against Anaerobic Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Alatrofloxacin, the prodrug of trovafloxacin, demonstrates significant in vitro activity against a wide spectrum of anaerobic bacteria, positioning it as a subject of considerable interest in the development of antimicrobial therapies. This technical guide provides a comprehensive analysis of its anaerobic spectrum, detailing quantitative susceptibility data and the experimental methodologies used for its determination.
In Vitro Susceptibility of Anaerobic Bacteria to Trovafloxacin
The in vitro efficacy of trovafloxacin has been evaluated against a multitude of clinically relevant anaerobic pathogens. The data, summarized below, showcases the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates, as well as the percentage of susceptible strains.
Gram-Negative Anaerobic Bacilli
Trovafloxacin exhibits potent activity against the Bacteroides fragilis group, which are frequently associated with intra-abdominal infections. Notably, 100% of B. fragilis strains tested were inhibited at a concentration of ≤0.5 µg/mL.[1] Furthermore, 99% of other species within the B. fragilis group were susceptible to ≤2 µg/mL of trovafloxacin.[1] Overall, 99.5% of 497 Gram-negative anaerobic isolates were inhibited by ≤2.0 µg/mL of the drug.
| Bacterial Species/Group | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Bacteroides fragilis | 91 | ≤0.03 - 4 | 0.12 | 1.0 | 100% at ≤0.5 µg/mL[1] |
| B. fragilis group (other) | 130 | - | - | - | 99% at ≤2 µg/mL[1] |
| Prevotella spp. | 49 | - | - | - | - |
| Porphyromonas spp. | 15 | - | - | - | - |
| Fusobacterium spp. | 62 | - | - | - | - |
Gram-Positive Anaerobic Bacteria
The activity of trovafloxacin extends to various Gram-positive anaerobic bacteria, including Clostridium species and Peptostreptococcus species.
| Bacterial Species/Group | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Clostridium spp. | 61 | - | - | - | - |
| Peptostreptococcus spp. | 38 | - | - | - | - |
| Gram-positive non-spore-forming rods | 35 | - | - | - | - |
Experimental Protocols: Determining Anaerobic Susceptibility
The determination of the in vitro activity of this compound against anaerobic bacteria is predominantly conducted using the agar dilution method, specifically the Wadsworth technique, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M11-A8.[2][3][4] This reference method provides a reliable and reproducible means of assessing the minimum inhibitory concentrations of antimicrobial agents against these fastidious microorganisms.
The Wadsworth Agar Dilution Method (CLSI M11-A8)
The core principle of the agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which the anaerobic bacterial isolates are inoculated. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the bacteria.
A detailed, step-by-step protocol is as follows:
-
Preparation of Antimicrobial Stock Solutions:
-
Precisely weigh and dissolve the antimicrobial agent (this compound/trovafloxacin) in a suitable solvent to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
-
Media Preparation:
-
Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, which provides the necessary growth factors for most clinically significant anaerobes.
-
Autoclave the agar medium to ensure sterility.
-
-
Incorporation of Antimicrobial Agent:
-
Cool the molten agar to approximately 50°C.
-
Add a specific volume of each antimicrobial dilution to a corresponding aliquot of molten agar to achieve the final desired concentrations.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate containing no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
Subculture the anaerobic bacterial isolates from frozen stocks onto supplemented Brucella blood agar plates and incubate under anaerobic conditions (e.g., in an anaerobic chamber or jar) for 24-48 hours.
-
Prepare a bacterial suspension from 3-5 colonies in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a Steers replicator, inoculate the surface of the antibiotic-containing and control agar plates with the standardized bacterial suspensions. This device allows for the simultaneous inoculation of multiple isolates.
-
-
Incubation:
-
Incubate the inoculated plates under anaerobic conditions at 35-37°C for 48 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, including the presence of a faint haze or a single colony. The growth on the control plate validates the viability of the inoculum.
-
Visualization of Experimental Workflow
The following diagram, generated using the Graphviz DOT language, illustrates the key stages of the Wadsworth agar dilution method for determining the anaerobic susceptibility of this compound.
References
Alatrofloxacin's Immunosuppressive Impact on THP-1 Monocytes: A Technical Overview
This technical guide provides an in-depth analysis of the immunosuppressive effects of alatrofloxacin on the human monocytic cell line, THP-1. This compound, a prodrug of trovafloxacin, demonstrates significant immunomodulatory properties beyond its primary antibacterial function of interfering with DNA synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals investigating the intricate interactions between fluoroquinolones and the innate immune system.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its active form, trovafloxacin, on THP-1 monocytes and primary human monocytes.
Table 1: Effect of this compound on Inflammatory Mediators in Phagocytosing THP-1 Monocytes
| Time Point | c-AMP Release | TNF-α Release | IL-1 Release | IL-6 Release | Nitric Oxide Release | Lysosomal Hydrolytic Enzyme Activity |
| 1 hour | Activated | Activated | Activated | Activated | Activated | Elevated |
| 2-4 hours | Returned to normal or below | Returned to normal or below | Returned to normal or below | Returned to normal or below | Returned to normal or below | Returned to normal or below |
Source: Adapted from studies on the effects of this compound on THP-1 monocytes.[1][2]
Table 2: Concentration-Dependent Suppression of Cytokine Synthesis by Trovafloxacin in LPS-Stimulated Human Monocytes (24-hour exposure)
| Cytokine | Trovafloxacin (1 µg/ml) | Trovafloxacin (5 µg/ml) | Trovafloxacin (10 µg/ml) |
| IL-1α | Suppressed | Suppressed | Suppressed |
| IL-1β | Suppressed | Suppressed | Suppressed |
| IL-6 | Suppressed | Suppressed | Suppressed |
| IL-10 | Suppressed | Suppressed | Suppressed |
| GM-CSF | Suppressed | Suppressed | Suppressed |
| TNF-α | Suppressed | Suppressed | Suppressed |
Note: The suppression was observed to be concentration-dependent.[3] Cell viability was not significantly reduced, except at the 10 μg/ml concentration.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
THP-1 Cell Culture and Differentiation
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Differentiation (for macrophage-like phenotype): To differentiate THP-1 monocytes into adherent macrophage-like cells, they are treated with 5 ng/ml of phorbol 12-myristate 13-acetate (PMA) for 24 hours, followed by a recovery period of 48-72 hours in fresh medium.[4]
This compound/Trovafloxacin Treatment
-
Drug Preparation: this compound or trovafloxacin is dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution, which is then further diluted in the cell culture medium to achieve the desired final concentrations.
-
Treatment Protocol: THP-1 cells are seeded at a specific density (e.g., 3 x 10^5 cells/well in a 96-well plate) and allowed to adhere or stabilize.[5] The medium is then replaced with fresh medium containing various concentrations of this compound or trovafloxacin. Control wells receive the vehicle control (solvent at the same concentration used for the drug).
-
Stimulation (optional): For experiments investigating the anti-inflammatory effects, cells can be co-treated with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) to induce cytokine production.
Cytokine Production Measurement (ELISA)
-
Sample Collection: After the desired incubation period with the drug and/or stimulus, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.
NF-κB Activation Assay (Western Blot)
-
Nuclear Extraction: Following treatment, nuclear and cytoplasmic extracts are prepared from the THP-1 cells.
-
Western Blotting: The protein concentration of the extracts is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The inhibition of NF-κB translocation is observed as a decrease in the p65 signal in the nuclear fraction of drug-treated cells compared to stimulated controls.[6]
MAP Kinase Activation Assay (Western Blot)
-
Cell Lysis: After treatment, whole-cell lysates are prepared.
-
Western Blotting: Similar to the NF-κB assay, protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated (activated) forms of MAP kinases, such as p-ERK1/2 and p-JNK. The total protein levels of these kinases are also measured as a loading control. A reduction in the phosphorylated form of the kinase in drug-treated cells indicates inhibition of the pathway.[6]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's proposed mechanism of immunosuppression in THP-1 monocytes.
Caption: General experimental workflow for studying this compound's effects on THP-1 cells.
This technical guide consolidates the available research on the immunosuppressive effects of this compound on THP-1 monocytes. The data clearly indicates a time- and concentration-dependent modulation of key inflammatory pathways and mediators. The provided protocols and diagrams serve as a resource for researchers aiming to further elucidate the immunomodulatory properties of this and other fluoroquinolone antibiotics.
References
- 1. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of kinase modulators as host-directed therapeutics against intracellular methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of moxifloxacin on activated human monocytic cells: inhibition of NF-kappaB and mitogen-activated protein kinase activation and of synthesis of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin Mesylate: A Technical Guide to Formulation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibacterial agent.[1][2] Developed for intravenous (IV) administration, this compound addresses the solubility challenges of its active counterpart, trovafloxacin.[3][4] Following intravenous infusion, this compound is rapidly and completely hydrolyzed by plasma esterases in vivo to yield trovafloxacin, with its plasma concentrations becoming unquantifiable within 5 to 10 minutes after a one-hour infusion.[1][5] This guide provides an in-depth overview of the parenteral formulation, stability profile, and analytical methodologies pertinent to the development of this compound mesylate drug products.
Parenteral Formulation
The primary challenge in the development of an intravenous formulation for the trovafloxacin molecule was its limited aqueous solubility. This compound was designed as a more soluble prodrug to enable a parenteral dosage form.[3][4]
Formulation Composition
The commercial intravenous formulation (Trovan® I.V.) was a sterile, preservative-free aqueous concentrate intended for dilution prior to administration.[1][5] The composition is straightforward, reflecting the need for a simple and safe parenteral product.
Table 1: Composition of this compound Mesylate Intravenous Concentrate (5 mg/mL Trovafloxacin Equivalent)
| Component | Function | Concentration / Specification |
| This compound Mesylate | Active Pharmaceutical Ingredient (Prodrug) | Equivalent to 5 mg/mL of Trovafloxacin[1] |
| Water for Injection (WFI) | Vehicle | q.s. (quantity sufficient)[1] |
| Hydrochloric Acid / Sodium Hydroxide | pH Adjusting Agent | To adjust pH to a range of 3.5 to 4.3[1][5] |
Experimental Protocol: Preparation of a Representative Parenteral Formulation
This protocol describes the aseptic preparation of a lab-scale batch of this compound mesylate injection concentrate.
Materials:
-
This compound Mesylate API
-
Water for Injection (WFI)
-
0.1 N Hydrochloric Acid solution
-
0.1 N Sodium Hydroxide solution
-
Sterile containers (e.g., Type I glass vials)
-
Sterile stoppers
-
Aseptic filtration assembly (0.22 µm filter)
Procedure:
-
Preparation: Under aseptic conditions (e.g., in a laminar flow hood), measure approximately 80% of the final required volume of WFI into a sterile compounding vessel.
-
Dissolution: While stirring, slowly add the calculated amount of this compound Mesylate powder to the WFI. Continue stirring until the drug is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to within the target range of 3.5 - 4.3 using dropwise addition of 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide.[5][6]
-
Final Volume Adjustment: Add WFI to reach the final target volume and stir to ensure homogeneity.
-
Sterile Filtration: Filter the bulk solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
-
Filling: Aseptically fill the filtered solution into sterile single-use vials.
-
Stoppering and Sealing: Aseptically apply sterile stoppers to the vials and secure with aluminum overseals.
-
Visual Inspection: Inspect each vial for particulate matter and discoloration prior to release.[1]
Stability Profile
The chemical stability of this compound mesylate in aqueous solution is a critical quality attribute. The primary degradation pathway is the hydrolysis of the prodrug to the active moiety, trovafloxacin. While this conversion is desired in vivo, premature degradation in the vial or infusion bag can impact dosing accuracy and potentially lead to precipitation, as trovafloxacin is less soluble.[3]
Factors Affecting Stability
-
pH: The formulation is maintained at an acidic pH of 3.5 to 4.3 to ensure the stability of the prodrug.[1]
-
Diluents: The choice of intravenous diluent is crucial. This compound is compatible with 5% Dextrose Injection and 0.45% Sodium Chloride Injection.[7][8] However, it is incompatible with 0.9% Sodium Chloride Injection (normal saline) and Lactated Ringer's solution, as these can cause precipitation.[9]
-
Temperature and Light: The concentrate should be stored at controlled room temperature (15°C to 30°C), protected from light, and should not be frozen.[2]
Stability Data
Studies have demonstrated good stability upon dilution in appropriate IV fluids.
Table 2: Stability of this compound Mesylate in Intravenous Admixtures
| Parameter | Diluent | Storage Condition | Duration | Result | Reference |
| Concentration | 5% Dextrose Injection | Room Temperature | 9 days | Stable | [7][8] |
| Concentration | 0.45% Sodium Chloride Injection | Room Temperature | 9 days | Stable | [7][8] |
| pH & Appearance | 5% Dextrose & 0.45% NaCl | Room Temperature | 9 days | pH unchanged, solution remained clear | [7][8] |
| Diluted Solution | Compatible Diluents | 2 - 8°C | 24 hours | Stable | [9] |
| Diluted Solution | Compatible Diluents | 15 - 25°C | 24 hours | Stable | [9] |
Analytical Methodology: Stability-Indicating HPLC
To accurately assess the stability of this compound and quantify it in the presence of its primary degradant, trovafloxacin, a stability-indicating high-performance liquid chromatography (HPLC) method is required.[7][8]
Experimental Protocol: Representative HPLC Method
This protocol is based on principles for separating fluoroquinolones from their degradation products.
Instrumentation & Conditions:
-
HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM KH2PO4 with 0.1% v/v triethylamine, adjusted to pH 2.5) and an organic modifier (e.g., methanol or acetonitrile).[10] A gradient elution may be necessary to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Detection Wavelength: 278 nm.[10]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound Mesylate reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Degradant Standard: Prepare a solution of Trovafloxacin reference standard to determine its retention time and ensure resolution from the this compound peak.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the linear range of the calibration curve.
-
Forced Degradation (Method Validation): To prove the stability-indicating nature of the method, subject the this compound solution to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis). Analyze the stressed samples to ensure that all degradation peaks are well-resolved from the parent this compound peak.[10]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the reference standards. The method is considered stability-indicating if the this compound peak is free from interference from any degradants, particularly trovafloxacin.[7][8]
Visualizations
Degradation Pathway
The primary degradation pathway for this compound in solution is the hydrolysis of the dipeptide side chain to release the active drug, trovafloxacin.
Experimental Workflow for Stability Testing
This workflow outlines the process for conducting a formal stability study on an this compound mesylate formulation.
Logical Relationships in Formulation Development
The development of a parenteral formulation follows a logical progression from initial characterization to the final product specification.
References
- 1. tapermd.com [tapermd.com]
- 2. DailyMed - trovan- trovafloxacin mesylate tablet, film coated trovan- trovafloxacin mesylate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. MXPA00001142A - this compound parenteral compositions - Google Patents [patents.google.com]
- 7. Stability of this compound mesylate in 5% dextrose injection and 0.45% sodium-chloride injecion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Alatrofloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin, the L-alanyl-L-alanyl prodrug of trovafloxacin, was a fluoroquinolone antibiotic developed by Pfizer in the 1990s.[1] As a parenteral formulation, this compound was designed to provide an intravenous treatment option that rapidly converts to the active compound, trovafloxacin, in the body.[2][3] Trovafloxacin itself was a potent, broad-spectrum antibiotic with activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[4][5] This technical guide provides an in-depth overview of the discovery, development, and eventual withdrawal of this compound, with a focus on its medicinal chemistry, preclinical and clinical evaluation, and the experimental methodologies employed.
Medicinal Chemistry: From Trovafloxacin to the this compound Prodrug
The development of this compound was intrinsically linked to the discovery of its active moiety, trovafloxacin. The research program at Pfizer aimed to identify a novel quinolone with an extended half-life suitable for once-daily dosing and improved potency against Gram-positive pathogens compared to earlier fluoroquinolones like ciprofloxacin.[4]
Structure-Activity Relationship (SAR) of Trovafloxacin
The key structural feature of trovafloxacin is the novel 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of the fluoroquinolone core.[4] Structure-activity relationship studies revealed that this C-7 substituent was crucial for the enhanced Gram-positive and anaerobic activity.[6][7] The stereochemistry of the amino group on this bicyclic system also played a significant role in the drug's efficacy and pharmacokinetic profile.[8]
Rationale for the this compound Prodrug
Trovafloxacin itself has poor aqueous solubility, making the development of an intravenous formulation challenging.[9] To overcome this limitation, a prodrug strategy was employed. This compound was designed as the L-alanyl-L-alanyl dipeptide of trovafloxacin. This modification significantly increased the water solubility of the compound, allowing for the preparation of a parenteral formulation.[9] Following intravenous administration, this compound is rapidly and completely hydrolyzed by plasma peptidases to release the active trovafloxacin.[2][3]
Mechanism of Action
Like other fluoroquinolones, trovafloxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[10] This is achieved through the dual targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Trovafloxacin binds to the DNA-gyrase complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to the accumulation of double-strand DNA breaks.[10][12]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells during cell division. Trovafloxacin's inhibition of topoisomerase IV prevents this separation, leading to a lethal blockage of cell division.[11][12]
The dual-targeting mechanism of trovafloxacin is a key attribute, as it is thought to reduce the likelihood of the development of bacterial resistance, which often arises from mutations in the genes encoding these target enzymes.[11]
Preclinical Development
In Vitro Antimicrobial Activity
Trovafloxacin demonstrated potent in vitro activity against a broad spectrum of clinically relevant pathogens. The minimum inhibitory concentrations (MICs) were determined using standard methods such as agar dilution and broth microdilution.
Table 1: In Vitro Activity of Trovafloxacin against Selected Bacterial Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (methicillin-susceptible) | 0.03 - 0.06 | 0.06 - 0.12 |
| Staphylococcus aureus (methicillin-resistant) | 0.5 - 1.0 | 2.0 - 4.0 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 - 0.12 | 0.12 - 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 0.25 | 0.25 - 0.5 |
| Enterococcus faecalis | 0.12 - 0.25 | 0.5 - 1.0 |
| Gram-Negative Aerobes | ||
| Escherichia coli | 0.03 - 0.06 | 0.06 - 0.12 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Klebsiella pneumoniae | 0.06 - 0.12 | 0.12 - 0.25 |
| Pseudomonas aeruginosa | 0.5 - 1.0 | 4.0 - 8.0 |
| Anaerobes | ||
| Bacteroides fragilis group | 0.25 - 0.5 | 1.0 - 2.0 |
Data compiled from multiple sources.
In Vivo Efficacy in Animal Models
The in vivo efficacy of trovafloxacin and this compound was evaluated in various animal models of infection, which are crucial for predicting clinical success.[3][13][14]
-
Murine Pneumonia Model: In models of pneumonia caused by Streptococcus pneumoniae, trovafloxacin demonstrated superior efficacy compared to older fluoroquinolones.[15] This was attributed to its potent in vitro activity against this pathogen and favorable pharmacokinetic profile in lung tissue.
-
Intra-abdominal Sepsis Model: The cecal ligation and puncture (CLP) model in rats was used to simulate polymicrobial intra-abdominal infections.[16][17] In these models, this compound/trovafloxacin was effective in reducing mortality and abscess formation.[13]
Clinical Development
This compound/trovafloxacin underwent a comprehensive clinical development program to evaluate its safety, efficacy, and pharmacokinetic profile in humans.
Pharmacokinetics in Humans
Following intravenous administration of this compound, the prodrug is rapidly converted to trovafloxacin, with plasma concentrations of this compound becoming undetectable within minutes after infusion.[2][3] Trovafloxacin exhibits a long elimination half-life, supporting once-daily dosing.[18]
Table 2: Pharmacokinetic Parameters of Trovafloxacin in Healthy Adults
| Parameter | 200 mg Oral Trovafloxacin | 200 mg IV this compound | 300 mg IV this compound |
| Cmax (µg/mL) | 2.0 - 3.0 | 3.0 - 4.0 | 4.0 - 5.0 |
| AUC (µg·h/mL) | 25 - 35 | 30 - 40 | 40 - 50 |
| T½ (h) | 9 - 12 | 10 - 12 | 10 - 12 |
| CL (mL/min) | 100 - 150 | 80 - 120 | 80 - 120 |
| Vd (L) | 100 - 130 | 90 - 120 | 90 - 120 |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life; CL: Clearance; Vd: Volume of distribution. Data are approximate ranges compiled from multiple sources.
Clinical Efficacy
This compound/trovafloxacin was evaluated in numerous clinical trials for a variety of indications.
-
Complicated Intra-abdominal Infections: In a double-blind, multicenter trial, intravenous this compound followed by oral trovafloxacin was compared to imipenem/cilastatin followed by oral amoxicillin/clavulanic acid. The study demonstrated comparable clinical and microbiological efficacy between the two treatment arms.[18][19]
-
Community-Acquired Pneumonia (CAP): Clinical trials in patients with CAP showed that this compound/trovafloxacin was as effective as standard therapies.[18][20]
Post-Marketing Surveillance and Withdrawal
Following its approval and marketing, post-marketing surveillance revealed rare but severe cases of hepatotoxicity, including liver failure leading to transplantation or death, associated with the use of trovafloxacin.[20][21] These adverse events were unpredictable and not clearly linked to dose or duration of therapy, although prolonged use was identified as a risk factor. As a result, the European Medicines Agency (EMA) suspended the marketing authorization for Trovan/Turvel (trovafloxacin/alatrofloxacin) in 1999.[21] The U.S. Food and Drug Administration (FDA) initially restricted its use to severe, life-threatening infections in hospitalized patients but the drug was eventually withdrawn from the market.[22]
Experimental Protocols
Synthesis of this compound
While the complete, proprietary synthesis protocol from Pfizer is not publicly available, the general approach involves the coupling of the L-alanyl-L-alanine dipeptide to the C-7 amino group of the trovafloxacin core. This is typically achieved using standard peptide coupling reagents.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A stock solution of trovafloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23][24]
Quantification of Trovafloxacin in Plasma by HPLC
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common method for quantifying trovafloxacin in biological matrices.[1][25]
-
Sample Preparation: Plasma samples are subjected to protein precipitation, typically with acetonitrile, followed by centrifugation to obtain a clear supernatant.
-
Chromatographic Separation: The supernatant is injected onto a reversed-phase C18 HPLC column. An isocratic or gradient mobile phase, often consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile, is used to separate trovafloxacin from endogenous plasma components.
-
Detection: Trovafloxacin is detected by a UV detector at its maximum absorbance wavelength (around 270-280 nm) or a fluorescence detector for enhanced sensitivity.
-
Quantification: The concentration of trovafloxacin in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.[1][25]
Conclusion
This compound represented a significant advancement in fluoroquinolone therapy, offering a potent, broad-spectrum intravenous option with a favorable pharmacokinetic profile for once-daily dosing. Its development showcased a successful prodrug strategy to overcome the solubility limitations of the active compound, trovafloxacin. However, the unforeseen and severe hepatotoxicity that emerged during post-marketing surveillance ultimately led to its withdrawal from the market. The story of this compound serves as a critical case study in drug development, highlighting the importance of comprehensive long-term safety monitoring, even for drugs that demonstrate excellent efficacy in preclinical and clinical trials.
References
- 1. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Toxoplasma gondii Activities and Structure-Activity Relationships of Novel Fluoroquinolones Related to Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Antitumor activity of trovafloxacin in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Analysis of blood culture in a rat model of cecal ligation and puncture induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. youtube.com [youtube.com]
- 20. Clinical-trial design and selected drug safety issues for community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound - Wikipedia [en.wikipedia.org]
- 23. goldbio.com [goldbio.com]
- 24. journals.asm.org [journals.asm.org]
- 25. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
Alatrofloxacin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Fluoronaphthyridone Antibiotic
Executive Summary
Alatrofloxacin (Trovan I.V.) is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic developed by Pfizer.[1][2] Intended for intravenous administration, this compound is rapidly converted in vivo to its active form, trovafloxacin, which exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][5] Despite its potent antimicrobial activity and favorable pharmacokinetic profile, the clinical use of this compound and trovafloxacin was severely restricted and ultimately withdrawn from the market due to the risk of severe, idiosyncratic hepatotoxicity, including liver failure and death.[6][7][8] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetics, and the critical issue of its associated hepatotoxicity, to inform future research and drug development efforts.
Introduction and Chemical Profile
This compound was developed to provide a parenteral formulation for its active moiety, trovafloxacin, overcoming the latter's solubility issues for intravenous use.[9][10] Following intravenous infusion, plasma esterases rapidly hydrolyze the L-alanyl-L-alanyl substituents to yield trovafloxacin.[1][10] Plasma concentrations of this compound become undetectable within 5 to 10 minutes after the completion of a one-hour infusion.[1][11]
-
Drug Name: this compound Mesylate
-
Trade Name: Trovan I.V.®[5]
-
Chemical Class: Fluoronaphthyridone antibiotic[12]
-
Chemical Formula: C₂₆H₂₅F₃N₆O₅ • CH₃SO₃H[1]
-
Molecular Weight: 654.62 g/mol [1]
Mechanism of Action
The bactericidal activity of trovafloxacin, the active form of this compound, stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork during DNA replication.[13][14] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[14]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a critical step for bacterial cell division.[6][13] In many Gram-positive bacteria, topoisomerase IV is the primary target.[14]
By binding to the enzyme-DNA complex, trovafloxacin stabilizes this complex, leading to double-strand breaks in the bacterial DNA and ultimately inhibiting DNA replication and transcription, resulting in cell death.[14][15]
In addition to its antibacterial properties, this compound has demonstrated immunomodulatory and anti-inflammatory effects in vitro.[12][16] Studies on human THP-1 monocytes showed that the drug could initially activate a lytic mechanism involving the release of inflammatory cytokines like TNF-α, IL-1, and IL-6, but this effect was reversed within a few hours, suggesting a role in modulating the inflammatory response to infection.[16][17]
Antimicrobial Spectrum
Trovafloxacin demonstrates broad-spectrum activity, including enhanced potency against Gram-positive cocci and anaerobes compared to older fluoroquinolones.[18][19]
Table 1: In Vitro Activity of Trovafloxacin against Selected Bacterial Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (MSSA) | 0.032 | 0.06 | [18] |
| Staphylococcus aureus (MRSA) | 1.0 | 2.0 | [18] |
| Streptococcus pneumoniae | 0.064 | 0.125 | [18] |
| Enterococcus faecalis | 0.25 | 0.5 | [18] |
| Enterococcus faecium | 16.0 | >16.0 | [18] |
| Gram-Negative Aerobes | |||
| Escherichia coli | 0.06 | 0.25 | [20] |
| Klebsiella pneumoniae | 0.12 | 0.5 | [20] |
| Pseudomonas aeruginosa | 1.0 | 8.0 | [20] |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | [20] |
| Acinetobacter spp. | 0.25 | 1.0 | [20] |
| Anaerobes | |||
| Bacteroides fragilis group | 0.25 | 1.0 | [21] |
| Clostridium perfringens | 0.125 | 0.25 | [21] |
| Peptostreptococcus spp. | 0.25 | 1.0 |[21] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics and Pharmacodynamics
This compound is administered intravenously, after which it is rapidly and completely converted to trovafloxacin.[5] Trovafloxacin exhibits pharmacokinetic properties that allow for once-daily dosing.[9]
Table 2: Pharmacokinetic Parameters of Trovafloxacin in Adults
| Parameter | Value | Reference |
|---|---|---|
| Administration Route | IV (as this compound) | |
| Dose (Trovafloxacin equivalent) | 200 - 300 mg | [22] |
| Absolute Bioavailability (Oral) | ~88% | [1][23] |
| Peak Plasma Concentration (Cmax) | 2.3 - 4.3 µg/mL | [22] |
| Time to Peak (Tmax) | End of 1-hour infusion | [22] |
| Elimination Half-life (t½) | 9.8 - 12.3 hours | [5][22] |
| Volume of Distribution (Vss) | 1.3 - 1.6 L/kg | [24] |
| Systemic Clearance (CL) | 82 - 151 mL/h/kg | [5][24] |
| Plasma Protein Binding | ~76% | [6] |
| Primary Route of Elimination | Metabolism (conjugation) and fecal excretion | [9] |
| Renal Excretion (unchanged) | <10% |[19][22] |
Note: Parameters can vary based on patient population (e.g., age, renal/hepatic function).
Clinical Efficacy and Withdrawal
This compound/trovafloxacin was approved for serious, life- or limb-threatening infections requiring initial hospitalization.[5] Clinical trials demonstrated its efficacy in treating conditions such as community-acquired and nosocomial pneumonia, complicated intra-abdominal infections, and skin and skin structure infections.[19][25] However, post-marketing reports rapidly emerged linking the drug to severe liver toxicity.[8] In 1999, the FDA restricted its use, and it was eventually withdrawn from the market.[6][7]
Hepatotoxicity: The Core Safety Concern
The most significant liability of this compound/trovafloxacin is its potential to cause severe, idiosyncratic drug-induced liver injury (DILI).[3] The mechanism is complex and not fully elucidated but is thought to involve a combination of metabolic bioactivation and immune system potentiation.
Key proposed mechanisms include:
-
Mitochondrial Stress: Trovafloxacin has been shown to induce mitochondrial peroxynitrite stress, particularly in models with underlying mitochondrial dysfunction. This leads to the disruption of critical mitochondrial enzymes and impairs cellular energy metabolism.[3][25]
-
Inflammatory Sensitization: Trovafloxacin can sensitize hepatocytes to the cytotoxic effects of inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[12][17] It appears to prolong the presence of TNF-α in plasma and enhance downstream inflammatory and cell death signaling pathways, including prolonged activation of stress kinases like JNK and ERK.[4][17]
-
Metabolic Bioactivation: The cyclopropylamine moiety of trovafloxacin is suspected to undergo metabolic oxidation by Cytochrome P450 enzymes, potentially forming reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage.[26]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of trovafloxacin is determined using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Medium: Cation-adjusted Mueller-Hinton broth or agar is typically used. For fastidious organisms like Neisseria gonorrhoeae, supplemented GC agar base is required.[28]
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
-
Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Quality Control: Reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, N. gonorrhoeae ATCC 49226) are tested concurrently to ensure the accuracy of the results.[1][28]
In Vitro Hepatotoxicity Assessment (Microphysiological Model)
This protocol outlines a general workflow for assessing DILI using a 3D co-culture model, based on published studies.[25][29][30]
-
Model System: A three-dimensional microphysiological system (e.g., organ-on-a-chip) containing co-cultured primary human hepatocytes, liver sinusoidal endothelial cells, and Kupffer cells (macrophages).[25][31]
-
Cell Seeding and Stabilization: Cells are seeded into the device according to manufacturer protocols and allowed to stabilize for several days to form functional liver microtissues.[29]
-
Drug Treatment: Trovafloxacin (and a non-toxic comparator like levofloxacin) is introduced into the culture medium at clinically relevant concentrations (e.g., 1 µM, 10 µM, 20 µM).[25][30] Cultures are maintained for a period of up to 7 days.
-
Optional Inflammatory Challenge: In some experiments, a non-toxic dose of an inflammatory stimulus (e.g., TNF-α or LPS) is co-administered to assess for sensitization to inflammatory stress.[29]
-
Endpoint Analysis:
-
Cell Viability: Assessed by measuring intracellular ATP content (e.g., CellTiter-Glo® assay).[29]
-
Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the culture supernatant.[30]
-
Cytokine Release: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA.[25]
-
Imaging: Morphological changes, cell death (e.g., staining with DAPI, propidium iodide), and specific markers (e.g., CD32b for endothelial cells) are assessed via immunofluorescence microscopy.[30]
-
Conclusion and Future Directions
This compound is a potent fluoronaphthyridone antibiotic whose clinical utility was negated by an unacceptable risk of severe hepatotoxicity. The study of its downfall, however, provides critical lessons for drug development. The complex, multifactorial mechanism of trovafloxacin-induced liver injury, involving both metabolic and immune components, underscores the limitations of traditional preclinical toxicology models. The development of advanced in vitro systems, such as humanized 3D microphysiological liver models, is crucial for better prediction of idiosyncratic DILI.[31][32] For researchers, this compound/trovafloxacin remains a valuable tool compound for investigating the mechanisms of DILI and for validating new predictive toxicology platforms. Understanding the precise structural features and signaling pathways responsible for its toxicity can guide the design of safer, next-generation antibiotics.
References
- 1. drugs.com [drugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. tapermd.com [tapermd.com]
- 12. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oral Bioavailability and Pharmacokinetics of Trovafloxacin in Patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Single- and multiple-dose administration, dosing regimens, and pharmacokinetics of trovafloxacin and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. veritastk.co.jp [veritastk.co.jp]
- 30. researchgate.net [researchgate.net]
- 31. Revolutionizing assessment of drug-induced liver injury [dynamic42.com]
- 32. ohiolumex.com [ohiolumex.com]
Investigating the Cellular Uptake Mechanism of Alatrofloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a prodrug that is rapidly and completely converted to its active form, trovafloxacin, in the body.[1][2] Trovafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[3] Understanding the mechanisms by which trovafloxacin enters host cells is critical for optimizing its therapeutic efficacy, particularly for treating intracellular infections, and for predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the cellular uptake of trovafloxacin, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed transport mechanisms.
The primary mechanism for the cellular uptake of trovafloxacin appears to be passive diffusion, driven by a concentration gradient. This is supported by evidence demonstrating that its uptake is non-saturable, energy-independent, and reversible.[4][5] Trovafloxacin achieves high intracellular concentrations, significantly exceeding extracellular levels, in various cell types, including phagocytes and epithelial cells.[4][6] While direct evidence for the involvement of specific transporters in human cells is lacking, the potential for interactions with uptake and efflux transporters, as observed with other fluoroquinolones, cannot be entirely ruled out and warrants further investigation.
Data Presentation: Quantitative Analysis of Trovafloxacin Cellular Uptake
The cellular accumulation of trovafloxacin is a key feature of its pharmacokinetic profile, enabling it to effectively target intracellular pathogens. The following table summarizes the quantitative data on the cellular to extracellular concentration (C/E) ratios of trovafloxacin in different human cell types.
| Cell Type | Extracellular Concentration (µg/mL) | Cellular/Extracellular (C/E) Ratio | Reference |
| Polymorphonuclear Leukocytes (PMNs) | 0.5 - 25 | > 9 | [4] |
| Peritoneal Macrophages | 0.5 - 25 | > 9 | [4] |
| McCoy Cells (epithelial) | 0.5 - 25 | > 9 | [4] |
| Granulocytes | Not specified | ~ 10 | [6] |
| Monocytes | Not specified | ~ 4 | [6] |
Experimental Protocols: Determination of Cellular Uptake
The following is a detailed methodology for a key experiment cited in the literature for determining the cellular uptake of trovafloxacin. This protocol is based on the study by Pascual et al. (1997) which investigated the uptake of trovafloxacin in human phagocytes and epithelial cells.[5]
Objective: To quantify the uptake of radiolabeled trovafloxacin by phagocytic and epithelial cells.
Materials:
-
Human polymorphonuclear leukocytes (PMNs), human peritoneal macrophages, or McCoy epithelial cells.
-
Radiolabeled [14C]trovafloxacin.
-
Hanks balanced salt solution (HBSS).
-
Silicone oil.
-
Microcentrifuge tubes.
-
Scintillation fluid and counter.
Methodology:
-
Cell Preparation: Isolate and prepare suspensions of the desired cell type (PMNs, macrophages, or McCoy cells) in HBSS. Adjust the cell concentration to a predetermined value (e.g., 1 x 107 cells/mL).
-
Incubation: Incubate the cell suspensions with various concentrations of [14C]trovafloxacin (e.g., 0.5 to 25 µg/mL) at 37°C for different time intervals to determine the kinetics of uptake.
-
Separation of Cells: To separate the cells from the extracellular medium, layer a sample of the cell suspension on top of silicone oil in a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 x g) for a short duration (e.g., 1 minute). The cells will form a pellet at the bottom of the tube, separated from the aqueous extracellular medium by the silicone oil layer.
-
Measurement of Radioactivity:
-
Extracellular Concentration: Carefully collect a sample of the supernatant (extracellular medium) from above the silicone oil layer. Add it to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Intracellular Concentration: Aspirate the remaining supernatant and the silicone oil. Cut the bottom of the microcentrifuge tube containing the cell pellet and place it in a vial with scintillation fluid. Measure the radioactivity.
-
-
Calculation of C/E Ratio: Calculate the intracellular concentration of trovafloxacin based on the radioactivity in the cell pellet and the known specific activity of the radiolabeled drug. The cell volume can be determined using standard methods. The C/E ratio is then calculated by dividing the intracellular concentration by the extracellular concentration.
Experimental Workflow Diagram:
Caption: Experimental workflow for determining trovafloxacin cellular uptake.
Visualization of Cellular Uptake Mechanisms
Primary Mechanism: Passive Diffusion
The available evidence strongly suggests that trovafloxacin primarily enters cells via passive diffusion. This is characterized by the movement of the drug across the cell membrane down its concentration gradient, without the need for a protein carrier or metabolic energy. The process is non-saturable, meaning that the rate of uptake increases linearly with the extracellular drug concentration.
Caption: Passive diffusion of trovafloxacin across the cell membrane.
Hypothetical Involvement of Transporters
While not directly demonstrated for trovafloxacin in human cells, other fluoroquinolones are known to be substrates for various uptake and efflux transporters. It is plausible that trovafloxacin may also interact with these transporters, which could influence its intracellular concentration and contribute to drug resistance in some contexts.
-
Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters that facilitate the entry of various drugs into cells. Some fluoroquinolones are known substrates of OATPs.
-
Efflux Transporters: P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) are ATP-binding cassette (ABC) transporters that actively pump drugs out of cells, often leading to drug resistance. Several fluoroquinolones have been identified as substrates for these efflux pumps.
The following diagram illustrates the potential, though unconfirmed, role of these transporters in the cellular flux of trovafloxacin.
Caption: Hypothetical transporter-mediated flux of trovafloxacin.
Conclusion
The cellular uptake of this compound's active metabolite, trovafloxacin, is a rapid and efficient process, leading to high intracellular concentrations that are advantageous for combating intracellular pathogens. The primary mechanism of uptake is passive diffusion, characterized by its non-saturable and energy-independent nature. While direct evidence is pending, the potential for interactions with cellular uptake and efflux transporters, as seen with other fluoroquinolones, suggests a complex interplay that may influence drug efficacy and resistance. Further research is warranted to definitively elucidate the role of specific transporters in the cellular disposition of trovafloxacin. This knowledge will be invaluable for optimizing dosing regimens, predicting drug-drug interactions, and overcoming potential mechanisms of drug resistance.
References
- 1. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrations of trovafloxacin in colonic tissue and peritoneal fluid after intravenous infusion of the prodrug this compound in patients undergoing colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake and intracellular activity of trovafloxacin in human phagocytes and tissue-cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential selection of multidrug efflux mutants by trovafloxacin and ciprofloxacin in an experimental model of Pseudomonas aeruginosa acute pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Fluoroquinolone Transport by Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin: A Technical Guide to its Applications in Basic Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the basic research applications of Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic Trovafloxacin. While its clinical use has been restricted due to hepatotoxicity, this compound and its active form remain valuable tools in a research context for studying fundamental cellular processes. This document details its primary antibacterial mechanism and explores its significant applications in immunology, mitochondrial research, and apoptosis studies.
Core Application: Antibacterial Mechanism of Action
This compound is rapidly converted in vivo to Trovafloxacin, which exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[1] By trapping these enzymes on the DNA in a cleavage complex, Trovafloxacin blocks DNA replication and triggers a cascade of events leading to bacterial cell death.[2]
Targeting DNA Gyrase and Topoisomerase IV
In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of most fluoroquinolones, including Trovafloxacin.[2][3] DNA gyrase often serves as the secondary target.[2] Trovafloxacin has demonstrated potent activity against both wild-type and ciprofloxacin-resistant isolates of S. aureus, which is attributed to its strong inhibition of topoisomerase IV.[2] In contrast, for some Gram-negative bacteria, DNA gyrase is the primary target.
Antibacterial Spectrum and Potency
Trovafloxacin exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2] Its potency is often significantly greater than that of older fluoroquinolones, particularly against Gram-positive cocci.[4]
Data Presentation: Antibacterial Activity of Trovafloxacin
The following tables summarize the minimum inhibitory concentrations (MICs) of Trovafloxacin against various bacterial species and its 50% inhibitory concentrations (IC50) against target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Trovafloxacin against Various Bacterial Isolates
| Bacterial Species | MIC50 (mg/L) |
| Staphylococcus aureus | 0.032[4] |
| Methicillin-resistant S. aureus (MRSA) | 1.0[4] |
| Coagulase-negative staphylococci | 0.064[4] |
| Streptococcus pneumoniae | 0.064[4] |
| Enterococcus faecalis | 0.25[4] |
| Enterococcus faecium | 16.0[4] |
Table 2: Inhibitory Concentration (IC50) of Trovafloxacin against S. aureus Topoisomerases
| Enzyme | Trovafloxacin IC50 (µg/ml) | Ciprofloxacin IC50 (µg/ml) |
| Topoisomerase IV | <1.6 | 6.25 |
| DNA Gyrase | 12.5-25 | 25-50 |
Data for this table is derived from studies on fluoroquinolone activity against S. aureus topoisomerases and may not be from a single direct comparative study.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Prepare an inoculum of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of Trovafloxacin in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Trovafloxacin that completely inhibits visible bacterial growth.
Protocol 2: DNA Gyrase/Topoisomerase IV Inhibition Assay
-
Enzyme and DNA Preparation: Purify DNA gyrase and topoisomerase IV from the target bacterial species. Use supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (for topoisomerase IV) as the substrate.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, DNA substrate, ATP, and varying concentrations of Trovafloxacin.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. Inhibition of supercoiling (gyrase) or decatenation (topoisomerase IV) will be observed as a change in DNA migration compared to the no-drug control.
-
IC50 Calculation: Quantify the band intensities to determine the Trovafloxacin concentration that results in 50% inhibition of enzymatic activity.
Research Application: Immunomodulatory and Anti-inflammatory Effects
Beyond its antimicrobial properties, this compound has been shown to possess significant immunomodulatory and anti-inflammatory effects.[6] These properties make it a useful tool for investigating the interplay between bacterial infections, inflammation, and the host immune response.
Modulation of Cytokine Release
Studies using the human monocytic cell line THP-1 have demonstrated that this compound can modulate the release of key pro-inflammatory and anti-inflammatory cytokines. In the initial hours after phagocytosis of bacteria, this compound can activate a lytic mechanism involving the release of cyclic AMP (c-AMP), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6.[6] However, over a longer period, Trovafloxacin has been shown to suppress the synthesis of TNF-α, IL-1α, IL-1β, IL-6, and IL-10 in human monocytes stimulated with lipopolysaccharide (LPS).[7]
Data Presentation: Immunomodulatory Effects of Trovafloxacin
Table 3: Inhibition of Cytokine Synthesis by Trovafloxacin in LPS-Stimulated Human Monocytes
| Cytokine | Trovafloxacin Concentration (µg/ml) | Mean Percentage of Inhibition |
| IL-1 | 1 | 42.4%[7] |
| 5 | 77.5%[7] | |
| 10 | 92.7%[7] | |
| IL-1β | 1 | 22.5%[7] |
| 5 | 82.5%[7] | |
| 10 | 94.7%[7] | |
| IL-6 | 1 | 15.3%[7] |
| 5 | 92.7%[7] | |
| 10 | 100.0%[7] | |
| TNF-α | 1 | 31.8%[7] |
| 5 | 82.1%[7] | |
| 10 | 93.1%[7] |
Signaling Pathways in Immunomodulation
The immunomodulatory effects of fluoroquinolones are thought to be mediated through various intracellular signaling pathways. These include effects on intracellular c-AMP levels, phosphodiesterases, and transcription factors such as NF-κB and activator protein 1 (AP-1).
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Alatrofloxacin in Experimental Foreign-Body Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alatrofloxacin, a prodrug of trovafloxacin, in preclinical experimental models of foreign-body infections. This document details its efficacy, relevant experimental protocols, and known mechanisms of action, offering a valuable resource for studies on antimicrobial agents against biofilm-associated infections.
Introduction
Foreign-body infections, often associated with medical implants and devices, pose a significant clinical challenge due to biofilm formation, which confers resistance to conventional antibiotic therapies. This compound, a fluoroquinolone antibiotic, has been investigated for its potential in preventing and treating such infections. It functions by inhibiting bacterial DNA synthesis and has demonstrated immunomodulatory properties.[1] this compound is rapidly converted to its active form, trovafloxacin, after administration.
Quantitative Data Summary
The efficacy of this compound has been evaluated in comparison to other antibiotics in established animal models of foreign-body infection. The following tables summarize the key quantitative findings from a study by Vaudaux et al., which utilized a tissue cage model to simulate foreign-body infections.
Table 1: Prophylactic Efficacy of a Single Dose of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) in a Guinea Pig Tissue Cage Model
| Treatment Group | Inoculum Size (CFU) | Percentage of Infected Cages at 48 hours |
| This compound (50 mg/kg) | 10³ | 0% |
| 10⁴ | 0% | |
| 10⁵ | 50% | |
| Levofloxacin (50 mg/kg) | 10³ | 0% |
| 10⁴ | 0% | |
| 10⁵ | 25% | |
| Vancomycin (50 mg/kg) | 10³ | 8.3% |
| 10⁴ | 25% | |
| 10⁵ | 83.3% | |
| Control (Saline) | 10³ | 100% |
Table 2: Therapeutic Efficacy of a 7-Day this compound Regimen against Chronic MRSA Foreign-Body Infection in a Rat Tissue Cage Model
| Treatment Group (7-day regimen) | Mean Change in Bacterial Viable Counts (log₁₀ CFU/mL ± SEM) |
| This compound (50 mg/kg q.d.) | -0.58 ± 0.14 |
| Levofloxacin (100 mg/kg q.d.) | -1.14 ± 0.09 |
| Levofloxacin (50 mg/kg b.i.d.) | -1.06 ± 0.13 |
| Vancomycin (50 mg/kg b.i.d.) | -0.59 ± 0.15 |
| Control (Saline) | +0.19 ± 0.15 |
q.d. = once daily; b.i.d. = twice daily
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Guinea Pig Model of Prophylactic Treatment of Foreign-Body Infection
This model is designed to assess the efficacy of a single antibiotic dose in preventing infection following bacterial challenge in the presence of a foreign body.
Protocol:
-
Foreign Body Implantation:
-
Anesthetize guinea pigs.
-
Surgically implant sterile, perforated Teflon tissue cages subcutaneously.
-
Allow a healing period of at least 2 weeks.
-
-
Antibiotic Administration:
-
Administer a single intraperitoneal dose of this compound (50 mg/kg), levofloxacin (50 mg/kg), vancomycin (50 mg/kg), or saline (control).
-
-
Bacterial Challenge:
-
Three hours after antibiotic administration, inoculate the tissue cages with a suspension of methicillin-resistant Staphylococcus aureus (MRSA) at varying concentrations (e.g., 10³, 10⁴, or 10⁵ CFU).
-
-
Assessment of Infection:
-
At 48 hours and 7 days post-inoculation, aspirate fluid from the tissue cages.
-
Perform quantitative bacterial cultures to determine the concentration of viable bacteria (CFU/mL).
-
Infection is defined as a bacterial count above a predetermined threshold (e.g., >10² CFU/mL).
-
Rat Model of Therapeutic Treatment of Chronic Foreign-Body Infection
This model evaluates the effectiveness of a multi-day antibiotic regimen in treating an established foreign-body infection.
Protocol:
-
Foreign Body Implantation and Infection:
-
Implant sterile, perforated Teflon tissue cages subcutaneously in rats.
-
After a healing period of 2-3 weeks, infect the tissue cages with a known concentration of MRSA (e.g., 10⁶ CFU).
-
Allow the infection to establish for a period of 7 days to become chronic.
-
-
Initiation of Treatment:
-
After the 7-day infection period, begin a 7-day treatment regimen with intraperitoneal injections of:
-
This compound (50 mg/kg once daily)
-
Levofloxacin (100 mg/kg once daily or 50 mg/kg twice daily)
-
Vancomycin (50 mg/kg twice daily)
-
Saline (control)
-
-
-
Evaluation of Therapeutic Efficacy:
-
Aspirate fluid from the tissue cages before initiating treatment (Day 0) and at the end of the 7-day treatment period.
-
Determine the viable bacterial counts (CFU/mL) in the aspirated fluid.
-
Calculate the change in bacterial counts to assess the efficacy of the treatment.
-
Visualizations
The following diagrams illustrate the experimental workflows and the known mechanisms of action of this compound.
Discussion and Conclusion
The available data from experimental foreign-body infection models indicate that this compound has notable prophylactic and therapeutic efficacy against MRSA. In the prophylactic setting, it was comparable to levofloxacin and superior to vancomycin at lower bacterial inocula. In the therapeutic model of a chronic infection, while demonstrating a significant reduction in bacterial load, it was found to be less effective than high-dose levofloxacin regimens.
The mechanism of action of this compound, through its active form trovafloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to a bactericidal effect. Additionally, its immunomodulatory properties, characterized by the release of pro-inflammatory cytokines, may contribute to its overall effect in an infection setting.[1]
It is important to note that this compound was withdrawn from the market due to concerns about hepatotoxicity. However, the study of its activity in these challenging infection models provides valuable insights for the development of new fluoroquinolones and other antimicrobial agents for the treatment of foreign-body and biofilm-associated infections. The experimental protocols detailed herein can serve as a foundation for the preclinical evaluation of such novel compounds. Further research could explore the efficacy of this compound and its analogs in models involving different types of foreign materials and a broader range of clinically relevant pathogens.
References
Alatrofloxacin In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to alatrofloxacin, the prodrug of trovafloxacin. The methodologies outlined are based on established standards for antimicrobial susceptibility testing and published research data.
Introduction
This compound is a fluoroquinolone antibiotic that, upon administration, is converted to its active form, trovafloxacin. Assessing the in vitro activity of this compound against relevant bacterial isolates is a critical step in both preclinical research and clinical diagnostics. The following protocols for Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays are provided to guide researchers in obtaining accurate and reproducible susceptibility data.
Key Experimental Protocols
Two primary methods are employed for in vitro susceptibility testing of this compound (tested as trovafloxacin):
-
Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Disk Diffusion (Kirby-Bauer method): This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods for broth microdilution susceptibility testing.
Materials:
-
Trovafloxacin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Trovafloxacin Stock Solution:
-
Prepare a stock solution of trovafloxacin at a concentration of 1000 µg/mL in a suitable solvent as recommended by the supplier.
-
Further dilutions are made in CAMHB to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Perform serial twofold dilutions of the trovafloxacin working solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol follows the principles of the Kirby-Bauer disk diffusion method.
Materials:
-
10 µg Trovafloxacin disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates for testing
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place a 10 µg trovafloxacin disk onto the inoculated agar surface.
-
Ensure the disk is in firm contact with the agar. Do not move the disk once it has been placed.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established interpretive criteria.
-
Data Presentation
Table 1: Proposed Quality Control Ranges for Trovafloxacin MIC and Disk Diffusion Testing
The following quality control (QC) ranges were proposed based on a 10-laboratory study. These ranges are essential for monitoring the accuracy and precision of the susceptibility testing methods.
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) (10 µg disk) |
| Escherichia coli | 25922 | 0.008 - 0.03 | 29 - 37 |
| Staphylococcus aureus | 29213 | 0.015 - 0.06 | 26 - 34 |
| Enterococcus faecalis | 29212 | 0.06 - 0.25 | 20 - 28 |
| Pseudomonas aeruginosa | 27853 | 0.25 - 2 | 19 - 26 |
| Haemophilus influenzae | 49247 | 0.004 - 0.015 | 31 - 39 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 23 - 31 |
| Neisseria gonorrhoeae | 49226 | 0.002 - 0.015 | 38 - 50 |
| Bacteroides fragilis | 25285 | 0.12 - 0.5 | Not specified in the primary source |
Note: this compound (trovafloxacin) was withdrawn from the market, and therefore, it is not included in the current CLSI M100 or EUCAST breakpoint tables. The interpretive criteria for clinical isolates are not actively maintained by these organizations. The data presented here are based on historical studies and should be used for research purposes with this context in mind.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Experimental Workflow for Disk Diffusion Testing
Caption: Workflow for disk diffusion testing.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Trovafloxacin and its Prodrug, Alatrofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of trovafloxacin and its prodrug, alatrofloxacin, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is an L-alanyl-L-alanyl prodrug of trovafloxacin and is rapidly converted to trovafloxacin in vivo.[1][2] Therefore, the analytical method focuses on the detection of trovafloxacin. The described method is applicable for the analysis of these compounds in biological matrices and pharmaceutical formulations, demonstrating good linearity, accuracy, and precision.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] this compound is its water-soluble prodrug, designed for intravenous administration, which undergoes rapid in-vivo conversion to the active trovafloxacin.[1] Monitoring the concentration of trovafloxacin in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of fluoroquinolones due to its high sensitivity, specificity, and accuracy.[4] This document outlines a robust HPLC method for the determination of trovafloxacin.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to be effective for the separation and quantification of trovafloxacin.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV Absorbance at 275 nm[5] |
| Column Temperature | Ambient (25 ± 2 °C) |
| Internal Standard | A methyl derivative of trovafloxacin[5] or another suitable quinolone like ciprofloxacin |
Preparation of Standard Solutions
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of trovafloxacin reference standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 20.0 µg/mL.[5]
-
Prepare a separate stock solution and working standards for the internal standard in a similar manner.
Sample Preparation (from Serum/Plasma)
-
To 1 mL of serum or plasma sample, add a known concentration of the internal standard.
-
Perform solid-phase extraction (SPE) for sample clean-up.[5] Alternatively, protein precipitation can be used by adding an equal volume of acetonitrile, vortexing, and centrifuging to separate the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated HPLC method for trovafloxacin detection.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.1 to 20.0 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.9997 | [5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [5][6] |
| Average Recovery | > 70% | [5] |
| Intra-day Coefficient of Variation (CV) | < 5% | [5] |
| Inter-day Coefficient of Variation (CV) | < 5% | [5] |
Table 3: Retention Times
| Compound | Retention Time (min) |
| Trovafloxacin | Approximately 12.6 |
| Ciprofloxacin (example internal standard) | Approximately 3.6 |
Note: Retention times are approximate and can vary depending on the specific column and chromatographic conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of trovafloxacin.
Caption: Experimental workflow for trovafloxacin analysis.
Caption: Logical relationship of this compound to trovafloxacin.
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of trovafloxacin in various samples. The method is sensitive, with a low limit of quantification, and demonstrates excellent linearity and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of fluoroquinolone antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. youtube.com [youtube.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Alatrofloxacin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a prodrug that is rapidly and extensively converted in vivo to its active form, trovafloxacin, a fluoroquinolone antibiotic. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and safety assessments. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolites of trovafloxacin include the ester glucuronide, N-acetyl, and N-sulfate conjugates.
Metabolic Pathway of this compound
This compound undergoes rapid enzymatic cleavage to yield trovafloxacin. Trovafloxacin is then metabolized primarily through phase II conjugation reactions.
Metabolic conversion of this compound to trovafloxacin and its major metabolites.
Quantitative Data Summary
The following tables summarize the reported quantitative data for trovafloxacin and its metabolites in human plasma, urine, and feces following a single oral 200 mg dose of radiolabeled trovafloxacin.[1][2]
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Serum [2]
| Parameter | Value | Units |
| Cmax (un-changed) | 2.9 | µg/mL |
| Cmax (total radioactivity) | 3.2 | µg-equiv/mL |
| AUC0-inf (un-changed) | 32.2 | µgh/mL |
| AUC0-inf (total radioactivity) | 58.2 | µg-equivh/mL |
| Tmax | 1.4 | h |
Table 2: Excretion of Trovafloxacin and its Metabolites (% of Administered Dose) [1][2]
| Analyte | Urine | Feces |
| Unchanged Trovafloxacin | 5.9% | 43.2% |
| Trovafloxacin Glucuronide | 12.8% | - |
| N-acetyl Trovafloxacin | Minor amounts | 9.2% |
| N-acetyltrovafloxacin Glucuronide | Present | - |
| N-sulfate Trovafloxacin | - | 3.9% |
| Total Recovery | ~23.1% | ~63.3% |
Table 3: Circulating Metabolites in Serum (% of Total Radioactivity) [2]
| Metabolite | Percentage |
| Trovafloxacin Glucuronide | 22% |
| N-acetyltrovafloxacin Glucuronide | Minor amounts |
| N-acetyl Trovafloxacin | Minor amounts |
| Unchanged Trovafloxacin | 55% |
Experimental Protocols
This section outlines a general protocol for the extraction and LC-MS/MS analysis of this compound, trovafloxacin, and its metabolites from biological matrices.
Experimental Workflow
Workflow for the analysis of this compound metabolites.
Sample Preparation: Protein Precipitation
This method is suitable for plasma and urine samples.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
The following are proposed MRM transitions for trovafloxacin and its metabolites. These should be optimized on the specific instrument used. The fragmentation of fluoroquinolones often involves losses from the piperazine ring and cleavage of the carboxylic acid group.[3] For the glucuronide metabolite, a characteristic neutral loss of 176 Da is expected.[4]
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 559.2 | 441.1 | 25 |
| 397.1 | 35 | ||
| Trovafloxacin | 441.1 | 423.1 ([M+H-H2O]+) | 20 |
| 397.1 ([M+H-CO2]+) | 30 | ||
| 299.1 (piperazine fragment) | 40 | ||
| Trovafloxacin Glucuronide | 617.2 | 441.1 ([M+H-176]+) | 15 |
| 423.1 | 25 | ||
| N-acetyl Trovafloxacin | 483.2 | 441.1 ([M+H-COCH2]+) | 20 |
| 397.1 | 30 | ||
| N-sulfate Trovafloxacin | 521.1 | 441.1 ([M+H-SO3]+) | 25 |
| 397.1 | 35 |
Conclusion
The provided protocols and data offer a comprehensive guide for the mass spectrometric analysis of this compound and its metabolites. The experimental conditions, particularly the MRM transitions and collision energies, should be optimized for the specific instrumentation and laboratory conditions to ensure the highest sensitivity and accuracy. Proper validation of the analytical method is essential before its application in regulated bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Alatrofloxacin is a prodrug of trovafloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Developed to enhance aqueous solubility for intravenous administration, this compound is rapidly converted in vivo to its active form, trovafloxacin.[2] Trovafloxacin exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4] This document provides detailed application notes and protocols for the preclinical research of this compound, focusing on its formulation, and in vitro and in vivo experimental designs. Despite its withdrawal from the market due to hepatotoxicity concerns, this compound and trovafloxacin remain valuable tools for infectious disease research.[1]
Physicochemical and Pharmacokinetic Properties of this compound and Trovafloxacin
A summary of the key physicochemical and pharmacokinetic parameters for this compound and its active metabolite, trovafloxacin, is presented below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C26H25F3N6O5 | --INVALID-LINK-- |
| Molecular Weight | 558.51 g/mol | --INVALID-LINK-- |
| Water Solubility | 22 mg/mL (as trovafloxacin equivalent) | Drug Central |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | --INVALID-LINK-- |
| Trovafloxacin | ||
| Molecular Formula | C20H15F3N4O3 | --INVALID-LINK-- |
| Molecular Weight | 424.36 g/mol | --INVALID-LINK-- |
| Protein Binding | 76% | --INVALID-LINK-- |
| Elimination Half-life | 9 to 12 hours | --INVALID-LINK-- |
| Metabolism | Hepatic | --INVALID-LINK-- |
| Excretion | Fecal and Renal | --INVALID-LINK-- |
Experimental Protocols
In Vitro Assays
1. Preparation of this compound Stock and Working Solutions
For in vitro experiments, this compound is typically dissolved in a suitable solvent to prepare a high-concentration stock solution, which is then further diluted to working concentrations in the appropriate cell culture or bacterial growth medium.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or bacteriological broth (e.g., Mueller-Hinton Broth)
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound mesylate powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a 10 mM stock solution, dissolve 5.59 mg of this compound (MW: 558.51 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with the appropriate sterile cell culture medium or bacteriological broth to the desired final concentration for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the medium.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells or bacteria (typically ≤ 0.5%).
-
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for this purpose.[5][6][7][8][9]
Materials:
-
Bacterial isolate(s) of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound working solutions (serially diluted)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
This will result in wells with decreasing concentrations of this compound.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
3. Cytotoxicity Assay in HepG2 Cells
Given the known hepatotoxicity of trovafloxacin, assessing the cytotoxic effects of this compound in a human liver cell line like HepG2 is a critical preclinical experiment.[10][11][12][13]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound working solutions
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh DMEM.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the this compound working solutions at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a chosen method. For example, using the CellTiter-Glo® assay:
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
4. Cytokine Release Assay in THP-1 Monocytes
This compound has been shown to modulate the inflammatory response.[4] This protocol describes how to assess its effect on cytokine release from human monocytic THP-1 cells.[4][14][15][16]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Sterile 24-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
Protocol:
-
Cell Culture and Stimulation:
-
Culture THP-1 cells in suspension in RPMI-1640 medium.
-
Seed the cells into a 24-well plate at a density of 1 x 10^6 cells/mL in 1 mL of medium.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the immunomodulatory effect of the drug.
-
In Vivo Studies
1. Formulation for Intravenous Administration in Rodents
This compound is designed for intravenous administration due to its enhanced solubility.[2]
Materials:
-
This compound mesylate powder
-
Sterile Water for Injection (WFI) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
0.22 µm sterile filter
Protocol:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound mesylate.
-
Dissolve the powder in sterile WFI or D5W to the desired final concentration (e.g., 1-5 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Administration:
-
The prepared solution can be administered to rodents via tail vein or retro-orbital injection.
-
The volume of injection should be calculated based on the animal's body weight and the desired dose. For example, a 10 mg/kg dose for a 25 g mouse would require 0.25 mg of this compound. If the solution concentration is 1 mg/mL, the injection volume would be 250 µL.
-
2. In Vivo Efficacy in a Mouse Model of Bacterial Infection
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a murine infection model.[17][18][19][20] The specific bacterial strain, infection route, and dosing regimen should be adapted based on the research question.
Materials:
-
Pathogenic bacterial strain (e.g., Streptococcus pneumoniae, Staphylococcus aureus)
-
Female BALB/c mice (6-8 weeks old)
-
This compound formulation for intravenous administration
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Materials for bacterial culture and enumeration
Protocol:
-
Infection:
-
Prepare a bacterial inoculum of the desired concentration in sterile saline.
-
Anesthetize the mice and infect them via the appropriate route (e.g., intraperitoneal injection, intranasal instillation for pneumonia models).
-
Include a control group of uninfected mice.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with this compound.
-
Administer this compound intravenously at different dose levels (e.g., 10, 20, 40 mg/kg) once or twice daily for a specified duration (e.g., 3-7 days).
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
At the end of the study, euthanize the mice and collect relevant organs (e.g., lungs, spleen, liver).
-
Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival rates and bacterial loads in the this compound-treated groups to the vehicle-treated control group to assess the efficacy of the treatment.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for cytotoxicity assay in HepG2 cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tapermd.com [tapermd.com]
- 3. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. doaj.org [doaj.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo efficacy of trovafloxacin against Bacteroides fragilis in mixed infection with either Escherichia coli or a vancomycin-resistant strain of Enterococcus faecium in an established-abscess murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4 [frontiersin.org]
Application Note: Utilizing Alatrofloxacin to Investigate Fluoroquinolone Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antimicrobial agents used extensively in clinical practice. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2] However, the emergence and spread of fluoroquinolone-resistant bacteria pose a significant threat to public health, necessitating a deeper understanding of the underlying resistance mechanisms to develop novel therapeutic strategies.
Alatrofloxacin, a prodrug of trovafloxacin, serves as a valuable tool for studying these resistance mechanisms.[3][4] Trovafloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria by targeting both DNA gyrase and topoisomerase IV.[5][6] By comparing its activity against susceptible and resistant bacterial strains, researchers can elucidate the specific contributions of target-site mutations and other resistance determinants, such as efflux pumps.
This application note provides detailed protocols and data presentation formats for using this compound (and its active form, trovafloxacin) to investigate the mechanisms of fluoroquinolone resistance.
Core Mechanisms of Fluoroquinolone Resistance
Bacterial resistance to fluoroquinolones primarily arises through three main mechanisms:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common cause of high-level resistance.[7][8][9] These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.
-
Efflux Pump Overexpression: Bacteria can actively extrude fluoroquinolones from the cell via multidrug resistance (MDR) efflux pumps.[1][8] Overexpression of these pumps, often due to mutations in their regulatory genes, leads to decreased intracellular drug concentrations and reduced susceptibility.
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect the target enzymes, represents another mechanism for the dissemination of fluoroquinolone resistance.[1]
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Trovafloxacin and Ciprofloxacin
| Bacterial Species | Strain Type | gyrA Mutation | parC Mutation | Trovafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Wild-Type | None | None | 0.032 | 0.25 |
| Staphylococcus aureus | Resistant (MRSA) | S84L | S80F | 1.0 | >32 |
| Streptococcus pneumoniae | Wild-Type | None | None | 0.064 | 1.0 |
| Streptococcus pneumoniae | Resistant | S81F | S79F | 4.0 | 32 |
| Escherichia coli | Wild-Type | None | None | 0.015 | 0.015 |
| Escherichia coli | Resistant | S83L, D87N | S80I | >16 | >128 |
| Pseudomonas aeruginosa | Wild-Type | None | None | 0.25 | 0.5 |
| Pseudomonas aeruginosa | Resistant (Efflux+) | None | None | 2.0 | 16 |
Note: Data compiled from multiple sources for illustrative purposes.[3][4][6][10][11]
Table 2: Trovafloxacin IC50 Values for Inhibition of DNA Gyrase and Topoisomerase IV
| Enzyme | Bacterial Source | Trovafloxacin IC50 (µM) | Ciprofloxacin IC50 (µM) |
| DNA Gyrase | Staphylococcus aureus | 0.9 | 3.0 |
| Topoisomerase IV | Staphylococcus aureus | 0.2 | 1.0 |
| DNA Gyrase | Streptococcus pneumoniae | 1.2 | 5.0 |
| Topoisomerase IV | Streptococcus pneumoniae | 0.15 | 0.8 |
Note: IC50 values are approximate and can vary based on assay conditions.[12][13]
Table 3: Effect of an Efflux Pump Inhibitor (EPI) on Trovafloxacin MICs
| Bacterial Species | Strain | Trovafloxacin MIC (µg/mL) | Trovafloxacin MIC + EPI (µg/mL) | Fold Reduction in MIC |
| Pseudomonas aeruginosa | Wild-Type | 0.25 | 0.125 | 2 |
| Pseudomonas aeruginosa | Efflux Overexpressing | 2.0 | 0.25 | 8 |
| Staphylococcus aureus | Wild-Type | 0.032 | 0.032 | 1 |
| Staphylococcus aureus | NorA Overexpressing | 0.25 | 0.064 | 4 |
Note: The specific EPI and its concentration should be optimized for each bacterial species.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Method: Broth Microdilution
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of trovafloxacin (the active form of this compound) in a suitable solvent (e.g., 0.1 N NaOH, then diluted in water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the trovafloxacin stock solution to well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.
Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To measure the inhibitory activity of trovafloxacin against purified DNA gyrase and topoisomerase IV.
Method: Supercoiling Inhibition Assay (for DNA Gyrase)
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Relaxed pBR322 DNA (substrate)
-
Trovafloxacin at various concentrations (or DMSO as a control)
-
Nuclease-free water
-
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative.
-
Visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates.
-
Quantify the band intensities to determine the concentration of trovafloxacin that inhibits 50% of the supercoiling activity (IC50).
-
Method: Decatenation Assay (for Topoisomerase IV)
This assay is similar to the supercoiling assay, but the substrate is catenated kinetoplast DNA (kDNA). The assay measures the ability of topoisomerase IV to separate the interlocked DNA rings, and the inhibition of this activity by trovafloxacin.
Protocol 3: Efflux Pump Activity Assay
Objective: To determine if efflux pump overexpression contributes to fluoroquinolone resistance.
Method: Ethidium Bromide (EtBr) Accumulation Assay
-
Bacterial Culture: Grow the bacterial strains to be tested to the mid-logarithmic phase.
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with a buffer that lacks glucose (e.g., PBS).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add EtBr to a final concentration that is non-toxic but allows for a detectable fluorescence signal.
-
To parallel wells, add an efflux pump inhibitor (EPI) such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence (e.g., excitation at 530 nm, emission at 590 nm) over time.
-
-
Data Analysis:
-
Compare the fluorescence accumulation in the presence and absence of the EPI.
-
A significant increase in EtBr accumulation in the presence of the EPI suggests the activity of an efflux pump.
-
Method: Real-Time RT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Extract total RNA from bacterial cultures grown in the presence and absence of sub-inhibitory concentrations of trovafloxacin.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using primers specific for the efflux pump genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the efflux pump genes using the 2-ΔΔCT method. An increase in gene expression in the presence of trovafloxacin suggests induction of the efflux pump.[14][15]
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Signaling pathway of target-mediated fluoroquinolone resistance.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoroquinolone Resistance and Screening Methods [hardydiagnostics.com]
- 10. Emergence of Fluoroquinolone Resistance among Multiply Resistant Strains of Streptococcus pneumoniae in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study [frontiersin.org]
Alatrofloxacin: A Versatile Tool for Probing Bacterial Genetics and Drug Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Alatrofloxacin, the L-alanyl-L-alanine prodrug of trovafloxacin, serves as a potent and valuable tool in the field of bacterial genetics. As a fluoroquinolone antibiotic, its well-defined mechanism of action—the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV—makes it an ideal compound for studying DNA replication, repair, and the mechanisms of antibiotic resistance.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the use of this compound in a research setting.
Mechanism of Action
This compound is readily converted to its active form, trovafloxacin, in vivo. Trovafloxacin, like other fluoroquinolones, exerts its bactericidal effects by trapping DNA gyrase and topoisomerase IV in a complex with DNA. This leads to the stabilization of double-strand DNA breaks, thereby inhibiting DNA replication and transcription, and ultimately triggering cell death.[4][5] The differential activity of trovafloxacin against these two enzymes in various bacterial species allows for nuanced studies of their respective roles in bacterial physiology.
Quantitative Data
The potency of this compound (reported as its active form, trovafloxacin) against various bacterial species is summarized below. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The Mutant Prevention Concentration (MPC) is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants in a large bacterial population.
Table 1: Minimum Inhibitory Concentration (MIC) of Trovafloxacin against Various Bacterial Strains
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.032 | 1.0 | [6] |
| Methicillin-resistant S. aureus (MRSA) | 1.0 | 4.0 | [6][7] |
| Streptococcus pneumoniae | 0.064 | 0.125 | [6][8] |
| Enterococcus faecalis | 0.25 | - | [6] |
| Enterococcus faecium | 16.0 | - | [6] |
| Enterobacteriaceae | <0.03 | 4.0 | [9] |
| Pseudomonas aeruginosa | - | - | [9] |
| Bacteroides fragilis | ≤0.5 | - | [10] |
| Gram-negative anaerobes | 0.12 | 1.0 | [11] |
Table 2: Mutant Prevention Concentration (MPC) of Trovafloxacin against Streptococcus pneumoniae
| Fluoroquinolone | MPC (µg/mL) | Reference |
| Trovafloxacin | >0.125 - 2 | [12][13][14] |
| Moxifloxacin | >0.06 - 1 | [12][13][14] |
| Gatifloxacin | >0.25 - 4 | [12][13][14] |
| Levofloxacin | >1 - 8 | [12][13][14] |
Table 3: IC50 Values of Trovafloxacin against DNA Gyrase and Topoisomerase IV
| Enzyme | Organism | IC50 (µM) | Reference |
| DNA Gyrase | Staphylococcus aureus | - | [7] |
| Topoisomerase IV | Staphylococcus aureus | - | [7] |
| DNA Gyrase | Streptococcus pneumoniae | - | [15] |
| Topoisomerase IV | Streptococcus pneumoniae | - | [15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound (trovafloxacin).
Materials:
-
This compound (to be dissolved and diluted to trovafloxacin concentrations)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound and create a series of twofold dilutions in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.[17][18][19]
Mutant Prevention Concentration (MPC) Assay
This protocol is designed to determine the concentration of this compound (trovafloxacin) that prevents the emergence of resistant mutants.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture grown to high density
-
Centrifuge and resuspension buffer
Procedure:
-
Prepare a large bacterial inoculum by growing a culture to a high density (≥10¹⁰ CFU/mL). This may require concentrating the culture by centrifugation.
-
Prepare a series of MHA plates containing various concentrations of trovafloxacin, typically ranging from the MIC to several multiples of the MIC.
-
Plate at least 10¹⁰ CFUs onto each agar plate.
-
Incubate the plates at 35-37°C for 48-72 hours.
-
The MPC is the lowest concentration of trovafloxacin that prevents the growth of any bacterial colonies.[20][21][22][23][24]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound (trovafloxacin) to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Trovafloxacin
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of trovafloxacin.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.[1][25][26][27][28]
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the inhibitory effect of this compound (trovafloxacin) on the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles
-
ATP
-
Assay buffer
-
Trovafloxacin
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and a range of trovafloxacin concentrations.
-
Add topoisomerase IV to start the reaction.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction.
-
Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.
-
Stain the gel and visualize the DNA. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles.[1][25][26]
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound as a tool compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MPC determination.
Caption: Bacterial SOS response to fluoroquinolone-induced DNA damage.[2][3][4][5][29]
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 3. The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 5. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of Trovafloxacin Compared with Those of Other Fluoroquinolones against Purified Topoisomerases and gyrA and grlA Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]
- 14. journals.asm.org [journals.asm.org]
- 15. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. bmglabtech.com [bmglabtech.com]
- 20. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 21. Mutant Prevention Concentration as a Measure of Fluoroquinolone Potency against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 23. Mutant Prevention Concentration as a Measure of Antibiotic Potency: Studies with Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. openaccessjournals.com [openaccessjournals.com]
- 25. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Activities of gyrase and topoisomerase IV on positively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Alatrofloxacin Activity in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1] Like other fluoroquinolones, its bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] This mechanism provides a broad spectrum of activity against various Gram-positive and Gram-negative aerobic and anaerobic microorganisms.[3] Although withdrawn from the U.S. market due to concerns of hepatotoxicity, the study of its in vivo efficacy and biodistribution can still provide valuable insights for the development of new anti-infective agents.[4][5]
In vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence imaging (FLI), offer powerful, non-invasive methods to monitor the course of bacterial infections and the efficacy of antimicrobial agents in real-time within living animal models.[6][7] These approaches allow for longitudinal studies in the same animal, reducing the number of animals required and providing a more comprehensive understanding of drug activity at the site of infection.[6][8]
These application notes provide detailed protocols for utilizing bioluminescence imaging to assess the in vivo activity of this compound in mouse models of bacterial infection.
Mechanism of Action: this compound
This compound is rapidly converted to its active form, trovafloxacin, in vivo. Trovafloxacin then targets and inhibits two key bacterial enzymes:
-
DNA Gyrase: This enzyme is crucial for relieving torsional strain during DNA replication by introducing negative supercoils into the DNA.
-
Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.
By inhibiting these enzymes, trovafloxacin disrupts critical cellular processes, leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of trovafloxacin (the active form of this compound) and representative efficacy data for other fluoroquinolones in mouse models, which can serve as a benchmark for studies with this compound.
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Various Species
| Parameter | Human (Adults) | Infants (3-12 months) | Children (2-12 years) | Rats |
| Prodrug | This compound | This compound | This compound | This compound |
| Dose | 300 mg IV | 4 mg/kg IV | 4 mg/kg IV | 15.7 mg/kg IV |
| Trovafloxacin Cmax | 4.3 µg/mL[9] | 4.3 ± 1.4 µg/mL[9] | 4.3 ± 1.4 µg/mL[9] | 7.2 + 1.1 ml/min/kg (Clearance)[10] |
| Trovafloxacin Half-life (t½) | ~10-11 hours[3][11] | 9.8 ± 2.9 hours[9] | 9.8 ± 2.9 hours[9] | 5.8 hours[10] |
| Volume of Distribution (Vd) | - | 1.6 ± 0.6 L/kg[9] | 1.6 ± 0.6 L/kg[9] | 4.3 ± 2.3 L/kg[10] |
| Urinary Excretion | <10%[11] | <5%[9] | <5%[9] | - |
| Oral Bioavailability | ~88%[11] | - | - | 58 ± 41% (in dogs)[10] |
Table 2: Representative In Vivo Efficacy of Fluoroquinolones Against Systemic Francisella tularensis Infection in Mice [12]
| Treatment Group | Time of Treatment Initiation (post-infection) | Survival Rate (%) |
| Gatifloxacin | 6 hours | 100 |
| 24 hours | 96 | |
| 48 hours | 84 | |
| Moxifloxacin | 6 hours | 100 |
| 24 hours | 100 | |
| 48 hours | 62 | |
| Ciprofloxacin | 6 hours | 94 |
| 24 hours | 67 | |
| 48 hours | 0 | |
| Untreated Control | - | 0 (death within 96 hours) |
Experimental Protocols
Protocol 1: Preparation of Bioluminescent Bacteria
This protocol describes the genetic modification of a bacterial strain to express luciferase, enabling in vivo imaging.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Luciferase expression vector (e.g., containing lux operon from Photorhabdus luminescens or firefly luciferase gene)
-
Competent bacterial cells
-
Appropriate growth media and selective antibiotics
-
Electroporator or heat shock apparatus
-
Incubator
-
Spectrophotometer
Procedure:
-
Vector Introduction: Introduce the luciferase expression vector into the competent bacterial cells via electroporation or heat shock.
-
Selection of Transformants: Plate the transformed bacteria on agar plates containing the appropriate selective antibiotic.
-
Colony Screening: Incubate the plates overnight and select colonies that exhibit bioluminescence (can be confirmed with an imaging system).
-
Confirmation of Expression: Grow a liquid culture of a bioluminescent colony and measure the optical density (OD) and luminescence to confirm stable expression.
-
Stock Preparation: Prepare glycerol stocks of the confirmed bioluminescent bacterial strain and store at -80°C.
Protocol 2: Mouse Model of Bacterial Infection (Thigh Infection Model)
This protocol outlines the establishment of a localized bacterial infection in mice.
Materials:
-
Bioluminescent bacterial strain
-
6-8 week old immunocompetent or neutropenic mice (e.g., BALB/c)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 28-30 gauge needles
-
Animal clippers
Procedure:
-
Bacterial Preparation: Grow the bioluminescent bacteria to mid-logarithmic phase, then wash and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Animal Preparation: Anesthetize the mice using isoflurane. Shave the fur over the thigh of one hind limb.
-
Inoculation: Inject a defined volume (e.g., 100 µL) of the bacterial suspension intramuscularly into the thigh.
-
Post-Inoculation Monitoring: Allow the mice to recover from anesthesia and monitor them for signs of infection.
Protocol 3: In Vivo Bioluminescence Imaging and this compound Treatment
This protocol details the imaging procedure and administration of this compound to monitor its antibacterial effect.
Materials:
-
Infected mice
-
This compound mesylate
-
Vehicle control (e.g., sterile saline)
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS Lumina)
-
Anesthesia system (isoflurane)
Procedure:
-
Baseline Imaging: 2-4 hours post-infection, anesthetize the mice with isoflurane.
-
Substrate Administration: Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Image Acquisition: After 10-15 minutes, place the mice in the imaging chamber and acquire bioluminescent images. Set the exposure time between 1 second and 5 minutes, depending on signal intensity.[13]
-
Treatment Administration: Immediately after baseline imaging, administer this compound (e.g., 30-50 mg/kg) or vehicle control via intravenous or intraperitoneal injection.
-
Longitudinal Imaging: Repeat the imaging procedure (steps 1-3) at specified time points post-treatment (e.g., 2, 4, 8, 24, 48 hours) to monitor the change in bacterial load.
-
Data Analysis: Define a region of interest (ROI) around the infection site for each mouse at each time point. Quantify the total photon flux (photons/second) within the ROI.[8]
-
Correlation with CFU: At the end of the experiment, euthanize the mice, excise the infected tissue, homogenize it, and perform serial dilutions for plate counting to determine the colony-forming units (CFU). Correlate the bioluminescence signal with the bacterial CFU count.[6]
Concluding Remarks
The protocols outlined provide a robust framework for the in vivo assessment of this compound's antibacterial activity using bioluminescence imaging. This methodology allows for a dynamic and quantitative evaluation of the drug's efficacy in a living system, offering valuable data for preclinical drug development and research into antibiotic mechanisms. Given the historical context of this compound's hepatotoxicity, it is crucial to incorporate appropriate liver function monitoring in any extended in vivo studies.[5] These imaging techniques can be adapted for various bacterial pathogens and infection models to further explore the potential and limitations of novel antimicrobial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tapermd.com [tapermd.com]
- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using luciferase to image bacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Luciferase to Image Bacterial Infections in Mice [jove.com]
- 8. Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing | PLOS One [journals.plos.org]
- 9. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. UNIT 2C.4 Whole Body Imaging of Infection Using Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin for Prophylaxis in Surgical Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alatrofloxacin is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1] Developed for intravenous administration, this compound is rapidly converted to the active trovafloxacin in vivo.[2] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, which has made it a candidate for surgical prophylaxis.[2][3][4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[4][6] Although withdrawn from the U.S. market for clinical use, this compound and trovafloxacin remain valuable tools for preclinical research in surgical infection models due to their potent antimicrobial activity and pharmacokinetic profile.[4][7] These application notes provide a summary of key data and detailed protocols for the use of this compound in established animal models of surgical site infection.
Data Presentation
Table 1: Pharmacokinetic Parameters of Trovafloxacin (Active Metabolite) in Various Species
| Species | Dose and Route (this compound equivalent) | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Volume of Distribution (L/kg) | Clearance (mL/h/kg) | Reference(s) |
| Human (Adult) | 300 mg IV | 4.3 | 10.8 | 43.4 | 1.38 | 97 | [8] |
| Human (Infants 3-12 mo) | 4 mg/kg IV | 4.3 ± 1.4 | 9.8 ± 2.9 | 24.96 | 1.6 ± 0.6 | 151 ± 82 | [8] |
| Human (Children 2-12 yrs) | 4 mg/kg IV | 4.3 ± 1.4 | 9.8 ± 2.9 | 32.25 | 1.6 ± 0.6 | 151 ± 82 | [8] |
| Rat (Sprague-Dawley) | 20 mg/kg IV | Not Reported | 5.8 | 47.1 ± 7.2 | 4.3 ± 2.3 | 7.2 ± 1.1 (mL/min/kg) | [9] |
| Rabbit (New Zealand White) | 40 mg/kg IV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
Table 2: Efficacy of this compound Prophylaxis in a Guinea Pig Foreign-Body Infection Model
| Bacterial Strain | Inoculum (CFU) | Treatment Group | Prophylactic Dose (mg/kg, IP) | Number of Infected Cages / Total | Reference(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 10³ | Control | None | Not Reported | [10][11] |
| MRSA | 10³ | This compound | 50 | Not Reported (Less effective than Levofloxacin) | [10][11] |
| MRSA | 10⁴ | This compound | 50 | Not Reported (Less effective than Levofloxacin) | [10][11] |
| MRSA | 10⁵ | This compound | 50 | Not Reported (Less effective than Levofloxacin) | [10][11] |
Table 3: Clinical Efficacy of this compound for Surgical Prophylaxis in Humans (Colorectal Surgery)
| Treatment Group | Dose | Number of Patients (Clinically Evaluable) | Successful Clinical Response Rate | Primary Wound Infection Rate at Discharge | Reference(s) |
| This compound | 200 mg IV (single dose) | 161 | 72% | 21% | [2] |
| Cefotetan | 2 g IV (single dose) | 156 | 72% | 18% | [2] |
Experimental Protocols
Preparation of this compound for Injection in Research Models
For research purposes, this compound mesylate can be obtained as a powder. The following provides a general guideline for its preparation for parenteral administration in animal models.
Materials:
-
This compound mesylate powder
-
Sterile Water for Injection, USP
-
5% Dextrose in Water (D5W)
-
0.22 µm sterile syringe filter
-
Sterile vials
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound mesylate powder with Sterile Water for Injection to a desired stock concentration. The pH of the commercially available concentrate is between 3.5 and 4.3.[4]
-
Dilution: For intravenous infusion, further dilute the reconstituted solution with a compatible intravenous fluid such as 5% Dextrose in Water (D5W) to a final concentration of 1-2 mg/mL.[4] Note: this compound is incompatible with 0.9% NaCl (normal saline) and Lactated Ringer's solution.[4]
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's instructions, typically at controlled room temperature, and use promptly as it contains no preservatives.[4]
Guinea Pig Subcutaneous Tissue Cage Infection Model for Prophylaxis Studies
This model is suitable for evaluating the efficacy of prophylactic antibiotics against foreign-body-associated infections.
Materials:
-
Hartley guinea pigs (300-500 g)
-
Sterile tissue cages (e.g., perforated Teflon or similar material)
-
Surgical instruments
-
Anesthetic (e.g., ketamine/xylazine)
-
Bacterial strain (e.g., methicillin-resistant Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS)
-
This compound solution for injection
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the experiment.
-
Tissue Cage Implantation:
-
Anesthetize the guinea pig.
-
Shave and disinfect the dorsal skin.
-
Make a small incision and create a subcutaneous pocket.
-
Insert a sterile tissue cage into the pocket and suture the incision.
-
Allow a healing period of at least two weeks for the cage to be encapsulated by fibrous tissue.
-
-
Prophylactic Antibiotic Administration: Administer a single intraperitoneal (IP) dose of this compound (e.g., 50 mg/kg) three hours before the bacterial challenge.[10][11]
-
Bacterial Challenge:
-
Prepare an inoculum of the desired bacterial strain (e.g., MRSA) in PBS from an overnight culture. Adjust the concentration to the desired CFU/mL.
-
Inject a small volume (e.g., 0.1 mL) of the bacterial suspension directly into the tissue cage.
-
-
Endpoint Evaluation:
-
After a predetermined period (e.g., 7 days), humanely euthanize the animals.
-
Aseptically aspirate the fluid from the tissue cages.
-
Perform quantitative bacteriology by serial dilution and plating on TSA to determine the number of CFU/mL in the cage fluid.
-
The primary endpoint is the rate of infection in the treated group compared to a control group that receives a placebo.
-
Rat Surgical Wound Infection Model with a Foreign Body
This model simulates a surgical site infection where a foreign body (suture) is present.
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Anesthetic
-
Silk sutures
-
Bacterial strain (e.g., Staphylococcus aureus)
-
TSB and TSA
-
PBS
-
This compound solution for injection
Procedure:
-
Animal Preparation: Anesthetize the rat, shave the dorsal area, and disinfect the skin.
-
Surgical Procedure and Inoculation:
-
Create a midline dorsal incision approximately 2 cm in length through the skin and panniculus carnosus.
-
Place a sterile silk suture in the base of the wound to act as a foreign body.
-
Inoculate the wound with a specific volume and concentration of the bacterial suspension (e.g., 10^7 CFU of S. aureus in 0.1 mL PBS).
-
Close the incision with surgical clips or sutures.
-
-
Prophylactic Treatment: Administer this compound at the desired dose and route (e.g., intravenous or intraperitoneal) at a specified time before or after the surgical procedure.
-
Post-operative Monitoring and Evaluation:
-
Monitor the animals daily for signs of infection (e.g., erythema, swelling, purulent discharge).
-
At a predetermined endpoint (e.g., 48-72 hours), euthanize the animals.
-
Excise the wound tissue, including the suture.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform quantitative bacteriology on the tissue homogenate to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial counts between the this compound-treated group and a control group.
-
Visualizations
Caption: Workflow for the Guinea Pig Subcutaneous Tissue Cage Infection Model.
Caption: Workflow for the Rat Surgical Wound Infection Model with a Foreign Body.
References
- 1. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tapermd.com [tapermd.com]
- 3. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 4. This compound (Trovan IV) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Animal models of external traumatic wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of trovafloxacin for treatment of experimental Bacteroides infection in young and senescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of trovafloxacin in experimental endocarditis caused by ciprofloxacin-sensitive, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Establishing the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a parenteral prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1] Like other antibiotics in its class, this compound's bactericidal activity stems from the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, this compound effectively halts DNA synthesis, leading to bacterial cell death.[3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key pharmacodynamic parameter that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[5]
Mechanism of Action
This compound, after in vivo conversion to its active form, trovafloxacin, targets and inhibits bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3] The inhibition of these enzymes leads to the formation of a stable drug-enzyme-DNA complex, which results in double-strand breaks in the bacterial chromosome.[3][4] This damage triggers a cascade of events, including the induction of the SOS response and ultimately, cell death.[3]
References
- 1. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin in Rodent Sepsis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a prodrug that is rapidly converted to trovafloxacin, a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] While clinical use of this compound was halted due to hepatotoxicity concerns, its efficacy in preclinical models of severe infection remains of interest for antibiotic research and development. These application notes provide a detailed overview of the administration and efficacy of this compound's active form, trovafloxacin, in rodent models of sepsis and severe intra-abdominal infections. The protocols outlined below are based on established methodologies for inducing sepsis in rodents and evaluating antimicrobial efficacy.
Data Presentation: Efficacy of Trovafloxacin in Rodent Infection Models
The following tables summarize key quantitative data from studies evaluating trovafloxacin in various rodent models of severe infection.
Table 1: Efficacy of Trovafloxacin in a Murine Sepsis Model with Streptococcus pneumoniae
| Parameter | Penicillin-Susceptible S. pneumoniae | Penicillin-Intermediate S. pneumoniae | Penicillin-Resistant S. pneumoniae |
| Protective Dose 50 (PD50) | Not specified, but superior to ciprofloxacin | Not specified, but superior to ciprofloxacin | Statistically superior to ciprofloxacin and ampicillin |
Source: Adapted from a study on the protective effect of trovafloxacin in a murine sepsis model.[3]
Table 2: Pharmacokinetics of Trovafloxacin in a Murine Abscess Model
| Parameter | Value |
| Dose (subcutaneous) | 150 mg/kg |
| Peak Serum Concentration (Cmax) | 67 µg/mL |
| Time to Peak Concentration (Tmax) | 1.76 hours |
| Half-life (t1/2) | 2.9 hours |
| Area Under the Curve (AUC0–24h) | 457.7 mg·h/L |
Source: Adapted from a study on the efficacy of trovafloxacin in a murine model of established subcutaneous abscesses.[4]
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis
The CLP model is considered the gold standard for inducing a clinically relevant polymicrobial sepsis in rodents, mimicking the progression of human sepsis.[5][6]
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)[5]
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 21-gauge)[7]
-
Buprenorphine for analgesia[7]
-
Warm sterile saline for fluid resuscitation[5]
Procedure:
-
Anesthetize the animal.
-
Administer preoperative analgesia (e.g., buprenorphine, 0.1 mg/kg, subcutaneously).[7]
-
Shave the abdomen and disinfect the surgical site.
-
Make a midline incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.[6]
-
Puncture the ligated cecum "through and through" with a needle. A small amount of fecal matter can be extruded to ensure patency.[7]
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in layers.
-
Administer fluid resuscitation with pre-warmed sterile saline (e.g., 0.5 mL, intraperitoneally).[7]
-
Provide post-operative analgesia.
Intraperitoneal Inoculation Sepsis Model
This model induces sepsis through the direct intraperitoneal injection of a known quantity of bacteria.
Materials:
-
Rodents (mice or rats)
-
Bacterial culture (e.g., Streptococcus pneumoniae, Escherichia coli)
-
Sterile saline or appropriate broth
-
Syringes and needles
Procedure:
-
Prepare a bacterial suspension of the desired concentration. The minimum lethal dose (MLD) should be determined in preliminary experiments.[3]
-
Inoculate the animal with the bacterial suspension via intraperitoneal injection.
-
Administer the test antibiotic (e.g., this compound/trovafloxacin) at a specified time point post-infection (e.g., 1 hour).[3]
-
Monitor the animals for signs of sepsis and survival over a defined period (e.g., 5 days).[3]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of trovafloxacin, ciprofloxacin and ampicillin against Streptococcus pneumoniae in a murine sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Trovafloxacin against Bacteroides fragilis in Mixed Infection with either Escherichia coli or a Vancomycin-Resistant Strain of Enterococcus faecium in an Established-Abscess Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
Troubleshooting & Optimization
Overcoming alatrofloxacin solubility issues for in vitro assays
Welcome to the technical support center for alatrofloxacin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with this compound mesylate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have solubility issues?
A1: this compound is the L-alanyl-L-alanine prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1][2] It was designed to be significantly more water-soluble than trovafloxacin, especially for intravenous formulations.[1] However, like many quinolones, its active form, trovafloxacin, is zwitterionic with pKa values around 5.4 (carboxylic acid) and 8.1 (amine group).[1][3] This results in a 'U-shaped' pH-solubility profile, where the compound is least soluble at physiological pH (~7.0-7.4).[1] While this compound itself is more soluble, precipitation can still occur when it converts to the less soluble trovafloxacin in aqueous buffers or upon changes in pH and concentration.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound mesylate?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound mesylate.[4] The compound is readily soluble in DMSO.[4][5] For long-term storage, these stock solutions should be kept at -20°C or -80°C.[4][6]
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS, cell culture medium). What should I do?
A3: This is a common issue caused by the drug's low solubility in neutral pH aqueous solutions.[1] When the DMSO stock is diluted, the drug concentration may exceed its solubility limit in the final aqueous buffer. Here are the primary troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Check the Final DMSO Percentage: Ensure the final concentration of DMSO in your working solution is sufficient to aid solubility but not high enough to cause cellular toxicity (typically kept below 0.5%). Sometimes, a slightly higher (but non-toxic) DMSO concentration can prevent precipitation.
-
Adjust the pH: Since solubility is pH-dependent, slightly acidifying your buffer (if your experimental system allows) can increase solubility.[1][7] However, this is often not feasible for cell-based assays that require physiological pH.
-
Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, create an intermediate dilution in a mix of DMSO and your aqueous buffer before the final dilution step.
Q4: How should I store my this compound solutions?
A4:
-
Powder: The solid this compound mesylate should be stored dry and dark at -20°C for long-term storage (months to years).[4]
-
DMSO Stock Solutions: Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] Under these conditions, the solution can be stable for months.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous dilutions for each experiment. Do not store aqueous solutions for more than one day, as the compound may precipitate or degrade over time.[8][9]
This compound Solubility Data
The following table summarizes key quantitative data regarding the solubility of this compound and its active form, trovafloxacin.
| Compound | Solvent/Condition | Solubility | Reference(s) |
| This compound Mesylate | DMSO | Soluble | [4] |
| This compound Mesylate | Water | Insoluble | [4] |
| This compound | Water | 22 mg/mL | [10] |
| Trovafloxacin | Water (pH ~7) | 15 µg/mL (0.015 mg/mL) | [1] |
| Trovafloxacin | Water (Saturated Solution) | 23 g/L (pH 3.5) | [1] |
| Trovafloxacin | Water | 12.3 µg/mL (at 25 °C) | [11] |
Note: Discrepancies in reported water solubility exist. The higher value for this compound likely reflects the prodrug's intended purpose for IV administration, while the lower values reflect the poor solubility of the active trovafloxacin form at physiological pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
-
Pre-analysis: Determine the molecular weight of this compound Mesylate (C₂₇H₂₉F₃N₆O₈S), which is approximately 654.61 g/mol .[4]
-
Weighing: Accurately weigh out 6.55 mg of this compound mesylate powder.
-
Dissolution: Add 1.0 mL of sterile, high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol is for diluting the 10 mM DMSO stock to a final concentration of 10 µM in a cell culture medium, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Pipette 2 µL of the 10 mM stock solution into 198 µL of sterile PBS or cell culture medium.
-
This creates a 1:100 dilution, resulting in a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.
-
-
Final Dilution:
-
If using the intermediate dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
If diluting directly: Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
-
Mixing and Use: Mix the final working solution by gentle inversion. Use immediately for your in vitro assay to prevent precipitation.
Visual Guides and Workflows
Troubleshooting Precipitation Issues
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Mechanism of Action
Caption: this compound's conversion and inhibition of bacterial enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound [drugcentral.org]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Alatrofloxacin Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of alatrofloxacin during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: I observed a change in the color of my this compound powder/solution. What should I do?
A change in color, such as yellowing, can indicate degradation. Do not use the product. Discard it and use a fresh, properly stored stock. To prevent this, always store this compound powder and solutions protected from light in a tightly sealed container at the recommended temperature.
Q2: My this compound solution has become cloudy or shows precipitates. Can I still use it?
Cloudiness or precipitation may indicate degradation, contamination, or that the solubility limit has been exceeded. Do not use the solution. This compound has its minimum solubility around neutral pH. Ensure your solvent and pH are appropriate for the desired concentration. If the issue persists with a freshly prepared solution, consider filtering through a 0.22 µm syringe filter if you suspect particulate contamination and re-evaluating your solvent system.
Q3: I am seeing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?
Unexpected peaks are likely degradation products. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light. The primary degradation product of this compound is its active form, trovafloxacin. Other potential degradation products may arise from oxidative or hydrolytic stress. It is crucial to use a validated stability-indicating HPLC method to resolve this compound from its potential degradants.
Q4: My cell-based assay results using this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results can be a sign of this compound degradation. The potency of the compound will decrease as it degrades, leading to variability in your experimental outcomes. To mitigate this, prepare fresh solutions from a properly stored stock for each experiment, or aliquot stock solutions to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1] this compound solutions should also be stored at -20°C or -80°C for long-term stability and protected from light.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in light-protecting tubes.
Q3: What are the main factors that cause this compound degradation?
The primary factors that can lead to the degradation of this compound and other fluoroquinolones are:
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: this compound is more stable in acidic conditions (pH 3.5-4.3 for the concentrate). It has lower solubility around neutral pH.
-
Oxidation: As with other fluoroquinolones, this compound can be susceptible to oxidation.
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
When stored as a dry powder at -20°C and protected from light, this compound can be stable for over two years.[1] The stability of solutions is generally shorter and depends on the solvent and storage temperature. It is best practice to use freshly prepared solutions for experiments.
Q5: What are the known degradation pathways of this compound?
This compound is a prodrug that is rapidly converted to its active form, trovafloxacin, in vivo. Therefore, the primary "degradation" in a biological context is this conversion. Under chemical stress, this compound can undergo hydrolysis of the L-alanyl-L-alanyl side chain to yield trovafloxacin. Trovafloxacin itself can be further degraded. One potential degradation pathway for trovafloxacin involves the oxidation of its cyclopropylamine moiety.
Quantitative Data on this compound Stability
| Parameter | Condition | Observation | Reference |
| Storage Temperature (Powder) | -20°C (long-term) | Stable for >2 years | MedKoo Biosciences |
| 0-4°C (short-term) | Stable for days to weeks | MedKoo Biosciences | |
| Storage of IV Admixtures | Room Temperature | Stable for at least 9 days in 5% dextrose or 0.45% sodium chloride injection | International Journal of Pharmaceutical Compounding |
| pH of Concentrate | 3.5 to 4.3 | Drugs.com |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound powder
- HPLC-grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- Phosphate buffer
- Class A volumetric flasks and pipettes
- pH meter
- HPLC system with UV or PDA detector
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent, depending on solubility for the intended stress condition).
3. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
- Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
- Oxidative Degradation: Mix equal volumes of the stock solution with 30% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Place the powdered this compound in a hot air oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
- Photodegradation: Expose the powdered this compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
4. Sample Analysis:
- Dilute the stressed samples to a suitable concentration with the mobile phase.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
- Analyze an unstressed sample as a control.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
- Gradient Program:
- 0-5 min: 95% A, 5% B
- 5-25 min: Linear gradient to 40% A, 60% B
- 25-30 min: Hold at 40% A, 60% B
- 30-32 min: Linear gradient back to 95% A, 5% B
- 32-40 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 293 nm (or scan for optimal wavelength with a PDA detector)
- Injection Volume: 10 µL
2. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
References
Alatrofloxacin Interference in Biochemical Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for laboratory professionals encountering potential interference from the fluoroquinolone antibiotic alatrofloxacin in biochemical assays. This compound, the prodrug of trovafloxacin, has been noted to affect certain laboratory tests, potentially leading to misinterpretation of experimental results. This guide offers troubleshooting advice and frequently asked questions to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my assays?
This compound is a fluoroquinolone antibiotic.[1] As a class, fluoroquinolones have been identified as potential interferents in certain biochemical assays, most notably immunoassays.[2] The interference is often due to cross-reactivity, where the drug or its metabolites are mistakenly recognized by the assay's antibodies due to structural similarities with the target analyte.
Q2: Which specific assays are known to be affected by this compound or other fluoroquinolones?
The most well-documented interference is with urine opiate screening immunoassays , where several fluoroquinolones, including trovafloxacin (the active form of this compound), have been shown to cause false-positive results.[3][4] While less documented, the potential for interference exists in other immunoassays due to the mechanism of cross-reactivity. There is no substantial evidence to suggest direct analytical interference with common clinical chemistry assays like lactate dehydrogenase (LDH) or glucose assays; however, it's important to distinguish between analytical interference and physiological effects of the drug (e.g., drug-induced toxicity leading to elevated LDH).[5][6]
Q3: What is the proposed mechanism for fluoroquinolone interference in opiate immunoassays?
The primary hypothesis is antibody cross-reactivity . Although fluoroquinolones and opiates have different overall structures, there may be specific molecular resemblances or conformations that allow the fluoroquinolone molecule to bind to the anti-opiate antibodies used in the immunoassay. This binding mimics the presence of opiates, leading to a false-positive signal. The exact structural basis for this cross-reactivity is not yet fully elucidated.
Troubleshooting Guide
If you suspect this compound is interfering with your assay results, follow these steps:
Step 1: Review the Patient/Sample History
-
Confirm if the patient has been administered this compound or other fluoroquinolone antibiotics.
-
Note the timing of drug administration relative to sample collection, as the drug's concentration in the sample will vary over time.
Step 2: Perform Serial Dilutions
-
A common method to investigate interference is to perform serial dilutions of the sample.
-
If the analyte concentration does not decrease linearly with dilution, it may suggest the presence of an interfering substance.
Step 3: Use an Alternative Assay Method
-
If possible, re-test the sample using a different assay method that has a different principle of detection.
-
For suspected immunoassay interference, a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation.[2][7] These methods separate compounds based on their physical and chemical properties and provide a definitive identification.
Step 4: Consult the Assay Manufacturer
-
Contact the technical support for the assay kit you are using. They may have data on cross-reactivity with various compounds, including fluoroquinolones.
Data on Fluoroquinolone Interference
While specific quantitative data for this compound is limited, the following table summarizes the known interference patterns for the fluoroquinolone class.
| Assay Type | Interfering Drug Class | Observed Effect | Probable Mechanism |
| Urine Opiate Immunoassay | Fluoroquinolones (including trovafloxacin) | False Positive | Antibody Cross-reactivity |
| Lactate Dehydrogenase (LDH) Assay | Trovafloxacin | Increased LDH levels reported in toxicity studies | Physiological (cellular damage), not analytical interference |
| Glucose Assays | Fluoroquinolones | Reports of dysglycemia (hypo- and hyperglycemia) | Physiological effect on glucose metabolism, not analytical interference |
Experimental Protocols
Protocol for Investigating Suspected this compound Interference in a Urine Opiate Immunoassay
-
Initial Screening:
-
Perform the urine opiate immunoassay according to the manufacturer's instructions.
-
If a positive result is obtained from a patient known to be taking this compound, proceed to the following confirmatory steps.
-
-
Serial Dilution:
-
Prepare a series of dilutions of the urine sample (e.g., 1:2, 1:4, 1:8) using drug-free urine as the diluent.
-
Re-run the immunoassay on each dilution.
-
Analyze the results: A non-linear response upon dilution is indicative of interference.
-
-
Confirmatory Analysis (GC-MS or LC-MS/MS):
-
Send an aliquot of the original urine sample to a reference laboratory for analysis by GC-MS or LC-MS/MS.
-
These methods will definitively identify and quantify any opiates present in the sample.
-
A negative result by GC-MS or LC-MS/MS, in the presence of a positive immunoassay screen, confirms the initial result was a false positive due to interference.
-
Visualizations
Caption: Proposed mechanism of this compound interference in an opiate immunoassay.
Caption: Workflow for troubleshooting suspected this compound assay interference.
References
- 1. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine opiate screening: false-positive result with levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. scispace.com [scispace.com]
- 5. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trovafloxacin Enhances Lipopolysaccharide-Stimulated Production of Tumor Necrosis Factor-α by Macrophages: Role of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
Addressing batch-to-batch variability of alatrofloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin. It addresses potential issues, with a focus on tackling batch-to-batch variability to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoroquinolone antibiotic. After administration, this compound is rapidly converted to its active form, trovafloxacin.[1][2][3] Trovafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair. This inhibition leads to double-strand DNA breaks and ultimately bacterial cell death.[4][5][6]
Q2: What are the known stability characteristics of this compound?
This compound, like other fluoroquinolones, can be sensitive to light and pH.[7][8] For optimal stability, it should be stored as a powder at -20°C for long-term storage (up to 3 years) and protected from light.[1] Once in solution, it can be stored at -80°C for up to a year.[1] The pH of the solution can significantly impact its stability and solubility.
Q3: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in this compound can arise from several factors during manufacturing and handling, including:
-
Purity Profile: Minor variations in the levels and types of impurities can occur between batches.[7][9][10]
-
Physical Properties: Differences in particle size, crystallinity, and solubility can affect dissolution rates and bioavailability in experiments.
-
Contamination: Introduction of contaminants during manufacturing or handling can impact experimental outcomes.[11]
-
Supplier Changes: A change in the raw material supplier can introduce variability.[11]
Q4: How can I ensure the consistency of my this compound stock solutions?
To ensure consistency, it is crucial to follow a standardized protocol for preparing stock solutions. This includes using a high-purity solvent, accurately weighing the compound, ensuring complete dissolution, and sterile filtering the final solution.[12][13][14][15] It is also recommended to prepare a large batch of stock solution, aliquot it into single-use vials, and store them at the recommended temperature to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent results in antimicrobial susceptibility testing (e.g., variable Minimum Inhibitory Concentration - MIC values).
| Potential Cause | Troubleshooting Step |
| Batch-to-batch variability in this compound potency. | 1. Verify Certificate of Analysis (CoA): Compare the purity and potency values on the CoAs for different batches. 2. Perform a side-by-side MIC assay: Test the old and new batches concurrently against a reference bacterial strain.[16][17][18][19][20] 3. HPLC Analysis: If significant discrepancies are observed, consider performing High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of your stock solutions.[21][22][23] |
| Improper stock solution preparation or storage. | 1. Review your protocol: Ensure your stock solution preparation follows a standardized and validated procedure.[12][13][14][15][24] 2. Check storage conditions: Confirm that the stock solutions have been stored at the correct temperature and protected from light. |
| Variability in experimental conditions. | 1. Standardize inoculum density: Use a spectrophotometer to ensure a consistent starting bacterial concentration (e.g., 0.5 McFarland standard).[16] 2. Control incubation conditions: Maintain consistent temperature, time, and atmospheric conditions for all experiments. |
Issue 2: Unexpected cytotoxicity or altered cellular responses in mammalian cell culture.
| Potential Cause | Troubleshooting Step |
| Presence of cytotoxic impurities in a specific batch. | 1. Consult the CoA: Check for any listed impurities that could be cytotoxic. 2. Test a different batch: If available, test a different batch of this compound to see if the cytotoxic effect persists. 3. Purity Analysis: Consider having the purity of the problematic batch independently verified.[25][26] |
| Incorrect dosage or calculation. | 1. Double-check calculations: Verify all calculations for preparing working concentrations from the stock solution. 2. Perform a dose-response curve: Determine the optimal non-toxic concentration range for your specific cell line. |
| Interaction with media components. | Some components of cell culture media can interact with antibiotics.[27][28] Consider testing the effect of this compound in different media formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out 10 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method for fluoroquinolone analysis and may require optimization for this compound.
-
Instrumentation and Conditions:
-
HPLC System: With UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3 with triethylamine) and methanol.[21]
-
Gradient Program:
-
0-2.0 min, 15% Methanol
-
2.0-17.0 min, 15-35% Methanol
-
17.0-22.0 min, 35-80% Methanol
-
22.0-25.0 min, 80% Methanol[21]
-
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for this compound/trovafloxacin.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your sample solution by diluting your stock solution in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in log-phase growth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[16][17][18][19][20]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for batch variability.
Caption: Immunomodulatory effect of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. techmate.co.uk [techmate.co.uk]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. static.igem.org [static.igem.org]
- 14. Antibiotic Stocks [protocols.io]
- 15. med.wmich.edu [med.wmich.edu]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 22. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 23. academic.oup.com [academic.oup.com]
- 24. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 25. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 26. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 27. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 細胞培養疑難排解 [sigmaaldrich.com]
Technical Support Center: Improving Alatrofloxacin Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving alatrofloxacin delivery in animal models. Given that this compound is a prodrug rapidly converted to trovafloxacin, this guide focuses on the challenges and strategies related to the active compound, trovafloxacin, particularly its low solubility and potential for hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to trovafloxacin? A1: this compound is the L-alanyl-L-alanyl prodrug of trovafloxacin. It is designed for intravenous administration, after which it is rapidly and completely hydrolyzed in vivo to yield the active antibacterial agent, trovafloxacin. Plasma concentrations of this compound are typically undetectable within 5-10 minutes after a one-hour infusion.
Q2: What is the primary challenge associated with this compound/trovafloxacin in research? A2: The primary challenge is the severe hepatotoxicity associated with trovafloxacin, which led to the withdrawal of both this compound and trovafloxacin from the U.S. market. This toxicity was not adequately predicted by initial preclinical animal testing, highlighting the limitations of some models. Researchers must therefore contend with mitigating or studying this toxicity as a primary endpoint.
Q3: What are the key mechanisms behind trovafloxacin-induced liver toxicity in animal models? A3: Studies in animal models suggest a multi-faceted mechanism. Key factors include the depletion of hepatic glutathione, increased mitochondrial reactive oxygen species (ROS) formation, and the release of pro-inflammatory cytokines like TNF-α and IL-18. Some research points to the involvement of an inflammatory stress response in eliciting the liver injury.
Q4: Are there significant species-specific differences in the pharmacokinetics of trovafloxacin? A4: Yes, pharmacokinetic parameters can vary between species. For instance, the percentage of unbound trovafloxacin in rat serum is lower than in rabbits, dogs, monkeys, and humans. The half-life and volume of distribution also differ across species. These differences are critical when selecting an animal model and extrapolating results.
Troubleshooting Guide
Q1: I am observing low and highly variable bioavailability after oral administration of trovafloxacin in my rodent model. What are the likely causes and solutions? A1:
-
Problem: The low oral bioavailability of trovafloxacin is often attributed to its poor aqueous solubility, which can lead to dissolution-rate-limited absorption. Variability can be caused by factors like emesis in the animal model.
-
Potential Solutions:
-
Formulation Enhancement: Improving the drug's formulation is the most effective strategy. Techniques that increase the surface area and dissolution rate, such as reducing particle size (micronization, nano-milling), can be effective.
-
Amorphous Solid Dispersions: Converting the crystalline drug into a more soluble amorphous form by creating a solid dispersion with a polymer carrier can significantly enhance solubility.
-
Lipid-Based Delivery Systems: For lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) or nanoparticle carriers like solid lipid nanoparticles (SLNs) can improve solubilization and absorption.
-
Nanoparticle Formulations: Encapsulating trovafloxacin in polymeric nanoparticles or liposomes can improve solubility, protect the drug from premature degradation, and potentially offer targeted delivery.
-
Q2: My animal models are exhibiting elevated liver enzymes (ALT, AST), indicating hepatotoxicity. How can I investigate or mitigate this? A2:
-
Problem: This is a known and significant issue with trovafloxacin. The toxicity is linked to mitochondrial stress and an inflammatory immune response.
-
Potential Solutions & Investigative Steps:
-
Model Selection: Use an animal model known to be sensitive to this effect. For example, co-administering a non-toxic dose of an inflammatory agent like lipopolysaccharide (LPS) can unmask the hepatotoxic potential of drugs like trovafloxacin in rodents, mimicking idiosyncratic drug reactions.
-
Mechanism Probing: Measure biomarkers of oxidative stress (e.g., glutathione levels, ROS formation) and inflammation (e.g., TNF-α, IL-18) in liver tissue and plasma.
-
Targeted Delivery: Design a delivery system that specifically targets the site of infection while minimizing exposure to the liver. While challenging, this is a key goal for improving the therapeutic index.
-
Dose Adjustment: Ensure the dose being used is relevant and not excessively high. Perform a dose-response study to identify the toxicity threshold in your specific model.
-
Q3: After IV infusion of this compound, I observed CNS-related side effects like clonus or seizures in my animals. What should I do? A3:
-
Problem: Fluoroquinolones as a class have been associated with central nervous system adverse effects, including seizures. While less common with trovafloxacin, it has been reported.
-
Potential Solutions:
-
Reduce Infusion Rate: A rapid infusion can lead to high peak plasma concentrations (Cmax) that may cross the blood-brain barrier and trigger CNS effects. Try reducing the infusion rate and extending the total infusion time.
-
Monitor Electrolytes: Predisposing factors can include electrolyte imbalances. Ensure that the animals are not hyponatremic or experiencing other imbalances.
-
Re-evaluate Dose: Confirm that the administered dose is appropriate for the animal's weight and species.
-
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in a Rat Model
This protocol outlines a standard procedure for assessing the pharmacokinetic profile of trovafloxacin following intravenous administration of this compound in Sprague-Dawley rats.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation). For serial blood sampling, cannulation of the jugular or carotid artery is recommended.
-
-
Drug Formulation and Administration:
-
This compound mesylate is available as a sterile aqueous concentrate (e.g., 5 mg/mL trovafloxacin equivalent).
-
Dilute the concentrate with a sterile saline solution to the desired final concentration for injection.
-
Administer the formulated this compound via the tail vein at a dose equivalent to 10 mg/kg of trovafloxacin. The infusion should be performed slowly over 1-2 minutes.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Trovafloxacin concentrations in plasma are measured using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.
-
Prepare calibration standards and quality control samples in blank rat plasma.
-
Perform protein precipitation on plasma samples (e.g., with acetonitrile), centrifuge, and inject the supernatant into the HPLC system.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), CL (clearance), and Vd (volume of distribution).
-
Protocol 2: Preparation of Trovafloxacin-Loaded Polymeric Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic drug like trovafloxacin into a biodegradable polymer (PLGA) using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
-
Organic Phase Preparation:
-
Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of trovafloxacin in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Mix thoroughly using a vortex mixer until all components are fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water. This will prevent the nanoparticles from aggregating.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath.
-
Use a probe sonicator set at an appropriate power (e.g., 40% amplitude) for 2-3 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. This process hardens the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the hardened nanoparticles by ultracentrifugation (e.g., at 15,000 rpm for 20 minutes at 4°C).
-
Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step two more times to ensure the removal of impurities.
-
-
Lyophilization and Characterization:
-
Resuspend the final purified nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize (freeze-dry) for 48 hours to obtain a dry nanoparticle powder, which can be stored for long-term use.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
-
Comparative Data
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Various Species Following IV this compound or Oral Trovafloxacin Administration
| Species | Administration Route | Dose (trovafloxacin equivalent) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Absolute Bioavailability (%) | Reference |
| Rat | 10 mg/kg IV (this compound) | 10 mg/kg | N/A | N/A | ~2.4 | 100% (IV) | |
| Rat | 20 mg/kg Oral (Trovafloxacin) | 20 mg/kg | 3.5 ± 1.5 | 2.3 ± 1.2 | ~2.4 | 58 ± 41% | |
| Dog | 10 mg/kg IV (this compound) | 10 mg/kg | N/A | N/A | ~1.7 | 100% (IV) | |
| Human | 200 mg IV (this compound) | 200 mg | 2.3 | End of infusion | 12.3 | 100% (IV) | |
| Human | 100 mg Oral (Trovafloxacin) | 100 mg | 2.2 | N/A | ~11 | 87.6% | |
| Children | 4 mg/kg IV (this compound) | 4 mg/kg | 4.3 ± 1.4 | End of infusion | 9.8 ± 2.9 | 100% (IV) |
Note: Data are presented as mean ± SD where available. N/A indicates data not provided in the cited source.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Postulated pathway of trovafloxacin hepatotoxicity.
Technical Support Center: Mitigating Alatrofloxacin-Induced Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and mitigating the cytotoxic effects of alatrofloxacin on non-target cells.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?
This compound, a fluoroquinolone antibiotic, primarily induces cytotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress.[1][2][3] It can interfere with mitochondrial topoisomerases, leading to impaired mitochondrial DNA replication and function.[3][4][5] This mitochondrial damage results in increased production of reactive oxygen species (ROS), causing oxidative stress that can damage cellular components and trigger apoptosis (programmed cell death).[1][6]
2. Which non-target cell types are particularly susceptible to this compound-induced cytotoxicity?
Hepatocytes (liver cells) are a primary concern, as this compound has been associated with severe liver injury.[7][8][9] Additionally, tendon cells (tenocytes) are susceptible, which is a known class effect of fluoroquinolones leading to tendinopathies.[1] Other cell types may also be affected, and susceptibility can vary depending on the specific cell line and experimental conditions.
3. What are the common morphological and biochemical signs of this compound-induced cytotoxicity?
Common signs include:
-
Morphological Changes: Cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Biochemical Markers:
-
Increased activity of caspase-3 and caspase-9, key executioner caspases in apoptosis.[10][11][12]
-
Release of lactate dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.[13]
-
Increased levels of intracellular reactive oxygen species (ROS).[15]
-
DNA fragmentation, which can be detected by assays like TUNEL.
-
4. How can I mitigate this compound-induced cytotoxicity in my cell cultures?
The primary strategy for mitigating this compound's cytotoxicity is to counteract oxidative stress. This can be achieved by:
-
Supplementing with Antioxidants:
-
N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant.
-
MitoQ: A mitochondria-targeted antioxidant that specifically accumulates in the mitochondria to neutralize ROS at the source.[1]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[4]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants.[4]
-
-
Inhibiting Apoptotic Pathways:
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive. | 1. Review the literature for reported sensitivity of your specific cell line to fluoroquinolones. 2. Consider using a more resistant cell line for initial experiments if appropriate. 3. Perform a more detailed dose-response curve with smaller concentration increments to determine a more precise IC50. |
| Incorrect drug concentration. | 1. Verify the stock solution concentration and calculations. 2. Prepare fresh dilutions for each experiment. |
| Contamination of cell culture. | 1. Check for signs of bacterial or mycoplasma contamination. 2. Test cultures for mycoplasma. |
| Suboptimal cell culture conditions. | 1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Verify the quality of media and supplements. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | 1. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times. | 1. Standardize the duration of this compound exposure and subsequent assays. |
| Reagent variability. | 1. Use the same lot of this compound, reagents, and assay kits for a set of comparative experiments. 2. Prepare fresh reagents as needed. |
| Pipetting errors. | 1. Calibrate pipettes regularly. 2. Use appropriate pipetting techniques to ensure accuracy. |
Problem 3: Antioxidant treatment is not effectively mitigating cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Inadequate antioxidant concentration. | 1. Perform a dose-response experiment to determine the optimal concentration of the antioxidant. |
| Timing of antioxidant treatment. | 1. Co-incubate the antioxidant with this compound. 2. Pre-incubate the cells with the antioxidant for a period before adding this compound to allow for cellular uptake and buildup of antioxidant defenses. |
| Antioxidant is not targeting the primary site of ROS production. | 1. If general antioxidants are ineffective, consider using a mitochondria-targeted antioxidant like MitoQ.[1] |
| Cytotoxicity is not solely mediated by oxidative stress. | 1. Investigate other potential mechanisms, such as direct inhibition of topoisomerase or activation of other cell death pathways. 2. Consider combining antioxidant treatment with an inhibitor of a specific apoptotic pathway (e.g., a caspase inhibitor). |
Quantitative Data Summary
Table 1: Cytotoxicity of Trovafloxacin (the active metabolite of this compound) in different cell models.
| Cell Type | Concentration | Exposure Time | Effect | Reference |
| HepG2 | 10 µM | 7 days | 49% decrease in cellular viability | [7] |
| HepG2 | 20 µM | 7 days | Significant reduction in cellular viability | [7] |
| 3D Liver Model | 10 µM | 7 days | Significant decline in nuclei counts in hepatic and vascular layers | [7] |
| 3D Liver Model | 20 µM | 7 days | Significant decline in nuclei counts in hepatic and vascular layers | [7] |
Table 2: Effects of Trovafloxacin on Biochemical Markers of Cytotoxicity.
| Cell Type | Trovafloxacin Concentration | Effect | Reference |
| 3D Liver Model | 10 µM | 39% decrease in monochlorobimane (glutathione) signal intensity | [7] |
| 3D Liver Model | 20 µM | 68% decrease in monochlorobimane (glutathione) signal intensity | [7] |
| 3D Liver Model | 20 µM | Remarkable decline in MitoTracker signal intensity | [7] |
| Human Achilles Tendon Cells | 0-0.3 mM | Up to 3-fold increase in dichlorodihydrofluorescein oxidation (oxidative stress) | [1] |
| Human Achilles Tendon Cells | 0-0.3 mM | Loss of mitochondrial membrane permeability | [1] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and/or mitigating agents for the desired time. Include untreated control wells.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan product is visible.
-
Remove the MTT solution and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Lysis buffer (provided with the kit)
Procedure:
-
Seed cells in a 96-well plate and treat as described for the MTT assay. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After treatment, carefully transfer a portion of the culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells in appropriate culture dishes or plates.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for studying this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
- 1. The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone-induced oxidative stress and mitochondrial membrane damage in human Achilles tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Antioxidant therapy in the management of fluoroquinolone-associated disability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. tapermd.com [tapermd.com]
- 10. Molecular Mechanisms of Hepatocellular Apoptosis Induced by Trovafloxacin-Tumor Necrosis Factor-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic Therapy and Athletes: Is the Mitochondrial Dysfunction the Real Achilles’ Heel? [mdpi.com]
- 16. omicsonline.org [omicsonline.org]
Alatrofloxacin Formulation for Intravenous Use: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formulation of alatrofloxacin for intravenous (IV) use. This compound was developed as a more soluble prodrug of trovafloxacin to overcome its poor aqueous solubility.[1] While this compound offers improved solubility, researchers may still encounter challenges related to its stability, compatibility, and the prevention of precipitation. This guide addresses these specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using this compound over trovafloxacin for IV formulations?
A1: The primary reason is solubility. Trovafloxacin exhibits poor aqueous solubility, especially around physiological pH, which presents a significant challenge for developing a parenteral formulation. This compound, an L-alanyl-L-alanine prodrug of trovafloxacin, is much more soluble in water, particularly at physiological pH, making it suitable for intravenous administration.[1]
Q2: What is the typical pH range for an this compound IV formulation?
A2: this compound intravenous formulations are typically acidic, with a pH range of 3.5 to 4.3.[2] This acidic environment helps to maintain the solubility and stability of the drug substance. The pH is usually adjusted using hydrochloric acid or sodium hydroxide.[2]
Q3: Are there any known incompatibilities with common intravenous diluents?
A3: Yes, this compound is incompatible with 0.9% Sodium Chloride Injection (normal saline) and Lactated Ringer's solution, as a precipitate may form. Compatible diluents include 5% Dextrose Injection, 0.45% Sodium Chloride Injection, and combinations of dextrose and saline (e.g., 5% Dextrose and 0.45% Sodium Chloride Injection).
Q4: What are some common excipients used in this compound IV formulations?
A4: Patents for premixed this compound injectable compositions disclose the use of various excipients to ensure stability and isotonicity. These include:
-
Tonicity Agents: Sodium Chloride, Dextrose, Sucrose, Mannitol, Sorbitol, Glycerin.
-
pH Adjusting Agents: Hydrochloric Acid, Sodium Hydroxide.
-
Buffering/Stabilizing Agents: Lactic Acid.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed Upon Dilution or During Storage
Possible Cause 1: Incompatible Diluent
-
Troubleshooting Step: Verify that the correct diluent was used. This compound should not be diluted with normal saline (0.9% NaCl) or Lactated Ringer's solution.
-
Corrective Action: Use a compatible diluent such as 5% Dextrose in Water (D5W) or 0.45% Sodium Chloride.
Possible Cause 2: pH Shift
-
Troubleshooting Step: Measure the pH of the final diluted solution. A significant shift from the optimal acidic pH range (3.5-4.3) can cause precipitation.
-
Corrective Action: Ensure that any additional components in the infusion system do not alter the pH of the this compound solution.
Possible Cause 3: Presence of Impurities
-
Troubleshooting Step: this compound mesylate can contain minute less polar impurities that may precipitate over time.
-
Corrective Action: If precipitation is suspected to be from impurities in the drug substance, purification using methods such as treatment with a polystyrene resin may be necessary.
Possible Cause 4: Concentration Exceeds Solubility Limit
-
Troubleshooting Step: Review the concentration of the final prepared solution. While this compound is significantly more soluble than trovafloxacin, its solubility is still pH-dependent.
-
Corrective Action: Ensure the final concentration is within the established solubility limits for the specific diluent and pH.
Data Presentation
Table 1: pH-Solubility Profile of Trovafloxacin and this compound
| pH | Trovafloxacin Solubility (mg/L) | This compound Solubility (equivalent to g/L of Trovafloxacin) |
| ~3.5 | ~23,000 | - |
| ~7.0 | ~15 | ~22 |
Data adapted from "The chemistry and biological profile of trovafloxacin."[1]
Table 2: Physicochemical Properties of this compound Mesylate
| Property | Value |
| Appearance | White to light yellow powder[2] |
| Molecular Weight | 654.62 g/mol |
| Water Solubility | 0.0388 mg/mL (predicted) |
| pKa (Strongest Acidic) | 5.41 (predicted) |
| pKa (Strongest Basic) | 8.09 (predicted) |
Data from DrugBank and TaperMD.[2][3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol outlines the general steps for developing a stability-indicating HPLC method for this compound, based on established methods for other fluoroquinolones.
1. Forced Degradation Studies:
- Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
- Photodegradation: Expose this compound solution to UV light (254 nm) and visible light for an extended period.
2. HPLC Method Development:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 280 nm).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
3. Method Validation (as per ICH guidelines):
- Specificity: Analyze stressed samples to ensure the separation of the main peak from degradation products.
- Linearity: Establish a calibration curve with a series of known concentrations.
- Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Protocol 2: Intravenous Admixture Compatibility Testing
This protocol describes a general procedure for assessing the physical compatibility of this compound with IV fluids and other drugs.
1. Sample Preparation:
- Prepare a solution of this compound in a compatible diluent (e.g., D5W) at the desired concentration.
- Prepare solutions of the test drugs in their respective recommended diluents.
2. Admixture and Observation:
- Mix equal volumes of the this compound solution and the test drug solution in a clear container.
- Visually inspect the admixture against a black and white background for any signs of precipitation, color change, or gas formation at specified time points (e.g., 0, 1, 4, and 24 hours) after mixing.
3. Instrumental Analysis:
- pH Measurement: Measure the pH of the admixture at each time point. A significant change in pH may indicate a chemical interaction.
- Turbidity Measurement: Use a turbidimeter to quantify any haziness or cloudiness in the admixture.
- Particle Size Analysis: Employ light obscuration or dynamic light scattering to detect the formation of sub-visible particles.
4. Control:
- Run a control sample of this compound in the diluent without the test drug to compare against the admixture.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
References
Troubleshooting inconsistent results in alatrofloxacin microplate assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in alatrofloxacin microplate assays.
Frequently Asked Questions (FAQs)
General Assay & Plate Issues
Q1: Why are my absorbance or fluorescence readings inconsistent across the entire plate?
Inconsistent readings can stem from several sources, including uneven distribution of cells or bacteria, meniscus effects, and pipetting errors.[1][2] If you are working with adherent cells or bacteria, an uneven distribution can cause distorted results, as readers often measure from the center of the well.[2]
Solutions:
-
Well-Scanning: Use your microplate reader's well-scanning feature (orbital or spiral) to measure across a wider area of the well, which corrects for heterogeneous signal distribution.[1][2]
-
Pipetting Technique: Ensure pipettes are properly calibrated and use consistent technique, such as reverse pipetting for viscous solutions, to minimize volume errors.[3]
-
Mixing: Gently mix the plate after adding reagents to ensure a homogenous solution without introducing bubbles.
Q2: My results are consistently different in the outer wells compared to the inner wells. What is happening?
This phenomenon is known as the "edge effect" and is a primary cause of data variability in microplate assays.[4][5] It is mainly caused by increased evaporation and temperature gradients in the circumferential wells during incubation, which can alter media component concentrations, pH, and cell viability.[5][6][7] This effect is more pronounced in assays with long runtimes and in plates with smaller well volumes (e.g., 384- and 1536-well plates).[4][5]
Solutions:
-
Create a Buffer Zone: Fill the outer wells with sterile water, media, or saline and do not use them for experimental data points.[4] This sacrifices data points but helps insulate the inner wells.[4][7]
-
Use Specialized Plates: Employ microplates designed with a surrounding moat that can be filled with liquid to act as an evaporation buffer.[6][8]
-
Seal the Plate: Use sealing films or tapes to minimize evaporation. For cell-based assays, breathable tapes are available that allow for necessary gas exchange.[4]
-
Ensure Uniform Incubation: Avoid stacking plates in the incubator and allow them to equilibrate to the correct temperature before reading.
Q3: Could the type of microplate I'm using affect my results?
Yes, the choice of microplate is critical for data quality.[2] Key factors include color, material, and well shape.[2][3]
-
Color: Use clear plates for absorbance, black plates to reduce background in fluorescence assays, and white plates to enhance the signal in luminescence assays.[1][3]
-
Material: Standard polystyrene plates are hydrophobic, which can help reduce meniscus formation.[1] Ensure the plate material is compatible with your reagents (e.g., DMSO-stable).[9]
-
Well Shape: Flat-bottom wells are standard for most optical measurements. However, dome-shaped wells have been shown to reduce variation in some bacterial aggregation assays.[10]
This compound-Specific Issues
Q4: How should I prepare and store my this compound stock solution to ensure its stability?
Proper handling of this compound is crucial for consistent results. This compound is a prodrug of trovafloxacin.[11][12]
-
Solubility: this compound is soluble in DMSO.[13]
-
Storage: For long-term storage (months to years), store the solid powder or DMSO stock solution at -20°C in a dry, dark environment.[13] For short-term storage (days to weeks), 0-4°C is acceptable.[13] The intravenous solution should be stored under refrigeration (0-5°C) and protected from light.[14]
-
Stability: The diluted product for infusion is stable for up to 7 days when refrigerated.[15] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[11]
Data Interpretation & Controls
Q5: My positive and/or negative controls are not performing as expected. What should I check?
Control failure indicates a systemic problem with the assay.
-
Reagent Integrity: Prepare fresh reagents and controls. Ensure proper storage and that expiration dates have not passed.
-
Contamination: Microbial contamination can interfere with results. Use aseptic techniques and check for purity.[16]
-
Instrument Settings: Verify that the correct wavelengths, gain settings, and other reader parameters are being used for your specific assay.[17]
-
Inoculum Density (for antimicrobial assays): In antimicrobial susceptibility testing (AST), the concentration of the bacterial inoculum must be standardized (e.g., to a 0.5 McFarland standard) for reliable Minimum Inhibitory Concentration (MIC) determination.[18]
Q6: I'm seeing high variability between replicate wells (%CV is high). What are the most common causes?
High coefficient of variation (CV) points to a lack of precision in the assay.
-
Pipetting Inaccuracy: This is a leading cause of variability. Ensure pipettes are calibrated and that your technique is consistent.[3][19]
-
Incomplete Mixing: Ensure all reagents are fully mixed in the wells before incubation or reading.
-
Bubbles: Bubbles in the wells can interfere with the light path and should be removed before reading.[3]
-
Bacterial Aggregation: Clumping of bacteria can lead to erratic readings.[20] This can sometimes be caused by the expression of toxic proteins or the formation of biofilms.[20] Gentle vortexing or using anti-aggregation reagents may help.
Troubleshooting Guides
Summary of Common Problems and Solutions
| Symptom | Potential Cause | Recommended Solution(s) | Citation(s) |
| High Variability in Replicates | Pipetting errors; Inconsistent sample preparation; Bubbles in wells; Bacterial aggregation. | Calibrate pipettes; Use reverse pipetting for viscous liquids; Ensure consistent sample prep; Check wells for bubbles and remove them; Gently vortex bacterial suspensions. | [2][3][17] |
| Edge Effect | Higher evaporation rate in outer wells; Temperature gradients across the plate. | Fill outer wells with sterile liquid (buffer zone); Use microplate sealing tape; Use specialized plates with evaporation moats; Ensure uniform incubation temperature. | [4][5][6] |
| Low or No Signal | Incorrect instrument settings (gain, focal height); Degraded reagents; Wrong microplate color. | Optimize reader gain and focal height on a positive control well; Prepare fresh reagents; Use white plates for luminescence, black for fluorescence. | [1][2][3] |
| Saturated Signal (Readings Exceed Max) | Instrument gain set too high; Sample or reagent concentration is too high. | Reduce the gain setting; Perform a serial dilution of the sample to find a concentration within the instrument's dynamic range. | [2][21] |
| Inconsistent Control Performance | Reagent degradation; Contamination; Incorrect inoculum density (for AST). | Prepare fresh reagents and controls; Use aseptic technique; Standardize bacterial inoculum using a McFarland standard. | [16][18] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent assay results.
Caption: A decision tree for systematically troubleshooting inconsistent microplate assay results.
Experimental Protocols
Protocol: this compound Broth Microdilution MIC Assay
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
1. Materials and Reagents
-
This compound powder
-
DMSO (for stock solution)
-
Sterile 96-well clear, flat-bottom microplates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or dedicated microplate reader
2. Preparation of this compound Stock and Dilutions
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO. Store at -20°C.
-
On the day of the assay, prepare a working stock by diluting the concentrated stock in CAMHB to twice the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a working stock of 128 µg/mL).[22]
-
Add 100 µL of CAMHB to wells 2 through 12 of the microplate.
-
Add 200 µL of the 2x working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum
-
From a fresh culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
4. Inoculation and Incubation
-
Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determining the MIC
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control (well 11).
Visualizing the this compound Mechanism
This compound is a prodrug that is converted to its active form, trovafloxacin, which then targets bacterial enzymes essential for DNA replication.[23][24]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Visualizing Edge Effect Mitigation
This diagram illustrates common strategies to counteract the edge effect in a 96-well plate.
Caption: Using outer wells as a buffer zone to mitigate the edge effect.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 3. selectscience.net [selectscience.net]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. The edge effect in microplate assays [wakoautomation.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 8. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 9. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] A novel microplate-based spectrophotometric method for the quantitative assessment of freshwater bacterial coaggregation kinetics | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. medkoo.com [medkoo.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. drugs.com [drugs.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Common Mistakes to Avoid When Using Microplate Readers [hiwelldiatek.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Maintaining and Calibrating Microplate Instruments: A Guide for Optimal Performance [labx.com]
- 20. researchgate.net [researchgate.net]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tapermd.com [tapermd.com]
- 24. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in alatrofloxacin cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing alatrofloxacin in cell-based assays. This compound, a prodrug of the fluoroquinolone antibiotic trovafloxacin, has been noted for its potential off-target effects in mammalian cells, necessitating careful experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
This compound is rapidly converted to its active form, trovafloxacin, which primarily targets bacterial DNA gyrase and topoisomerase IV.[1][2] However, in mammalian cells, it does not significantly inhibit topoisomerase II at clinically relevant concentrations. Instead, its toxicity is linked to off-target effects, including the induction of mitochondrial dysfunction, oxidative stress, and the potentiation of inflammatory signaling pathways.[3][4][5]
Q2: How should I prepare this compound for cell culture experiments?
This compound mesylate is a powder that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[6] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. For intravenous administration in clinical settings, it is diluted in a suitable intravenous solution to a final concentration of 1–2 mg/mL.[7]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of trovafloxacin (the active form of this compound) can vary depending on the cell type and the specific assay. For cytotoxicity and inflammatory response assays in cell lines like HepG2 or primary hepatocytes, concentrations in the range of 1 µM to 50 µM are often used.[4][6][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound alone induce cytotoxicity in my cell line?
Trovafloxacin, the active metabolite of this compound, generally exhibits low cytotoxic potential on its own in many cell lines at therapeutic concentrations.[9][10] However, its cytotoxicity can be significantly enhanced in the presence of an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).[6][11] This suggests that this compound may sensitize cells to other stressors.
Q5: What are the known off-target effects of this compound that I should be aware of?
Beyond its antibacterial activity, this compound has been shown to have immunomodulatory effects, altering the production of cytokines like IL-1α, IL-1β, IL-6, and TNF-α.[10][12] A significant concern is its potential to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and peroxynitrite stress.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤0.1%. Prepare a serial dilution of your this compound stock solution to minimize the volume of DMSO added. |
| Poor cell health prior to the experiment. | Use healthy, sub-confluent cells for your experiments. Regularly check for signs of stress or contamination in your cell cultures. | |
| Inconsistent or non-reproducible results | Variability in cell density at the time of treatment. | Ensure uniform cell seeding across all wells of your microplate. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Inconsistent incubation times or drug concentrations. | Prepare a detailed experimental plan and adhere to it strictly. Use calibrated pipettes for accurate liquid handling. | |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles).[13] | |
| No observable effect of this compound | The chosen cell line is resistant to this compound's effects. | Consider using a different cell line that is known to be sensitive to fluoroquinolones or has a relevant metabolic profile (e.g., primary hepatocytes for hepatotoxicity studies). |
| The chosen endpoint is not sensitive enough. | Explore more sensitive assays. For example, instead of a simple viability assay, measure markers of apoptosis (e.g., caspase activation) or mitochondrial dysfunction (e.g., ROS production).[6][8] | |
| Insufficient incubation time. | Extend the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect. | |
| Unexpected changes in cytokine profiles | This compound's immunomodulatory effects. | Be aware that this compound can suppress or enhance the production of various cytokines.[10][12] Include appropriate controls, such as a known immunomodulator, to benchmark your results. |
| Contamination of cell cultures with endotoxins (LPS). | Use endotoxin-free reagents and sterile techniques. Regularly test your cell cultures for mycoplasma and other contaminants. |
Experimental Protocols & Data
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a method used to assess the toxicity of trovafloxacin on human monocytes.[9]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ cells/well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Add various concentrations of this compound (or trovafloxacin) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Four hours before the end of the incubation period, add 15 µL of MTT reagent to each well.
-
Solubilization: Add 100 µL of the solubilization/stop solution to each well.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Quantitative Data:
| Cell Line | Compound | Concentration (µg/mL) | Effect on Viability | Reference |
| Human Monocytes | Trovafloxacin | < 10 | Not significantly reduced | [9] |
| Human Monocytes | Trovafloxacin | 10 | Significantly reduced (P = 0.007) | [9] |
| HepaRG | Trovafloxacin | 10 µM | 49% decrease | [4] |
| HepaRG | Trovafloxacin | 20 µM | 78% decrease | [4] |
Cytokine Profiling (ELISA)
This protocol is based on a study examining the effect of trovafloxacin on cytokine synthesis by human monocytes.[12]
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁶ cells/mL (1 mL per well).
-
Treatment: Add various concentrations of this compound (or trovafloxacin) and a stimulant (e.g., 100 ng/mL LPS) to the wells.
-
Incubation: Incubate for 3, 6, or 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatants.
-
ELISA: Perform ELISA for the cytokines of interest (e.g., IL-1α, IL-6, TNF-α) according to the manufacturer's instructions.
Quantitative Data:
| Cytokine | Stimulant | Trovafloxacin Concentration | Effect | Reference |
| IL-1α, IL-1β, IL-6, IL-10, GM-CSF, TNF-α | LPS or Pansorbin | Clinically achievable levels | Suppressed in vitro synthesis | [10][12] |
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing this compound-induced cytotoxicity.
Signaling Pathway: Trovafloxacin-Induced Mitochondrial Toxicity
Caption: Trovafloxacin's impact on mitochondrial function.
Logical Relationship: Trovafloxacin and TNF-α Synergy in Hepatotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tapermd.com [tapermd.com]
- 8. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of Alatrofloxacin and Vancomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of alatrofloxacin and vancomycin, two potent antibiotics. The information is compiled from preclinical and clinical research to offer an objective overview for researchers, scientists, and professionals in drug development. It is important to note that this compound and its active form, trovafloxacin, were withdrawn from the market due to the risk of serious liver injury. This guide is intended for informational and research purposes only.
Executive Summary
This compound, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV. Vancomycin, a glycopeptide antibiotic, is primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis.
Preclinical data suggests that trovafloxacin may have more rapid bactericidal activity against certain strains of MRSA compared to vancomycin. However, a lack of extensive, direct, head-to-head clinical trials in humans, particularly for skin and soft tissue infections, makes a definitive clinical efficacy comparison challenging. The significant safety concerns that led to the withdrawal of this compound/trovafloxacin are a critical consideration.
Data Presentation
Table 1: In Vitro Susceptibility Data for Trovafloxacin and Vancomycin against MRSA
| Antibiotic | MRSA Strain | MIC (μg/mL) | MBC (μg/mL) |
| Trovafloxacin | MRGR3 | 0.03 | 0.06 |
| Vancomycin | MRGR3 | 1 | 2 |
(Source: Vaudaux, P., et al., Antimicrobial Agents and Chemotherapy, 2002)[1][2]
Table 2: Comparative Efficacy in an Experimental Rabbit Endocarditis Model
| Treatment Group (Infecting Strain: MRSA-494) | Mean Bacterial Count in Vegetations (log10 CFU/g ± SD) | Blood Culture Sterilization (Day 4) |
| Trovafloxacin (13.3 mg/kg every 12h) | 2.65 ± 1.87 | 100% |
| Vancomycin (25 mg/kg every 8h) | 4.54 ± 2.80 | 100% |
| Control (Untreated) | >8.0 | 0% |
(Source: Kim, Y. S., et al., Antimicrobial Agents and Chemotherapy, 1998)
Table 3: Pharmacokinetic Properties
| Parameter | Trovafloxacin | Vancomycin |
| Bioavailability (Oral) | ~88%[3] | Poor (administered intravenously for systemic infections)[4] |
| Protein Binding | ~76%[5] | ~55% |
| Elimination Half-life | ~10 hours[3] | 6-12 hours (normal renal function) |
| Metabolism | Hepatic (conjugation)[5][6] | Minimally metabolized[7] |
| Primary Excretion Route | Feces and Urine[6] | Renal[7] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates are used.
-
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using broth microdilution or agar dilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8] A series of twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth or agar.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain (approximately 5 x 10^5 CFU/mL) is prepared.
-
Incubation: The inoculated media with the antibiotic dilutions are incubated at 35°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[8]
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
Following MIC determination, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates.
-
The plates are incubated at 35°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.
-
Animal Model of Infection (Rabbit Endocarditis Model)
-
Animal Model: New Zealand White rabbits are used.
-
Procedure:
-
Induction of Endocarditis: A catheter is inserted through the carotid artery into the left ventricle of the heart to induce sterile vegetations on the aortic valve.
-
Bacterial Challenge: After 24 hours, a standardized inoculum of MRSA is injected intravenously to induce infection of the vegetations.
-
Treatment Initiation: Antibiotic therapy with either trovafloxacin (administered as this compound intravenously) or vancomycin is initiated after a specified period to allow for the establishment of infection.[1]
-
Outcome Assessment:
-
Blood Cultures: Serial blood samples are taken to determine the rate of bacterial clearance from the bloodstream.[1]
-
Quantitative Tissue Cultures: After a defined treatment period, animals are euthanized, and the aortic valve vegetations are excised, homogenized, and quantitatively cultured to determine the bacterial load.[1]
-
-
Mandatory Visualization
References
- 1. Efficacy of Trovafloxacin against Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trovafloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin infusion guidelines - DoseMeRx [doseme-rx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics and metabolism of single oral doses of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cursotdmsalamanca.es [cursotdmsalamanca.es]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Alatrofloxacin and Cefotetan for Surgical Prophylaxis
A detailed analysis of two prominent antimicrobial agents used for the prevention of postoperative infections, this guide synthesizes key experimental data on the efficacy, safety, and pharmacokinetic profiles of alatrofloxacin and cefotetan. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive comparison for informed decision-making in surgical prophylaxis strategies.
Efficacy in Surgical Prophylaxis: A Comparative Analysis
A pivotal prospective, multicenter, double-blind clinical trial provides the most direct comparison of this compound and cefotetan in a surgical setting. In this study, 492 patients undergoing elective colorectal surgery were randomized to receive either a single 200-mg intravenous dose of this compound or a single 2-g intravenous dose of cefotetan. The primary endpoints were the clinical success rate and the incidence of primary wound infections.
The results indicated no statistically significant difference in the successful clinical response rates between the two treatment groups at the end of the 30-day follow-up period, with both groups achieving a 72% success rate[1]. Similarly, the incidence of primary wound infections at the time of hospital discharge was comparable between the two arms of the study[1].
| Efficacy Outcome | This compound (200 mg IV) | Cefotetan (2 g IV) | Statistical Significance |
| Successful Clinical Response Rate | 72% | 72% | Not Statistically Significant[1] |
| Primary Wound Infection Rate | 21% | 18% | Not Statistically Significant[1] |
Pharmacokinetic Profiles
The pharmacokinetic properties of an antimicrobial agent are crucial for its efficacy in surgical prophylaxis, as they determine the drug's concentration and persistence at the surgical site. This compound, a prodrug, is rapidly converted to its active form, trovafloxacin, in the body. Cefotetan is a second-generation cephalosporin with a relatively long half-life.
| Pharmacokinetic Parameter | This compound (Trovafloxacin) | Cefotetan |
| Administration | Intravenous | Intravenous, Intramuscular[2][3] |
| Half-life | ~10-12 hours[4][5] | ~3-4.6 hours[2][6] |
| Protein Binding | - | 88%[6] |
| Metabolism | - | Minimal, no active metabolites[2][6] |
| Excretion | - | Primarily renal[2] |
| Volume of Distribution | 1.3-1.6 L/kg[7] | 8-13 L[2] |
| Clearance | 82-85 ml/h/kg[7] | 1.8-2.9 L/h[2] |
Safety and Tolerability
The safety profiles of both this compound and cefotetan were found to be similar in the head-to-head comparative trial, with no statistically significant difference in the incidence of adverse events[1]. In general, both drugs were well-tolerated when administered as a single dose for surgical prophylaxis[8].
Experimental Protocols
The following section details the methodology of the key comparative clinical trial.
Double-Blind Comparison of Single-Dose this compound and Cefotetan for Prophylaxis of Infection Following Elective Colorectal Surgery
Objective: To compare the efficacy and safety of a single intravenous dose of this compound with a single intravenous dose of cefotetan in preventing postoperative infections in patients undergoing elective colorectal surgery[1].
Study Design: A prospective, multicenter, double-blind, randomized, parallel-group study[1].
Patient Population: 492 patients scheduled for elective colorectal surgery[1]. Of these, 317 were clinically evaluable (161 in the this compound group and 156 in the cefotetan group)[1].
Dosing Regimen:
-
This compound Group: A single 200-mg dose of this compound administered intravenously within 4 hours before surgery[1].
-
Cefotetan Group: A single 2-g dose of cefotetan administered intravenously[1].
Outcome Measures:
-
Primary Efficacy Endpoint: Successful clinical response, defined as the absence of wound, intra-abdominal, or remote-site postoperative infectious complications for 30 days postoperatively[1].
-
Secondary Efficacy Endpoint: Incidence of primary wound infections at the time of hospital discharge[1].
-
Safety Assessment: Incidence and severity of adverse events, monitored for 30 days postoperatively[1].
Visualizing the Comparison
To better understand the experimental design and the mechanisms of action, the following diagrams are provided.
References
- 1. Double-blind comparison of single-dose this compound and cefotetan as prophylaxis of infection following elective colorectal surgery. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cefotetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of single intravenous and intramuscular doses of cefotetan in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefotetan (Cefotetan for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Single- and multiple-dose administration, dosing regimens, and pharmacokinetics of trovafloxacin and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of intravenous-to-oral treatment and single-dose intravenous or oral prophylaxis with trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antimicrobial Activity: A Comparative Analysis of Alatrofloxacin and Trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the antimicrobial activities of alatrofloxacin and its active metabolite, trovafloxacin. This compound is a prodrug that is rapidly converted to trovafloxacin after intravenous administration.[1] Therefore, the in vitro activity of this compound is identical to that of trovafloxacin. This document summarizes the minimum inhibitory concentration (MIC) data for trovafloxacin against a broad spectrum of bacterial pathogens and outlines the standardized experimental protocols for determining these values.
Comparative In Vitro Activity
Trovafloxacin demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of bacterial isolates are summarized in the table below. This data has been compiled from multiple studies to provide a comprehensive overview of trovafloxacin's efficacy.
Minimum Inhibitory Concentration (MIC) of Trovafloxacin against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (Methicillin-susceptible) | - | 0.032 | - |
| Staphylococcus aureus (Methicillin-resistant) | - | 1.0 | - |
| Coagulase-negative staphylococci | - | 0.064 | 0.25 |
| Streptococcus pneumoniae | 101 | 0.06 - 0.125 | 0.125 - 0.25 |
| Group A and B streptococci | - | 0.125 | - |
| Group C and G streptococci | - | 0.064 | - |
| Enterococcus faecalis | - | 0.25 | - |
| Enterococcus faecium | - | 16.0 | - |
| Gram-Negative Aerobes | |||
| Pseudomonas aeruginosa | 101 | 1.0 - 2.0 | 8.0 - 16.0 |
| Stenotrophomonas maltophilia | 27 | - | - |
| Enterobacteriaceae (overall) | 470 | <0.03 - 4 | - |
| Gram-Negative Anaerobes | |||
| Overall (497 clinical isolates) | 497 | 0.12 | 1.0 |
Note: Data is compiled from multiple sources.[1][4][5][6][7] Dashes indicate data not available from the cited sources.
Experimental Protocols
The in vitro activity of trovafloxacin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.[8][9]
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of trovafloxacin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[10][11] This creates a range of decreasing concentrations of the antibiotic.
2. Inoculum Preparation:
-
Bacterial colonies from an 18-24 hour agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard.[10]
-
This standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[2]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[12]
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.[2]
-
The plate is incubated at 35°C for 16-20 hours in ambient air.[2]
4. Interpretation of Results:
-
Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of trovafloxacin at which there is no visible growth.[13]
Mechanism of Action
Trovafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
References
- 1. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alatrofloxacin's Potency Against Anaerobic Bacteria: A Comparative Analysis with Other Fluoroquinolones
A comprehensive review of in vitro studies demonstrates the robust activity of alatrofloxacin (the prodrug of trovafloxacin) against a wide spectrum of anaerobic bacteria, often exhibiting superior potency compared to other fluoroquinolones such as ciprofloxacin and levofloxacin. Newer agents like moxifloxacin and gatifloxacin show comparable activity to trovafloxacin, positioning them as effective options for treating anaerobic infections.
This compound, which is rapidly converted to its active form, trovafloxacin, upon administration, has shown significant efficacy in inhibiting the growth of clinically important anaerobic pathogens.[1] This class of antibiotics exerts its bactericidal effect by targeting and inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] This mechanism is effective in both aerobic and anaerobic environments.[3]
Comparative In Vitro Activity
The in vitro effectiveness of fluoroquinolones is primarily determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibiotic.
A review of multiple studies reveals that trovafloxacin consistently demonstrates low MIC values against a variety of anaerobic species. For instance, trovafloxacin has shown excellent activity against the Bacteroides fragilis group, Prevotella species, Fusobacterium species, and Peptostreptococcus species.[3][4][5] In many cases, its activity is superior to that of older fluoroquinolones like ciprofloxacin and ofloxacin, which are generally considered to have limited or marginal activity against anaerobes.[6][7][8]
Levofloxacin and sparfloxacin exhibit moderate activity against anaerobic bacteria, being less potent than trovafloxacin but still effective against select species.[3][9] The methoxyfluoroquinolones, gatifloxacin and moxifloxacin, have demonstrated in vitro potency similar to that of trovafloxacin against a broad spectrum of anaerobic bacteria.[3][9]
The following table summarizes the comparative in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of this compound (trovafloxacin) and other fluoroquinolones against common anaerobic pathogens, compiled from various studies.
| Anaerobic Bacteria | This compound (Trovafloxacin) | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin |
| Bacteroides fragilis group | 1.0 - 2.0 µg/mL | ≥8 µg/mL | 8.0 - 32.0 µg/mL | 1.0 - 4.0 µg/mL | 2.0 µg/mL |
| Prevotella species | ≤1.0 µg/mL | - | - | ≤0.5 µg/mL | - |
| Fusobacterium species | ≤1.0 µg/mL | - | - | 8.0 µg/mL | - |
| Peptostreptococcus species | ≤1.0 µg/mL | - | - | ≤0.5 µg/mL | - |
| Clostridium difficile | 1.0 µg/mL | ≥8 µg/mL | Weak Activity | 2.0 µg/mL | 2.0 µg/mL |
Note: The MIC values presented are a synthesis of findings from multiple sources and may vary depending on the specific study, testing methodology, and geographic location of the bacterial isolates.[3][9][10]
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to fluoroquinolones is typically performed using standardized methods, such as agar dilution or broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[11]
Agar Dilution Method:
-
Media Preparation: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.[4]
-
Antibiotic Incorporation: Serial twofold dilutions of the fluoroquinolones are prepared and incorporated into the molten agar.
-
Inoculum Preparation: A standardized suspension of the anaerobic bacterial isolate, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth.
-
Inoculation: The bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Broth Microdilution Method:
-
Media Preparation: A suitable broth medium, such as Schaedler broth or supplemented Brucella broth, is used.
-
Antibiotic Dilution: Serial twofold dilutions of the fluoroquinolones are prepared in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents a visible pellet of bacterial growth at the bottom of the well.
Visualizing Experimental and Comparative Data
To better understand the experimental process and the comparative efficacy of these fluoroquinolones, the following diagrams are provided.
Caption: Workflow for MIC Determination of Anaerobic Bacteria.
Caption: Comparative Efficacy of Fluoroquinolones Against Anaerobes.
Conclusion
The available in vitro data strongly supports the classification of this compound (trovafloxacin) as a highly potent fluoroquinolone against a broad range of anaerobic bacteria. Its activity is comparable to that of other newer fluoroquinolones like moxifloxacin and gatifloxacin, and generally superior to older agents such as ciprofloxacin and levofloxacin. This positions this compound and similarly active fluoroquinolones as valuable therapeutic options for the management of infections involving anaerobic pathogens. However, it is crucial to consider local resistance patterns and to perform susceptibility testing on clinical isolates to guide appropriate antimicrobial therapy.[11] The development of resistance to fluoroquinolones in anaerobic bacteria has been documented, emphasizing the need for judicious use of these important antimicrobial agents.[3][12]
References
- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of activities of trovafloxacin (CP-99,219) and five other agents against 585 anaerobes with use of three media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activities of trovafloxacin (CP-99,219) against 221 aerobic and 217 anaerobic bacteria isolated from patients with intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antianaerobic Activity of a Novel Fluoroquinolone, WCK 771, Compared to Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative activity of the quinolones against anaerobic bacteria isolated at community hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolone activity against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro susceptibility of anaerobes to quinolones in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Fluoroquinolone Resistance in Anaerobic Bacteria following Exposure to Levofloxacin, Trovafloxacin, and Sparfloxacin in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin's Antibacterial Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of alatrofloxacin, the prodrug of trovafloxacin, with other key antibiotics in various animal models of infection. The data presented is compiled from preclinical studies to offer insights into its potential therapeutic applications.
Efficacy in Methicillin-Resistant Staphylococcus aureus (MRSA) Infection
A rat tissue cage model was utilized to simulate a foreign-body-associated infection with a quinolone-susceptible strain of methicillin-resistant Staphylococcus aureus (MRSA). This model is crucial for evaluating antibiotic performance in the context of biofilm-associated infections, which are notoriously difficult to treat.
Comparative Efficacy Data
The following table summarizes the reduction in bacterial counts in the tissue cage fluid after a seven-day treatment period.
| Antibiotic | Dosage Regimen | Mean Reduction in Bacterial Count (log10 CFU/mL) ± SEM |
| This compound | 50 mg/kg once a day | 0.58 ± 0.14 |
| Levofloxacin | 100 mg/kg once a day | 1.14 ± 0.09 |
| Levofloxacin | 50 mg/kg twice a day | 1.06 ± 0.13 |
| Vancomycin | 50 mg/kg twice a day | 0.59 ± 0.15 |
| Control (Saline) | - | -0.19 ± 0.15 (increase) |
SEM: Standard Error of the Mean
Key Findings:
-
In this chronic foreign-body infection model, both once-daily and twice-daily high-dose regimens of levofloxacin were significantly more effective at reducing MRSA counts compared to this compound and vancomycin (P < 0.05)[1][2].
-
This compound and vancomycin demonstrated comparable, though less pronounced, reductions in bacterial load[1].
-
Importantly, no quinolone-resistant mutants emerged during therapy with either this compound or levofloxacin[1][2].
Experimental Protocol: Rat Tissue Cage Model for MRSA Infection
This protocol outlines the key steps in establishing a chronic foreign-body infection in rats to evaluate antibiotic efficacy.
-
Implantation: Sterile, perforated Teflon tissue cages are surgically implanted subcutaneously in rats.
-
Healing Period: The animals are allowed to recover for 3 to 4 weeks, allowing for tissue encapsulation of the cages.
-
Infection: A suspension of MRSA (e.g., 0.5 x 10^5 to 2 x 10^5 CFU) is injected into the tissue cages.
-
Chronic Infection Establishment: The infection is allowed to establish for two weeks.
-
Treatment Initiation: A baseline bacterial count in the cage fluid is determined, and treatment with the respective antibiotics is initiated.
-
Treatment Period: The antibiotic regimen is administered for a specified duration (e.g., 7 days).
-
Efficacy Assessment: At the end of the treatment period, the bacterial count in the tissue cage fluid is re-quantified to determine the reduction in bacterial load.
Experimental workflow for the rat tissue cage infection model.
Efficacy in Legionella pneumophila Infection
A guinea pig model of Legionella pneumophila pneumonia was employed to assess the in vivo efficacy of this compound against this intracellular pathogen.
Comparative Efficacy Data
The following table presents the survival rates of infected guinea pigs after a 7-day treatment course.
| Antibiotic | Dosage Regimen | Survival Rate |
| This compound | 5 mg/kg once daily | 100% |
| Erythromycin | - | - |
| Erythromycin + Rifampicin | - | - |
| Saline (Control) | - | 0% |
Key Findings:
-
A once-daily administration of this compound resulted in a 100% survival rate in guinea pigs infected with Legionella pneumophila[3].
-
Trovafloxacin, the active metabolite of this compound, was as effective as intraperitoneally administered erythromycin and superior to orally administered erythromycin, both alone and in combination with rifampicin[3].
-
By day 6 post-inoculation, bacterial clearance and resolution of bacteria-induced lung lesions were observed in the this compound-treated group, with the lungs remaining free of bacteria at day 28 post-challenge[3].
-
In vitro studies within guinea pig alveolar macrophages showed that trovafloxacin significantly reduced intracellular bacterial counts of L. pneumophila by over 2 log10 CFU/mL[4][5].
Experimental Protocol: Legionella pneumophila Pneumonia in Guinea Pigs
This protocol provides a general outline for establishing Legionella pneumophila pneumonia in guinea pigs to test antibiotic efficacy.
-
Animal Model: Hartley guinea pigs are commonly used.
-
Inoculum Preparation: Legionella pneumophila is cultured on buffered charcoal yeast extract (BCYE) agar.
-
Infection Route: Infection can be induced via intratracheal inoculation or aerosol exposure to a bacterial suspension.
-
Treatment Initiation: Antibiotic therapy is typically initiated 24 hours post-infection.
-
Treatment Regimen: The specified dose of the antibiotic is administered for a set duration (e.g., 7 days).
-
Efficacy Evaluation: Efficacy is assessed based on survival rates and, in some studies, by quantifying the bacterial load in the lungs at different time points post-infection.
Experimental workflow for the Legionella pneumonia model.
Pharmacokinetic Profile in Rats
Understanding the pharmacokinetic properties of an antibiotic is essential for interpreting its efficacy. The following table compares key pharmacokinetic parameters of trovafloxacin (the active form of this compound), levofloxacin, and ciprofloxacin in rats.
| Pharmacokinetic Parameter | Trovafloxacin | Levofloxacin | Ciprofloxacin |
| Dose and Route | 20 mg/kg IV | 7 mg/kg IV | 50 mg/kg IV |
| Clearance (CL) | 7.2 mL/min/kg | 0.22 L/h (3.67 mL/min/kg) | 17.8 mL/min/kg |
| Volume of Distribution (Vd) | 4.3 L/kg | - | - |
| Area Under the Curve (AUC) | 47.1 µg·hr/mL | - | - |
| Half-life (t1/2) | 5.8 hours | - | - |
| Protein Binding | 76% | 45.5% | 16-40% |
Key Observations:
-
Trovafloxacin exhibits a moderate clearance and a large volume of distribution in rats, suggesting good tissue penetration.
-
The protein binding of trovafloxacin is higher than that of levofloxacin and ciprofloxacin in rats.
Conclusion
In preclinical animal models, this compound demonstrates efficacy against both Gram-positive (MRSA) and intracellular ( Legionella pneumophila) pathogens. In the rat model of chronic MRSA foreign-body infection, high-dose levofloxacin showed superior bactericidal activity compared to this compound and vancomycin. However, in the guinea pig model of Legionella pneumonia, this compound achieved a 100% survival rate, highlighting its potential for treating infections caused by this intracellular organism. The pharmacokinetic profile of its active form, trovafloxacin, in rats indicates good tissue distribution. These findings provide a valuable preclinical basis for understanding the antibacterial spectrum and potential therapeutic utility of this compound. It is important to note that this compound and trovafloxacin were withdrawn from the market due to hepatotoxicity.
References
- 1. Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of levofloxacin, this compound, and vancomycin for prophylaxis and treatment of experimental foreign-body-associated infection by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study on the efficacy of the new quinolone this compound in the treatment of experimental legionellosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of trovafloxacin (CP-99,219) against Legionella isolates: in vitro activity, intracellular accumulation and killing in macrophages, and pharmacokinetics and treatment of guinea pigs with L. pneumophila pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of trovafloxacin (CP-99,219) against Legionella isolates: in vitro activity, intracellular accumulation and killing in macrophages, and pharmacokinetics and treatment of guinea pigs with L. pneumophila pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin vs. Imipenem/Cilastatin for Intra-Abdominal Infections: A Comparative Guide
This guide provides a detailed comparison of alatrofloxacin, the intravenous prodrug of trovafloxacin, and imipenem/cilastatin for the treatment of complicated intra-abdominal infections. The information is based on findings from a prospective, multicenter, double-blind clinical trial, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.
Efficacy and Clinical Outcomes
A key clinical trial demonstrated that intravenous this compound, with an optional switch to oral trovafloxacin, is as effective as intravenous imipenem/cilastatin followed by oral amoxicillin/clavulanic acid in treating complicated intra-abdominal infections.[1][2] Clinical cure or improvement rates were comparable between the two treatment groups at the end of the study.[1][2][3]
Table 1: Clinical Efficacy of this compound/Trovafloxacin vs. Imipenem/Cilastatin
| Outcome | This compound/Trovafloxacin | Imipenem/Cilastatin/Amoxicillin-Clavulanic Acid |
| Clinical Success (Cure or Improvement) | 83% (129/156) | 84% (127/152) |
Data from clinically evaluable patients at the end of therapy.[1][2][3]
Pathogen eradication rates were also found to be similar between the two treatment arms.[1][2]
Safety and Tolerability
Both treatment regimens exhibited comparable safety profiles.[1][2] The incidence of adverse events was similar, with most being mild to moderate in intensity.[4][5] Gastrointestinal events were the most frequently reported side effects in both groups.[4][5] However, a higher proportion of patients in the imipenem/cilastatin group reported diarrhea.[4][5] Importantly, there were no significant differences in laboratory abnormalities between the two groups.[1][2]
Table 2: Comparative Safety Profile
| Adverse Event Profile | This compound/Trovafloxacin | Imipenem/Cilastatin/Amoxicillin-Clavulanic Acid |
| Overall Incidence | Comparable | Comparable |
| Most Common Events | Gastrointestinal | Gastrointestinal |
| Diarrhea | Lower Incidence | Higher Incidence |
| Significant Laboratory Abnormalities | Comparable | Comparable |
Experimental Protocols
The primary data for this comparison is derived from a prospective, randomized, double-blind, multicenter clinical trial.
Patient Population: Patients with a documented complicated intra-abdominal infection requiring surgical intervention were enrolled in the study.
Randomization and Blinding: Participants were randomly assigned to one of two treatment groups in a double-blind fashion.
Treatment Regimens:
-
This compound Group: Received 300 mg of this compound intravenously once daily, with the option to switch to 200 mg of oral trovafloxacin once daily.[1][2]
-
Imipenem/Cilastatin Group: Received 1 g of imipenem/cilastatin intravenously three times daily, followed by 500 mg of oral amoxicillin/clavulanic acid three times daily.[1][2]
Treatment Duration: The total duration of therapy for both groups was a maximum of 14 days.[1][2]
Efficacy Assessment: Clinical efficacy was evaluated at the end of therapy and at a follow-up visit on day 30.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the clinical trial comparing this compound and imipenem/cilastatin.
Caption: Clinical trial workflow for comparing this compound and imipenem/cilastatin.
The logical relationship for the classification of intra-abdominal infections treated in the study is outlined below.
Caption: Classification of intra-abdominal infections studied.
References
- 1. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of complicated intra-abdominal infections: comparison of the tolerability and safety of intravenous/oral trovafloxacin versus intravenous imipenem/cilastatin switching to oral amoxycillin/clavulanic acid [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alatrofloxacin and Moxifloxacin for Researchers and Drug Development Professionals
An objective analysis of two fluoroquinolone antibiotics, alatrofloxacin (the prodrug of trovafloxacin) and moxifloxacin, reveals key differences in their clinical utility, safety profiles, and in vitro activity. While both demonstrate broad-spectrum antibacterial effects, the severe hepatotoxicity associated with this compound/trovafloxacin led to its withdrawal from the market, a critical factor for any drug development consideration. Moxifloxacin remains a widely used antibiotic, and this guide provides a comprehensive comparison based on available experimental data.
Mechanism of Action
Both this compound, through its active metabolite trovafloxacin, and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication. Specifically, they target DNA gyrase (topoisomerase II) and topoisomerase IV. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.
Pharmacokinetic Profile
A comparative study in healthy volunteers provides key pharmacokinetic parameters for both trovafloxacin (the active form of this compound) and moxifloxacin following oral administration.
| Parameter | Trovafloxacin (200 mg) | Moxifloxacin (400 mg) |
| Cmax (μg/mL) | 2.09 ± 0.58 | 4.34 ± 1.61 |
| AUCtot (μg·h/mL) | 19.5 ± 3.1 | 39.3 ± 5.35 |
| Half-life (h) | ~11 | 8.2 - 15.1 |
| Bioavailability | ~88% | ~90% |
| Data sourced from a comparative pharmacokinetic study in healthy volunteers.[1] |
Experimental Protocol: Comparative Pharmacokinetics
The pharmacokinetic data was obtained from an open-label, randomized, six-period crossover study involving 12 healthy volunteers (6 men and 6 women). Single oral doses of trovafloxacin (200 mg) and moxifloxacin (400 mg) were administered. Blood and urine samples were collected at various time points up to 48 hours post-administration. The concentrations of the fluoroquinolones in serum and urine were determined using a validated high-performance liquid chromatography (HPLC) method.[1]
In Vitro Antibacterial Activity
Both trovafloxacin and moxifloxacin exhibit potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for key respiratory pathogens.
| Organism | Trovafloxacin MIC90 (μg/mL) | Moxifloxacin MIC90 (μg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Haemophilus influenzae | ≤0.06 | 0.03 |
| Moraxella catarrhalis | ≤0.06 | 0.06 |
| Data from a surveillance study of respiratory isolates.[2] |
Experimental Protocol: In Vitro Susceptibility Testing
The in vitro activity data was generated from a large U.S. surveillance study involving thousands of clinical isolates from numerous medical centers. Antibiotic susceptibility testing was performed using broth microdilution according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS). For moxifloxacin, for which NCCLS breakpoints were not established at the time, U.S. Food and Drug Administration (FDA) breakpoints were used for interpretation.[2]
Clinical Efficacy and Safety: A Head-to-Head Trial
A multicenter, multinational, double-blind clinical trial directly compared the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute bacterial maxillary sinusitis.
| Outcome | Moxifloxacin (400 mg once daily for 7 days) | Trovafloxacin (200 mg once daily for 10 days) |
| Clinical Success Rate (Post-therapy) | 96.9% | 92.1% |
| Bacteriological Success Rate | 94.4% | 90.1% |
| Drug-Related Adverse Events | 16.9% | 22.3% |
| Discontinuation due to Adverse Events | Lower | More than twice as likely |
| Data from a clinical trial in patients with acute bacterial maxillary sinusitis.[3][4] |
Experimental Protocol: Clinical Trial in Acute Bacterial Sinusitis
This study enrolled out-patients with both clinical symptoms and radiographic evidence of acute sinusitis. Patients were randomly assigned to receive either oral moxifloxacin (400 mg once daily for 7 days) or oral trovafloxacin (200 mg once daily for 10 days). The primary efficacy endpoint was the clinical success rate at the post-therapy assessment (7-10 days after completing treatment). Bacteriological efficacy was determined by the eradication or presumed eradication of baseline pathogens. Safety was assessed by monitoring and recording all adverse events.[3][4]
The Critical Issue of Hepatotoxicity with this compound/Trovafloxacin
The most significant differentiating factor between these two fluoroquinolones is the severe hepatotoxicity associated with this compound and its active form, trovafloxacin. Post-marketing surveillance revealed numerous cases of serious liver injury, including liver failure leading to transplantation or death. This led to the eventual withdrawal of trovafloxacin/alatrofloxacin from the market. The exact mechanism of trovafloxacin-induced hepatotoxicity is not fully understood but is thought to involve the formation of reactive metabolites. This severe adverse effect was not observed with moxifloxacin in extensive clinical trials and post-marketing surveillance.
Conclusion
While both this compound (as trovafloxacin) and moxifloxacin demonstrate potent antibacterial activity and comparable efficacy in treating specific infections like acute bacterial sinusitis, the severe and unpredictable hepatotoxicity of trovafloxacin makes it an unsafe therapeutic option. Moxifloxacin, on the other hand, has a well-established safety profile and remains a valuable tool in the treatment of various bacterial infections. For researchers and drug development professionals, the case of this compound/trovafloxacin serves as a critical reminder of the importance of thorough post-marketing surveillance and the potential for rare but severe adverse events to derail an otherwise effective therapeutic agent. The comparative data presented here underscores the superior safety profile of moxifloxacin, making it the clear choice between these two fluoroquinolones.
References
- 1. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
Alatrofloxacin vs. Third-Generation Cephalosporins: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of alatrofloxacin, a fluoroquinolone antibiotic, and third-generation cephalosporins. This compound, the prodrug of trovafloxacin, was voluntarily withdrawn from the market in 2001 due to risks of serious liver toxicity.[1][2][3] This guide, therefore, serves as a historical and scientific comparison, offering insights into the therapeutic potential and safety considerations of this class of antibiotics relative to a widely used standard of care. The data presented is compiled from various clinical trials and experimental studies.
Executive Summary
This compound, delivered intravenously, and its oral form, trovafloxacin, demonstrated broad-spectrum activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria.[4] Clinical trials indicated that its efficacy was comparable to that of third-generation cephalosporins in several indications, including community-acquired pneumonia, intra-abdominal infections, and for surgical prophylaxis.[4][5][6] However, the significant risk of severe hepatotoxicity ultimately led to its market withdrawal, a critical factor in any comparative assessment.[1][2][3] Third-generation cephalosporins remain a cornerstone of antibacterial therapy due to their established efficacy and more favorable safety profile.
Mechanism of Action
The fundamental difference in the mechanism of action between these two classes of antibiotics dictates their spectrum of activity and potential for resistance.
This compound (Trovafloxacin)
This compound is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin, like other fluoroquinolones, inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its broad spectrum of activity.
dot
Third-Generation Cephalosporins
Third-generation cephalosporins, such as ceftriaxone and cefotaxime, are beta-lactam antibiotics. They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis.
dot
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials comparing this compound/trovafloxacin with third-generation cephalosporins and other relevant comparators.
Table 1: Community-Acquired Pneumonia (CAP)
| Study | Treatment Arms | Number of Evaluable Patients | Clinical Success Rate | Notes |
| Williams Hopkins et al. | Trovafloxacin vs. Ceftriaxone/Cefpodoxime ± Erythromycin | Data not fully available in abstract | Not specified in abstract | A double-blind, randomized, multicenter, global study in hospitalized patients with CAP.[5][7] |
| FDA Review of NDA 20-759 & 20-760 | This compound/Trovafloxacin vs. Ceftriaxone/Cefpodoxime | 180 vs. 187 | 83% vs. 83% (Clinically Evaluable) | No definitive conclusions on equivalency could be drawn due to study power.[8] |
| Indirect Comparison: Levofloxacin vs. Ceftriaxone + Azithromycin | 74 vs. 77 | Group II (Levofloxacin) showed significantly better improvement in vital signs on day 3 and O2 saturation on day 5. Shorter hospitalization for levofloxacin group. | A prospective parallel clinical trial on patients with mild to moderate CAP.[9] |
Table 2: Intra-abdominal Infections
| Study | Treatment Arms | Number of Evaluable Patients | Clinical Success Rate (Cure or Improvement) | Notes |
| Solomkin et al. (Trovafloxacin Surgical Group) | This compound/Trovafloxacin vs. Imipenem/Cilastatin | 156 vs. 152 | 83% vs. 84% | Double-blind, multicenter comparison in complicated intra-abdominal infections.[6] |
| Indirect Comparison: Ciprofloxacin + Metronidazole vs. Ceftriaxone + Metronidazole | 235 vs. 240 | 90.6% vs. 87.9% | Randomized, double-blind trial in adult patients with complicated intra-abdominal infections.[10] |
Table 3: Surgical Prophylaxis (Elective Colorectal Surgery)
| Study | Treatment Arms | Number of Evaluable Patients | Successful Clinical Response Rate | Notes |
| Trovafloxacin Surgical Group | Single-dose this compound (200 mg) vs. Single-dose Cefotetan (2 g) | 161 vs. 156 | 72% vs. 72% | Prospective, multicenter, double-blind trial.[4] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for some of the key studies cited.
Community-Acquired Pneumonia (CAP) Trial: this compound/Trovafloxacin vs. Ceftriaxone/Cefpodoxime
-
Study Design: A randomized, double-blind, multicenter trial.[8]
-
Patient Population: Hospitalized patients with a primary diagnosis of community-acquired pneumonia.[8]
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria as per the study protocol (details would be found in the full-text publication).
-
Dosing Regimen:
-
Outcome Measures: The primary efficacy endpoint was the clinical response at the end of treatment and at the end of the study, categorized as cure, improvement, or failure. Bacteriological response was also assessed.[8]
dot
Surgical Prophylaxis Trial: this compound vs. Cefotetan
-
Study Design: A prospective, multicenter, double-blind, randomized controlled trial.[4]
-
Patient Population: 492 patients undergoing elective colorectal surgery.[4]
-
Inclusion/Exclusion Criteria: Patients scheduled for elective colorectal surgery were included. Specific exclusion criteria would be detailed in the full publication.
-
Dosing Regimen:
-
Outcome Measures: The primary endpoint was the successful clinical response rate at the end of the study (30 days postoperatively), defined by the absence of wound, intra-abdominal, or remote-site postoperative infectious complications. Safety was also assessed.[4]
Withdrawal from Market: A Critical Consideration
In 1999, the European Agency for the Evaluation of Medicinal Products (EMEA) recommended the suspension of marketing authorizations for trovafloxacin/alatrofloxacin due to 152 documented cases of serious hepatic events, including nine instances of death or liver transplantation.[3] Subsequently, the drugs were withdrawn from the U.S. market in 2006.[1] This severe and unpredictable hepatotoxicity fundamentally alters the risk-benefit assessment of this compound, making direct comparisons with the established safety profiles of third-generation cephalosporins a matter of historical and academic interest rather than current clinical consideration.
Conclusion
Based on the available clinical trial data, this compound demonstrated comparable efficacy to third-generation cephalosporins for the treatment of specific infections, such as community-acquired pneumonia and for surgical prophylaxis. However, the severe risk of hepatotoxicity that led to its withdrawal from the market underscores the paramount importance of a drug's safety profile. While the efficacy data is valuable from a research and drug development perspective, third-generation cephalosporins remain a preferred and safer choice in clinical practice for the indications where this compound was once considered an alternative. This comparative guide highlights that while efficacy is a primary endpoint in antibiotic development, a thorough understanding and characterization of a drug's safety profile is equally critical for its long-term clinical viability.
References
- 1. Double-blind comparison of single-dose this compound and cefotetan as prophylaxis of infection following elective colorectal surgery. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trovafloxacin vs Ceftriaxone/Cefpodoxime ± Erythromycin in Hospitalised Community-Acquired Pneumonia | springermedicine.com [springermedicine.com]
- 3. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. circare.org [circare.org]
- 9. Treatment of complicated intra-abdominal infections: comparison of the tolerability and safety of intravenous/oral trovafloxacin versus intravenous imipenem/cilastatin switching to oral amoxycillin/clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-dose cefotetan versus multiple-dose cefoxitin as prophylaxis in colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Alatrofloxacin's Grip: A Comparative Guide to Bacterial Target Engagement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alatrofloxacin's target engagement in bacteria against other fluoroquinolones, supported by experimental data and detailed protocols.
This compound, a prodrug that is rapidly converted to the active agent trovafloxacin, is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to catastrophic disruption of bacterial cell processes.[3][4] This guide delves into the validation of this compound's engagement with these targets, presenting comparative data and the methodologies to assess it.
Comparative Analysis of Target Engagement
The efficacy of a fluoroquinolone is directly related to its ability to inhibit DNA gyrase and topoisomerase IV. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values of trovafloxacin and other fluoroquinolones against DNA gyrase and topoisomerase IV from various bacterial species.
| Antibiotic | Bacterium | Target Enzyme | IC50 (µg/mL) |
| Trovafloxacin | Streptococcus pneumoniae | DNA Gyrase | 0.78 |
| Topoisomerase IV | 0.2 | ||
| Ciprofloxacin | Streptococcus pneumoniae | DNA Gyrase | 12.5 |
| Topoisomerase IV | 1.56 | ||
| Moxifloxacin | Streptococcus pneumoniae | DNA Gyrase | 1.56 |
| Topoisomerase IV | 0.39 | ||
| Gatifloxacin | Streptococcus pneumoniae | DNA Gyrase | 3.12 |
| Topoisomerase IV | 0.39 | ||
| Trovafloxacin | Staphylococcus aureus | DNA Gyrase | 12.5 |
| Topoisomerase IV | 0.78 | ||
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | 50 |
| Topoisomerase IV | 3.12 | ||
| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | 6.25 |
| Topoisomerase IV | 0.78 |
Data compiled from multiple sources.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the typical workflow for validating its target engagement.
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for validating target engagement.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the IC50 values presented in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound (Trovafloxacin) and other fluoroquinolones of interest
-
DMSO (for dissolving compounds)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound dilution (or DMSO for the control).
-
Initiate the reaction by adding a predetermined amount of DNA gyrase. The final reaction volume is typically 20-30 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel imaging system.
-
Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)
-
This compound (Trovafloxacin) and other fluoroquinolones of interest
-
DMSO
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound dilution (or DMSO for the control).
-
Initiate the reaction by adding a predetermined amount of topoisomerase IV. The final reaction volume is typically 20-30 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis at a constant voltage. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated DNA in each lane.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
By utilizing these standardized protocols, researchers can consistently and accurately validate the target engagement of this compound and other antibacterial compounds, facilitating the development of more effective therapies.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the antibacterial spectrum of Alatrofloxacin and Ciprofloxacin
Comparative Analysis of the Antibacterial Spectrum: Alatrofloxacin vs. Ciprofloxacin
Published: November 10, 2025
This guide provides a detailed comparative analysis of the antibacterial spectra of this compound and Ciprofloxacin, intended for researchers, scientists, and drug development professionals. The comparison is based on available in vitro experimental data, focusing on Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacterial pathogens.
This compound is a prodrug that is rapidly converted in vivo to its active form, Trovafloxacin.[1][2][3] Therefore, this analysis considers the antibacterial activity of Trovafloxacin as representative of this compound. It is important to note that this compound and Trovafloxacin were withdrawn from the U.S. market due to safety concerns.[4][5][6] Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[7][8]
Mechanism of Action
Both this compound (as Trovafloxacin) and Ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action.[1][7] They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][7][9][10]
-
DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target.[11] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[10] Inhibition of DNA gyrase prevents the resealing of the DNA strand, leading to double-strand breaks and subsequent cell death.[9][10]
-
Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the primary target.[11] This enzyme is essential for the separation of interlinked daughter DNA molecules following a round of replication.[1][10] By inhibiting this enzyme, the fluoroquinolones prevent the segregation of replicated chromosomes, thereby halting cell division.[7]
The dual targeting of these essential enzymes contributes to the broad-spectrum and potent bactericidal activity of these antibiotics.[1]
Caption: Mechanism of action for fluoroquinolones like this compound and Ciprofloxacin.
Comparative Antibacterial Spectrum
The primary difference in the antibacterial spectrum between Trovafloxacin (the active form of this compound) and Ciprofloxacin lies in their relative potencies against Gram-positive and Gram-negative organisms. Generally, Trovafloxacin demonstrates superior in vitro activity against Gram-positive bacteria, including staphylococci, pneumococci, and streptococci, as well as anaerobes.[12][13] Conversely, Ciprofloxacin is often more potent against Gram-negative bacilli, particularly Enterobacteriaceae and non-fermentative species like Pseudomonas aeruginosa.[8][14]
Data Presentation: In Vitro Activity
The following table summarizes the comparative in vitro activities of Trovafloxacin and Ciprofloxacin against a range of clinical isolates, presented as the Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90). Lower values indicate greater potency.
| Bacterial Group / Species | Trovafloxacin (MIC90 in µg/mL) | Ciprofloxacin (MIC90 in µg/mL) | Key Observation |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (MSSA) | 0.06 | 1 | Trovafloxacin is significantly more active.[14] |
| Staphylococcus aureus (MRSA) | 1 | >16 | Both have limited activity, but Trovafloxacin is more potent. |
| Streptococcus pneumoniae | 0.12 | 2 | Trovafloxacin shows excellent activity.[14] |
| Streptococcus pyogenes | 0.12 | 2 | Trovafloxacin is significantly more active.[14] |
| Enterococcus faecalis | 0.5 | 4 | Trovafloxacin is more active.[14] |
| Gram-Negative Aerobes | |||
| Escherichia coli | 0.12 | 0.03 | Ciprofloxacin is more active.[14] |
| Klebsiella pneumoniae | 0.25 | 0.12 | Ciprofloxacin is more active.[14] |
| Enterobacter cloacae | 0.5 | 0.25 | Ciprofloxacin is more active.[14] |
| Pseudomonas aeruginosa | 8 | 2 | Ciprofloxacin is significantly more active.[14] |
| Haemophilus influenzae | ≤0.03 | 0.06 | Both are highly active; Trovafloxacin is slightly more potent.[14] |
| Moraxella catarrhalis | ≤0.03 | 0.12 | Both are highly active; Trovafloxacin is more potent.[14] |
Data is primarily compiled from a 1996 comparative study by Verbist L. and Verhaegen J. evaluating 511 clinical isolates.[14] Note that resistance patterns may have evolved since this data was published.
Experimental Protocols
The quantitative data presented above is primarily derived from antimicrobial susceptibility testing (AST). The gold standard for determining the MIC of an antibiotic is the broth microdilution method.
Methodology: Broth Microdilution for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible bacterial growth after a specified incubation period.
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound or Ciprofloxacin) is prepared. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Several colonies of the test bacterium are isolated from a pure culture and suspended in a saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
Inoculation and Incubation: A standard volume (e.g., 100 µL) of the diluted bacterial suspension is added to microtiter plate wells, each containing an equal volume of the serially diluted antibiotic. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: After incubation, the microtiter plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Experimental workflow for the broth microdilution method to determine MIC.
Summary and Conclusion
The comparative analysis reveals distinct profiles for this compound (Trovafloxacin) and Ciprofloxacin.
-
This compound (Trovafloxacin): Exhibits enhanced potency against Gram-positive organisms, including key pathogens like Streptococcus pneumoniae and Staphylococcus aureus, and also shows good activity against anaerobes.[12][13] Its activity against some Gram-negative respiratory pathogens like H. influenzae and M. catarrhalis is also excellent.[14]
-
Ciprofloxacin: Remains a highly potent agent against a wide array of Gram-negative bacteria, including Enterobacteriaceae and, notably, P. aeruginosa.[7][8][15] Its activity against Gram-positive organisms is generally lower than that of newer generation fluoroquinolones like Trovafloxacin.[7][12]
In a clinical trial for nosocomial pneumonia, the success rates for an this compound/trovafloxacin regimen were found to be comparable to those of a ciprofloxacin-based regimen (77% vs. 78%, respectively).[12][16]
The choice between these agents, were this compound still available, would be guided by the suspected or confirmed pathogen. This compound's spectrum made it a candidate for infections where Gram-positive or anaerobic coverage was paramount, while Ciprofloxacin's strength lies in treating infections caused by susceptible Gram-negative bacilli. The development of bacterial resistance to fluoroquinolones is a significant clinical concern that continues to evolve for all members of this class.
References
- 1. tapermd.com [tapermd.com]
- 2. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound [medbox.iiab.me]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Double-blind comparison of single-dose this compound and cefotetan as prophylaxis of infection following elective colorectal surgery. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of trovafloxacin versus ciprofloxacin against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Cross-Reactivity of Alatrofloxacin in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Alatrofloxacin's cross-reactivity in immunoassays, offering insights into its potential for detection and interference in diagnostic tests targeting fluoroquinolone antibiotics. Due to the limited direct experimental data on this compound, this guide also includes data on Trovafloxacin, its active metabolite, and other structurally related fluoroquinolones to provide a broader context for researchers.
Executive Summary
This compound, a prodrug of Trovafloxacin, belongs to the fluoroquinolone class of antibiotics. Assessing its cross-reactivity in immunoassays is crucial for developing specific and reliable diagnostic tools and for understanding potential interferences in existing assays. While specific quantitative data for this compound is scarce in publicly available literature, studies on Trovafloxacin and other fluoroquinolones provide valuable insights. Trovafloxacin has demonstrated cross-reactivity in an immunoassay developed for Sarafloxacin[1]. This suggests that antibodies generated against one fluoroquinolone can potentially recognize this compound/Trovafloxacin. The degree of cross-reactivity is dependent on the specific antibody and the assay format[2][3][4].
This guide presents available cross-reactivity data for Trovafloxacin and other relevant fluoroquinolones, details a general experimental protocol for assessing cross-reactivity using a competitive ELISA, and provides visual workflows to aid in experimental design.
Comparative Cross-Reactivity Data
To provide a comparative context, the following table summarizes the cross-reactivity of various fluoroquinolones from a study that developed an immunoassay for Gatifloxacin. This data illustrates the varying degrees of cross-reactivity observed among different members of the fluoroquinolone class.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Gatifloxacin | Data not provided | 100 |
| Ciprofloxacin | Data not provided | Data not provided |
| Levofloxacin | Data not provided | Data not provided |
| Moxifloxacin | Data not provided | Data not provided |
| Ofloxacin | Data not provided | Data not provided |
| Norfloxacin | Data not provided | Data not provided |
| Enrofloxacin | Data not provided | Data not provided |
| Sarafloxacin | Data not provided | Data not provided |
| Difloxacin | Data not provided | Data not provided |
| Nalidixic Acid | Data not provided | Data not provided |
| Trovafloxacin | Data not provided | Observed [1] |
Note: Specific IC50 and cross-reactivity percentages for the listed compounds were not detailed in the initial search results, but a study on Gatifloxacin mentioned testing a wide range of fluoroquinolones[5]. The table highlights the compounds tested and notes the observed cross-reactivity for Trovafloxacin from a separate study.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for assessing the cross-reactivity of small molecules like antibiotics. The following is a generalized protocol that can be adapted to evaluate the cross-reactivity of this compound.
Competitive ELISA Protocol for Fluoroquinolone Cross-Reactivity
This protocol is based on established methods for fluoroquinolone detection[6][7][8][9][10].
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., a fluoroquinolone-protein conjugate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibody specific to a target fluoroquinolone
-
This compound, Trovafloxacin, and other fluoroquinolone standards
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the primary antibody and either the standard (the fluoroquinolone the assay is designed for) or the test compound (this compound or other fluoroquinolones) at various concentrations. Incubate for a specified time (e.g., 1 hour) at 37°C. In this step, the free analyte in the sample and the immobilized antigen compete for binding to the limited amount of antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the competitor. The cross-reactivity is typically calculated using the following formula: Cross-Reactivity (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in Graphviz DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Assay Procedure for Competitive-ELISA [elabscience.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Alatrofloxacin Versus Standard Care in Animal Models of Sepsis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, against standard therapeutic regimens in preclinical animal models of sepsis. The data presented is compiled from published studies to offer an objective overview of its performance, with a focus on intra-abdominal sepsis, a common and severe form of the condition.
Executive Summary
Sepsis remains a significant challenge in critical care, with polymicrobial infections of the abdominal cavity being a major cause. The development of new antibiotics with broad-spectrum coverage, including against anaerobic bacteria, is crucial. This compound, which is converted in vivo to the active agent trovafloxacin, was developed to meet this need. This guide focuses on a pivotal head-to-head comparison in a validated rat model of intra-abdominal sepsis, evaluating the efficacy of this compound/trovafloxacin against a standard-of-care combination therapy.
The primary evidence presented demonstrates that trovafloxacin monotherapy is as effective as the combination of clindamycin and gentamicin in treating experimental intra-abdominal abscesses, significantly reducing mortality and achieving high cure rates compared to untreated controls.
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from a study comparing trovafloxacin with a standard combination therapy in a rat model of intra-abdominal sepsis caused by Bacteroides fragilis and Escherichia coli.
Table 1: Mortality Rates
| Treatment Group | Dosage | Route | Duration | Mortality Rate (%) |
| Trovafloxacin | 40 mg/kg (as prodrug) TID | - | 10 days | ~0% |
| Clindamycin + Gentamicin | 75 mg/kg + 20 mg/kg TID | - | 10 days | 5% |
| Untreated Control | - | - | - | 85.4% |
Table 2: Cure Rates (Elimination of Infection)
| Treatment Group | Dosage | Route | Duration | Cure Rate (%) |
| Trovafloxacin | 40 mg/kg (as prodrug) TID | - | 10 days | 89.3% |
| Clindamycin + Gentamicin | 75 mg/kg + 20 mg/kg TID | - | 10 days | 74% |
| Untreated Control | - | - | - | Not Applicable |
Data sourced from Thadepalli et al., 1997.[1]
Experimental Protocols
A detailed understanding of the methodology is essential for interpreting the efficacy data. The following protocol is for the key referenced study on experimental intra-abdominal abscesses in rats.[1]
Model: Rat Model of Intra-Abdominal Abscess
-
Animal Species: Rats.
-
Induction of Sepsis:
-
An inoculum containing a mixture of Bacteroides fragilis and Escherichia coli is prepared.
-
Rats are challenged with the bacterial inoculum to induce the formation of intra-abdominal abscesses, mimicking a polymicrobial infection.
-
-
Treatment Groups:
-
Trovafloxacin Group: Animals were treated with the parenteral prodrug of trovafloxacin (CP-116,517-27) at a dose of 40 mg/kg, administered three times a day (TID) for 10 days.
-
Standard Care Group: Animals were treated with a combination of clindamycin (75 mg/kg) and gentamicin (20 mg/kg), administered three times a day (TID) for 10 days.
-
Control Group: Animals received no antibiotic treatment.
-
-
Outcome Evaluation:
-
Mortality Rate: The number of deaths in each group was recorded throughout the study period.
-
Cure Rate: The primary measure of efficacy was the elimination of the initial infection, determined by microbiological analysis of the abscess contents post-treatment.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the comparative study of trovafloxacin in the rat intra-abdominal sepsis model.
Caption: Workflow for the rat intra-abdominal abscess model.
Conclusion
In a well-established rat model of polymicrobial intra-abdominal sepsis, trovafloxacin (the active form of this compound) demonstrated potent efficacy as a monotherapy.[1] It achieved a mortality rate near zero and a cure rate of 89.3%, which was comparable to, and in the case of cure rate, higher than, the standard combination therapy of clindamycin plus gentamicin.[1] Both treatment regimens were vastly superior to no treatment, which resulted in an 85.4% mortality rate.[1] These preclinical findings highlight the robust, broad-spectrum activity of trovafloxacin against both aerobic Gram-negative bacilli (E. coli) and key anaerobic pathogens (B. fragilis), which are prevalent in intra-abdominal infections.
References
Safety Operating Guide
Proper Disposal of Alatrofloxacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of alatrofloxacin is crucial for maintaining laboratory safety and environmental integrity. This compound, a fluoroquinolone antibiotic, was withdrawn from the U.S. market due to hepatotoxicity. Its handling and disposal require adherence to specific safety protocols to mitigate potential risks.
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is incineration. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Landfilling may be considered as an alternative, but it is essential to observe all local and national regulations governing pharmaceutical waste.
Key Disposal Steps:
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound mesylate for detailed safety and handling information.
-
Segregate Waste: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Incineration: Engage a licensed hazardous waste disposal company for the incineration of this compound waste. This is the preferred method to ensure complete destruction.
-
Landfill (if permissible): If incineration is not accessible, and local regulations permit, this compound waste may be disposed of in a licensed landfill. Ensure the waste is securely contained to prevent leaching.
-
Spill Management: In the event of a spill, contain the source if safe to do so. Use a non-combustible absorbent material to clean the spill area. The collected waste should be placed in a sealed container for disposal. Clean the spill area thoroughly with detergent and water, and collect the wash water for proper disposal.
It is imperative to avoid flushing expired or unwanted medications down the toilet or drain unless specifically instructed by the product information. This practice can lead to the contamination of water sources as wastewater treatment plants are often not equipped to remove such compounds.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C26H25F3N6O5 | |
| Molecular Weight | 558.5 g/mol | |
| Acute Oral LD50 (Rats) | >2000 mg/kg | |
| Intravenous Minimum Lethal Dose (Mice) | 125 mg/kg | |
| Intravenous Minimum Lethal Dose (Rats) | >75 mg/kg |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the general procedure for handling and disposing of fluoroquinolone antibiotics in a laboratory setting involves the following key steps:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, to prevent skin and eye contact.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, leak-proof container.
-
Waste Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Waste Manifest: Complete all necessary waste manifest forms as required by your institution and local regulations for the transport and disposal of chemical waste.
-
Professional Disposal: Arrange for a certified hazardous waste contractor to collect and dispose of the this compound waste in accordance with all applicable regulations.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Alatrofloxacin
Essential Safety and Handling Guide for Alatrofloxacin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure the safe handling and disposal of this substance, minimizing exposure and environmental impact.
Quantitative Occupational Exposure Limit
A key quantitative measure for safe handling is the Occupational Exposure Limit (OEL), which represents the maximum permissible concentration of a substance in the workplace air. For this compound, the following limit has been established by Pfizer:
| Parameter | Value | Source |
| 8-Hour Time-Weighted Average (TWA) | 0.3 mg/m³ (as free base) | Pfizer |
Note: Another safety data sheet indicated no established occupational exposure limit values. It is best practice to adhere to the most conservative limit available.
Operational Plan for Handling this compound
Adherence to a strict operational plan is paramount to minimize the risk of exposure. The following step-by-step protocol outlines the necessary personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Two pairs of protective gloves are recommended. The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.
-
Body Protection: An impervious, disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when there is a risk of aerosol or dust formation.
Handling Protocol
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify the accessibility of an eye-wash station and safety shower.
-
Restrict access to the handling area to authorized personnel only.
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.
-
-
Donning PPE:
-
Wash hands thoroughly before putting on any PPE.
-
Don the inner pair of gloves.
-
Don the protective gown, ensuring cuffs are snug.
-
Don the outer pair of gloves, pulling them over the cuffs of the gown.
-
Don eye protection.
-
If required, don a respirator, ensuring a proper fit.
-
-
Handling this compound:
-
Avoid direct contact with the substance, whether in solid or solution form.
-
Prevent the formation of dust and aerosols.
-
In case of a spill, immediately contain the area. Use non-combustible absorbent material for liquids and carefully clean up solids with a damp cloth or a filtered vacuum. Place all cleanup materials in a sealed container for disposal.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in a designated waste container.
-
Remove the gown, rolling it inward to contain any contamination. Dispose of it in the designated waste container.
-
Remove eye protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life with long-lasting effects.
Disposal Protocol
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent materials from spills, and empty containers, must be considered hazardous waste.
-
Containerization:
-
Place all contaminated disposable PPE and cleanup materials into a clearly labeled, sealed, and leak-proof container.
-
For unused this compound, do not dispose of it down the drain or in regular trash.
-
-
Disposal Method:
-
The primary recommended method of disposal is through an approved waste disposal plant, with incineration being a suitable option.
-
If a drug take-back program is available, this is a preferred method for disposing of unused medication.
-
In the absence of a take-back program or specific institutional procedures, unused this compound can be prepared for disposal by mixing it with an unappealing substance such as cat litter or used coffee grounds. This mixture should then be placed in a sealed container before being discarded in the trash.
-
Scratch out all personal information on prescription labels before disposing of empty containers.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
